2,4-Dimethylpyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-6(2)7-4-5/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMQGGZCLEMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211551 | |
| Record name | 2,4-Dimethyl-1H-pyrrole | |
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Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-82-1 | |
| Record name | 2,4-Dimethylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dimethyl-1H-pyrrole | |
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| Record name | 2,4-Dimethylpyrrole | |
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| Record name | 2,4-Dimethyl-1H-pyrrole | |
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| Record name | 2,4-dimethyl-1H-pyrrole | |
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| Record name | 2,4-DIMETHYL-1H-PYRROLE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethylpyrrole: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylpyrrole (CAS No. 625-82-1) is a substituted pyrrole (B145914) that serves as a versatile heterocyclic building block in organic synthesis.[1][2] Its utility is prominent in the development of pharmaceuticals, agrochemicals, dyes, and functional materials.[1][2] This document provides a comprehensive overview of the fundamental physical and chemical properties of this compound, its molecular structure, and representative experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
This compound is an aromatic heterocyclic compound characterized by a five-membered ring containing a nitrogen atom, with methyl groups substituted at the 2 and 4 positions.[1] The structure is planar, and the lone pair of electrons on the nitrogen atom participates in the aromatic π-system, which influences its reactivity.[3]
Physical and Chemical Properties
This compound is typically a colorless to pale yellow or orange liquid.[1][4][5] It is soluble in alcohol and other organic solvents but only slightly soluble in water.[4][5][6] The compound is sensitive to light and air, readily oxidizing to form reddish resinous substances, and should be stored in a cool, dark place, preferably under an inert atmosphere.[1][7]
| Property | Value |
| Molecular Formula | C₆H₉N |
| Molecular Weight | 95.14 g/mol |
| Appearance | Colorless to pale yellow, orange, or light green-red clear liquid |
| Boiling Point | 165-167 °C at 760 mmHg |
| Density | 0.924 g/mL at 25 °C; 0.919-0.923 g/mL at 20 °C |
| Refractive Index | n20/D 1.496 |
| Vapor Pressure | 1.9 mmHg at 25 °C (estimated) |
| Flash Point | 56.6 °C (134 °F) (estimated, closed cup) |
| Water Solubility | 2491 mg/L at 25 °C (estimated) |
| LogP (o/w) | 1.667 (estimated) |
| pKb | 12.22 |
This table summarizes data from multiple sources.[1][2][4][5][8][9]
Molecular Structure Diagram
Caption: Chemical structure of 2,4-Dimethyl-1H-pyrrole.
Synthesis and Purification
A common and established method for synthesizing this compound is based on the Knorr pyrrole synthesis, which involves the cyclization and decarboxylation of a substituted precursor.[1][7] A typical starting material is 2,4-dimethyl-3,5-dicarbethoxypyrrole.[7]
Experimental Protocol: Saponification and Decarboxylation
This protocol is a representative example based on established literature.[7][10]
-
Saponification: 2,4-dimethyl-3,5-bis(alkoxycarbonyl)pyrrole is suspended in an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.[7][10]
-
Heating: The mixture is heated, causing the ester groups to hydrolyze (saponify). The methanol (B129727) or ethanol (B145695) formed during the hydrolysis is continuously distilled off.[7][10]
-
Decarboxylation: As the reaction proceeds at elevated temperatures (e.g., 92°C or higher), the resulting dicarboxylic acid undergoes decarboxylation, evolving carbon dioxide gas.[10]
-
Neutralization: After saponification and decarboxylation are complete, the reaction mixture is cooled and neutralized with an acid, such as sulfuric acid, to a pH of approximately 7.5.[10]
-
Isolation: The product, this compound, separates as an organic phase. It can be isolated by methods such as steam distillation or by separation followed by extraction of the aqueous phase.[7][10]
-
Purification: The crude product is then purified by fractional distillation, collecting the fraction boiling at 160-167 °C.[7][8]
Synthesis Workflow Diagram
Caption: Knorr synthesis workflow for this compound.
Spectroscopic and Chromatographic Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl groups and the protons on the pyrrole ring. While specific shifts can vary slightly with the solvent, a representative spectrum in CDCl₃ shows signals corresponding to the two methyl groups and the two ring protons.[11]
Infrared (IR) Spectroscopy
-
IR Spectrum: The IR spectrum is used to identify functional groups. Key absorptions for this compound include N-H stretching and C-H stretching from the aromatic ring and methyl groups. The NIST WebBook provides a reference IR spectrum for this compound.[14]
-
Methodology Note: The spectrum can be obtained from a neat liquid sample using a capillary cell or via Attenuated Total Reflectance (ATR) on an FTIR spectrometer.[15]
-
Mass Spectrometry (MS)
-
Mass Spectrum: Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 95).[16] A significant fragment is often observed at m/z = 80, corresponding to the loss of a methyl group.[17]
-
Methodology Note: Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which also serves to confirm the purity of the sample. The sample is injected into the GC, separated on a capillary column, and then introduced into the mass spectrometer for ionization and detection.
-
Gas Chromatography (GC)
-
Purity Analysis: The purity of this compound is often reported as an area percentage determined by GC with a flame ionization detector (FID).[10][18]
-
Methodology Note: A solution of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The retention time is characteristic of the compound, and the peak area is proportional to its concentration.
-
Reactivity and Applications
This compound's reactivity is governed by the electron-rich nature of the pyrrole ring, making it susceptible to electrophilic substitution.[19] It serves as a crucial intermediate in the synthesis of a variety of more complex molecules.
-
Pharmaceuticals: The pyrrole scaffold is present in numerous biologically active compounds and marketed drugs.[3][20][21] this compound is a building block for designing such molecules.
-
Dyes and Pigments: It is used in the synthesis of boron-dipyrromethene (BODIPY) dyes, which are known for their fluorescent properties.[8][18]
-
Materials Science: There is interest in using pyrrole derivatives, including this compound, in the development of conductive polymers and organic electronics.[2]
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[6][8] It is also a combustible liquid.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses or face shields, and a lab coat, should be worn when handling this chemical.[8][22] Work should be conducted in a well-ventilated area or a chemical fume hood.[22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and oxidizing agents.[1][7] For long-term storage, sealing under an inert gas like nitrogen or argon is recommended to prevent oxidation.[7]
-
Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. 2,4-dimethyl pyrrole, 625-82-1 [thegoodscentscompany.com]
- 5. This compound(625-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound 97 625-82-1 [sigmaaldrich.com]
- 9. 2,4-二甲基吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]
- 15. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | 625-82-1 [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound - Safety Data Sheet [chemicalbook.com]
Synthesis of 2,4-Dimethylpyrrole from Ethyl Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylpyrrole, a crucial intermediate in the pharmaceutical industry, with a primary focus on the Knorr pyrrole (B145914) synthesis utilizing ethyl acetoacetate (B1235776) as the starting material. This document details the reaction mechanisms, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active compounds, including natural products and synthetic drugs. This compound, in particular, serves as a key building block in the synthesis of various therapeutic agents. The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, remains a cornerstone for the preparation of substituted pyrroles due to its versatility and reliability.[1] This method typically involves the condensation of an α-amino ketone with a β-ketoester.[2][3] In the context of synthesizing this compound, ethyl acetoacetate serves as the precursor for both reaction partners.
The Knorr Pyrrole Synthesis Pathway
The synthesis of this compound from ethyl acetoacetate via the Knorr synthesis can be approached through two primary routes: a "one-pot" synthesis of an intermediate dicarboxylate pyrrole followed by saponification and decarboxylation, or a direct synthesis which is less common. The most established method involves the initial formation of diethyl this compound-3,5-dicarboxylate.[2][4]
The overall process begins with the in-situ formation of an α-amino ketone from one equivalent of ethyl acetoacetate. This is achieved through nitrosation with sodium nitrite (B80452) in acetic acid to form an α-oximino derivative, which is then reduced, typically with zinc dust, to the corresponding α-amino β-ketoester.[2][5] This unstable intermediate immediately reacts with a second equivalent of ethyl acetoacetate. The subsequent condensation, cyclization, and dehydration lead to the formation of the stable pyrrole ring.[1]
The resulting diethyl this compound-3,5-dicarboxylate is then subjected to harsh basic conditions, such as heating with potassium hydroxide (B78521), to hydrolyze the ester groups, followed by decarboxylation to yield the final product, this compound.[6]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound from ethyl acetoacetate, based on established protocols.
| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Intermediate Synthesis | ||||||
| Nitrosation | Ethyl acetoacetate, Sodium nitrite | Glacial acetic acid | < 12 | 2-3 | - | [7] |
| Reduction & Cyclization | Ethyl 2-oximinoacetoacetate (in situ), Ethyl acetoacetate, Acetylacetone (B45752) | Zinc dust | < 60, then reflux | 2-3 | 55-60 | [7] |
| Final Product Synthesis | ||||||
| Saponification & Decarboxylation | 2,4-dimethyl-3,5-dicarbethoxypyrrole, Potassium hydroxide | Water | 130, then 160-200 | 2-3 | 57-63 | [6] |
| Saponification & Decarboxylation | 2,4-dimethyl-3,5-bismethoxycarbonylpyrrole, Sodium hydroxide | Water | 92, then reflux | - | 70-73 | [8][9] |
Experimental Protocols
The synthesis is typically carried out in two main stages: the preparation of the intermediate pyrrole dicarboxylate, followed by its conversion to this compound.
Synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole
This protocol is adapted from the Knorr synthesis method.[2][7]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Acetylacetone
-
Zinc dust
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer and surrounded by an ice bath, dissolve ethyl acetoacetate (3.09 moles) in glacial acetic acid (1.2 L).[7]
-
Slowly add a solution of sodium nitrite (3.55 moles) in water (400 mL) dropwise, ensuring the temperature does not exceed 12°C.[7]
-
After the addition, continue stirring for an additional 2-3 hours, then allow the mixture to warm to room temperature and stand for approximately 12 hours.[7]
-
Add acetylacetone (3.48 moles) to the reaction mixture at once.[7]
-
In portions, add zinc dust (450 g) with vigorous stirring, maintaining the temperature below 60°C.[7]
-
Once the addition is complete, reflux the mixture for 2-3 hours until the unreacted zinc dust forms balls.[7]
-
Pour the hot solution through a fine copper sieve into a large volume of ice water (30 L).[7]
-
Collect the crude product by filtration.
-
Recrystallize the crude product from 95% ethanol to obtain 2,4-dimethyl-3-acetyl-5-carbethoxypyrrole. The reported yield is between 55-60%.[7]
Synthesis of this compound
This protocol describes the saponification and decarboxylation of the intermediate pyrrole.[6]
Materials:
-
Crude 2,4-dimethyl-3,5-dicarbethoxypyrrole
-
Potassium hydroxide
-
Water
-
Ether
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottomed flask, prepare a solution of potassium hydroxide (4.8 moles) in water (150 cc).[6]
-
Add the crude 2,4-dimethyl-3,5-dicarbethoxypyrrole (0.5 mole) to the potassium hydroxide solution.[6]
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for 2-3 hours with occasional shaking.[6]
-
Set up the apparatus for steam distillation. Raise the oil bath temperature to 160°C and introduce superheated steam (220-250°C). Gradually increase the oil bath temperature to 200°C.[6]
-
Continue steam distillation until no more this compound is collected (approximately 1-2 hours).[6]
-
Extract the distillate with ether.[6]
-
Dry the combined ether extracts over anhydrous potassium carbonate.[6]
-
Remove the ether by distillation.
-
Distill the residue and collect the fraction boiling at 160-165°C. The expected yield is 57-63%.[6]
Conclusion
The Knorr pyrrole synthesis provides a robust and well-documented pathway for the production of this compound from ethyl acetoacetate. The two-stage process, involving the initial synthesis of a dicarboxylate intermediate followed by saponification and decarboxylation, is a reliable method for obtaining the desired product in good yields. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature, is crucial for maximizing yields and ensuring product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. US6166223A - Process for the preparation of this compound - Google Patents [patents.google.com]
2,4-Dimethylpyrrole: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, 2,4-Dimethylpyrrole (CAS 625-82-1) is a key heterocyclic organic compound. With a molecular formula of C6H9N, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth look at its core properties, synthesis protocols, and its role in therapeutic development.
Core Molecular Data
The fundamental quantitative data for this compound is summarized below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| Molecular Formula | C6H9N | [1] |
| Molecular Weight | 95.14 g/mol | [1][2] |
| CAS Number | 625-82-1 | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 165-167 °C | [2] |
| Density | ~0.924 g/mL | [2] |
Synthesis of this compound
The synthesis of this compound is most notably achieved through the Paal-Knorr pyrrole (B145914) synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process.
A common synthetic route involves the cyclization and decarboxylation of substituted precursors, which can be initiated from simpler organic molecules such as ethyl acetoacetate (B1235776).[2] Another established method is the Knorr pyrrole synthesis, which utilizes ethyl acetoacetate and sodium nitrite (B80452) as starting materials in the presence of acetic acid and zinc powder.[3]
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol outlines the synthesis of 2,5-dimethyl-1-phenylpyrrole (B1583750) from 2,5-hexanedione (B30556) and aniline, illustrating the conventional heating method for the Paal-Knorr reaction.
Materials:
-
Aniline (186 mg)
-
2,5-Hexanedione (228 mg)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water mixture (9:1) for recrystallization
Procedure:
-
In a round-bottom flask, combine aniline, 2,5-hexanedione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain the pure product.[4]
Role in Drug Development and Biological Activity
Pyrrole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[5][6] The pyrrole scaffold is present in numerous natural products and commercially available drugs. Specifically, functionalized pyrrole structures are key chemotypes for designing protein kinase inhibitors, which have significant antiproliferative potential.[7] For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, is synthesized using a pyrrole derivative.[7][8]
The versatility of the Paal-Knorr synthesis enables the creation of diverse libraries of substituted pyrroles. These libraries are invaluable for screening against various biological targets, facilitating the discovery of new lead compounds for a range of diseases.[4] Research has indicated that some pyrrole derivatives are potential inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) kinase, suggesting a role in the inhibition of angiogenesis, a critical process in tumor growth.[7]
Synthesis Workflow: Paal-Knorr Pyrrole Synthesis
The following diagram illustrates the generalized workflow for the Paal-Knorr synthesis of pyrroles.
Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2,4-Dimethylpyrrole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylpyrrole is a substituted pyrrole (B145914) derivative that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique five-membered aromatic ring structure, containing a nitrogen atom and two methyl groups at the 2 and 4 positions, imparts specific reactivity and electronic properties.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications in various fields of research and development.
Physical and Chemical Properties
This compound is typically a colorless to pale yellow or orange liquid.[1][3][4] It is characterized by moderate stability, being sensitive to light and air, where it can oxidize to form a red resinous substance.[1][5] Therefore, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[1]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₆H₉N | [1][4][6] |
| Molecular Weight | 95.14 g/mol | [1][4] |
| Appearance | Colorless to pale yellow, orange, or brown-maroon liquid | [1][3][4][6] |
| Boiling Point | 165-168 °C at 760 mmHg | [1][3] |
| Density | 0.919 - 0.924 g/mL at 20-25 °C | [1][3] |
| Refractive Index | n20/D 1.495 - 1.499 | [3][6] |
| Solubility | Soluble in alcohol; Slightly soluble in water | [3][4][7] |
| Vapor Pressure | 1.9 mmHg at 25 °C (estimated) | [3] |
| Flash Point | 56.6 °C (134 °F) (estimated, TCC); 113 °C (235.4 °F) (closed cup) | [3] |
Chemical Properties
| Property | Value | References |
| Stability | Sensitive to light and air; readily oxidized | [1][5] |
| pKb | 12.22 | [4] |
| Reactivity | Undergoes electrophilic substitution; used in synthesis of BODIPY dyes | [2] |
Spectroscopic Data
| Spectrum Type | Key Features | References |
| IR Spectrum | Data available from the NIST Chemistry WebBook. | [8] |
| Mass Spectrum (EI) | Data available from the NIST Chemistry WebBook. | [9] |
| ¹H NMR | Data available in spectral databases. | [10] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester.[5][11] A widely used method involves the decarboxylation of a substituted pyrrole precursor.
Synthesis of this compound via Decarboxylation
This protocol is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.[5] The process involves the hydrolysis and decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole.
Materials:
-
2,4-dimethyl-3,5-dicarbethoxypyrrole (crude)
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Sand
Procedure:
-
Reaction Setup: In a 3-L round-bottomed flask, prepare a solution of 270 g (4.8 moles) of potassium hydroxide in 150 cc of water. Add 120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a pinch of sand. Mix the contents thoroughly by shaking.[5]
-
Heating and Saponification: Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for two to three hours with occasional shaking. The initial thick paste will partially liquefy as the dimethylpyrrole forms.[5]
-
Steam Distillation Setup: Equip the flask for distillation with superheated steam. The steam inlet should reach the center of the flask. Use a 3-L round-bottomed flask as a receiver, fitted with a vertical condenser.[5]
-
Distillation: Raise the oil bath temperature to 160°C and introduce superheated steam at 220–250°C. Gradually increase the oil bath temperature to 200°C. Continue the steam distillation for one to two hours until no more this compound distills over. The total distillate will be approximately 2.5–3 L.[5]
-
Extraction: Extract the distillate once with 200 cc of ether, followed by three extractions with 100-cc portions of ether.[5]
-
Drying and Purification: Dry the combined ether extracts for two hours over 20 g of anhydrous potassium carbonate. Remove the ether by distillation using a modified Claisen flask with a fractionating side arm. The final product, this compound, is then distilled, collecting the fraction boiling at 166–168°C. The yield is typically between 57–63%.[5]
Note on Stability: this compound is highly susceptible to air oxidation, which results in the formation of a red resinous substance.[5] If not used immediately, it should be stored under an inert atmosphere of nitrogen or sealed in a glass vial under vacuum.[5]
Visualized Workflows and Pathways
Knorr Pyrrole Synthesis Pathway
The Knorr synthesis is a fundamental method for preparing substituted pyrroles. The general pathway involves the reaction of an α-aminoketone with a compound containing a methylene (B1212753) group activated by a carbonyl function.
Caption: General pathway of the Knorr Pyrrole Synthesis.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Workflow for this compound synthesis and purification.
Applications in Research and Development
This compound is a versatile intermediate with applications across several scientific disciplines:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pyrrole-containing drugs and biologically active molecules.[2] The pyrrole scaffold is a common feature in many pharmaceutical agents.
-
Dye and Pigment Chemistry: The compound is used to synthesize boron-dipyrromethene (BODIPY) dyes. These dyes are known for their high fluorescence quantum yields, sharp absorption/emission peaks, and good photostability, making them valuable in bio-imaging and sensing applications.
-
Materials Science: this compound is utilized in the development of advanced materials, including conductive polymers and organic electronics.[2] Its electronic properties make it a candidate for use in technologies like organic light-emitting diodes (OLEDs).[2]
-
Agrochemicals: The pyrrole ring is a component of some herbicides and pesticides, and this compound can be a starting material in their synthesis.[1]
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[7] It is also a combustible liquid. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. As noted, due to its instability in the presence of air and light, proper storage is critical to maintain its purity.[1][5]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-dimethyl pyrrole, 625-82-1 [thegoodscentscompany.com]
- 4. This compound(625-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 7. Page loading... [wap.guidechem.com]
- 8. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]
- 9. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Solubility Profile of 2,4-Dimethylpyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-dimethylpyrrole in various organic solvents. Understanding the solubility characteristics of this heterocyclic compound is critical for its application in chemical synthesis, pharmaceutical development, and materials science. This document consolidates available quantitative data, provides detailed experimental protocols for solubility determination, and illustrates key related chemical and procedural workflows.
Physicochemical Properties of this compound
This compound is a substituted pyrrole (B145914) that typically appears as a colorless to pale yellow or brown liquid.[1][2] It is a key intermediate in the synthesis of more complex molecules, including boron dipyrromethene (BODIPY) dyes.
| Property | Value |
| Molecular Formula | C₆H₉N[2] |
| Molecular Weight | 95.14 g/mol |
| Boiling Point | 165-167 °C[3] |
| Density | 0.924 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.496[3] |
Solubility Data
The following table summarizes the available specific solubility data for this compound.
| Solvent | Type | Value | Reference |
| Water | Quantitative (Est.) | 2491 mg/L at 25 °C | [1] |
| Alcohol | Qualitative | Soluble | [1] |
The table below provides an estimated solubility profile based on the principle of "like dissolves like" and the known properties of similar pyrrole derivatives.[5] These estimations are for general guidance; for precise applications, experimental determination is strongly recommended.
| Solvent | Relative Polarity[6] | Predicted Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | 0.762 | High | The compound is known to be soluble in alcohol.[1] |
| Ethanol (B145695) | 0.654 | High | The compound is known to be soluble in alcohol.[1] |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 0.444 | High | Broad solubility range for many organic compounds. |
| Acetonitrile | 0.460 | High | Common solvent for organic reactions. |
| Acetone | 0.355 | Very High | Miscible with a wide range of organic compounds. |
| Ethyl Acetate | 0.228 | Very High | Good solvent for moderately polar compounds. |
| Nonpolar Solvents | |||
| Dichloromethane (DCM) | 0.309 | Very High | Effective solvent for a wide array of organic molecules. |
| Tetrahydrofuran (THF) | 0.207 | Very High | Excellent solvent due to its ether linkage and polarity. |
| Toluene | 0.099 | Very High | Good solvent for aromatic and nonpolar compounds. |
| Hexane | 0.009 | High | Suitable for nonpolar compounds. |
Experimental Protocol for Solubility Determination
To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The following method describes how to determine the solubility of this compound in a given solvent at a specific temperature using the equilibrium shake-flask method, followed by quantification.[5]
To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).
-
This compound (97% purity or higher)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Quantification instrument: High-Performance Liquid Chromatography (HPLC) with UV detector or a calibrated UV-Vis spectrophotometer.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid ensures that equilibrium saturation is achieved.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solute settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the undissolved material at the bottom.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step removes any microscopic undissolved particles.[5]
-
Dilution: Dilute the filtered solution to a suitable concentration for analysis with the same solvent.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for accuracy.[5]
-
Develop a suitable HPLC method (column, mobile phase, flow rate) for this compound.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.
-
-
Gravimetric Method:
-
Accurately weigh a known volume of the filtered supernatant.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the remaining residue to determine the mass of dissolved this compound.[5]
-
-
Calculate the concentration of this compound in the saturated solution.
-
Express the solubility in standard units such as g/L, mg/mL, or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility along with the standard deviation.[5]
Visualizations: Workflows and Synthesis
Diagrams created with Graphviz provide clear visual representations of complex processes.
Caption: Experimental workflow for determining the solubility of this compound.
The Paal-Knorr synthesis is one of the most fundamental methods for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8][9]
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.[9][10]
References
- 1. 2,4-dimethyl pyrrole, 625-82-1 [thegoodscentscompany.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 3. 2,4-二甲基吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
Stability and Storage of 2,4-Dimethylpyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dimethylpyrrole. Due to its reactive nature, proper handling and storage are crucial to maintain its purity and ensure the reliability of experimental results. This document outlines the known degradation pathways, provides recommended storage protocols, and details general methodologies for stability testing.
Chemical Stability Profile
This compound is a substituted pyrrole (B145914) that is known to be susceptible to degradation under several conditions, primarily exposure to air (oxygen) and light. It is a highly unstable compound that can rapidly darken and form resinous substances upon exposure to air.[1]
Key Factors Influencing Stability:
-
Oxygen/Air: Exposure to atmospheric oxygen is a primary driver of degradation. The autoxidation of pyrrole derivatives can lead to the formation of oligomers and polar, oxygen-containing monomers.
-
Light: this compound is photosensitive. Photodecomposition can lead to the formation of gaseous products such as hydrogen, methane, and ethane, as well as polymeric materials.[2]
-
Temperature: While stable at recommended refrigerated temperatures, elevated temperatures can accelerate degradation.
-
Incompatible Materials: Strong oxidizing agents can cause vigorous reactions and should be avoided.[3]
The following diagram illustrates the key factors that can compromise the stability of this compound.
Caption: Factors leading to the degradation of this compound.
Quantitative Stability Data
Specific quantitative stability data for this compound under various conditions is limited in publicly available literature. However, studies on closely related compounds, such as 2,5-dimethylpyrrole, provide valuable insights into the potential kinetics of degradation.
A study on the oxygenation of 2,5-dimethylpyrrole in different solvents at temperatures between 50-120°C revealed that the reaction is approximately first-order in both the pyrrole and oxygen.[4] This suggests that minimizing exposure to oxygen is critical for preventing degradation.
While a shelf life for this compound is often not provided by suppliers due to its instability, it is recommended to use the product shortly after receipt and to perform regular quality control checks if stored for extended periods.[5]
The table below summarizes the known stability information.
| Parameter | Condition | Observation | Quantitative Data |
| Air/Oxygen | Exposure to air | Readily oxidized, forming a red resinous substance.[1] | Kinetic studies on 2,5-dimethylpyrrole suggest the reaction is first-order in both the pyrrole and oxygen.[4] |
| Light | Irradiation | Photodecomposition occurs. | Products include H₂, CH₄, C₂H₆, and polymeric materials.[2] |
| Temperature | Elevated temperatures | Accelerates degradation. | Not available for ambient/storage conditions. |
| pH | Aqueous solutions | Stability is pH-dependent. | Not available. |
| Incompatibilities | Strong oxidizing agents | Can lead to vigorous reactions. | Not applicable. |
Recommended Storage Conditions
To ensure the stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is advisable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Container: Use a tightly sealed, light-resistant container. Amber glass vials with a secure cap are recommended. For long-term storage, sealing in a glass vial under a vacuum is also an effective measure.[1]
-
Handling: Handle in a well-ventilated area, preferably under an inert atmosphere, to minimize exposure to air.
Experimental Protocols for Stability and Degradation Studies
For researchers needing to perform formal stability testing or forced degradation studies on this compound, the following general protocols, based on ICH guidelines, can be adapted.
General Forced Degradation Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Caption: General workflow for forced degradation studies.
4.1.1. Hydrolytic Degradation
-
Objective: To assess stability in acidic and basic conditions.
-
Protocol:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis.
-
Maintain the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC or GC method.
-
4.1.2. Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, protected from light.
-
At specified time intervals, take samples for analysis.
-
Analyze by a suitable chromatographic method.
-
4.1.3. Thermal Degradation
-
Objective: To assess stability at elevated temperatures.
-
Protocol:
-
Place solid this compound in a controlled temperature chamber (e.g., 60°C, 80°C).
-
For solutions, prepare a solution of this compound and place it in the temperature chamber.
-
Monitor for degradation over a set period.
-
At each time point, prepare a sample for analysis.
-
4.1.4. Photolytic Degradation
-
Objective: To determine the effect of light exposure.
-
Protocol:
-
Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
The exposure should be for a specified duration or until a certain level of degradation is observed.
-
Analyze the exposed and control samples by a stability-indicating method.
-
Analytical Methods for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is often suitable for separating pyrrole derivatives and their more polar degradation products.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol (B129727) and water, often with a pH modifier like formic acid or a buffer, is a good starting point.
-
Detection: UV detection is commonly used. The detection wavelength should be chosen based on the UV spectrum of this compound.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: Useful for identifying volatile degradation products.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Inlet: A split/splitless inlet is common. The inlet temperature should be optimized to ensure volatilization without thermal degradation.
-
Oven Program: A temperature gradient program is used to separate compounds with different boiling points.
-
Detector: A mass spectrometer allows for the identification of degradation products by their mass spectra.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: A powerful tool for the structural elucidation of unknown degradation products.
-
Techniques: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed structural information.
-
Sample Preparation: Degradation products may need to be isolated and purified before NMR analysis.
Conclusion
This compound is an inherently unstable compound that requires careful handling and storage to maintain its integrity. The primary degradation pathways are oxidation and photodecomposition. To ensure the quality of this reagent, it is imperative to store it in a cool, dark place under an inert atmosphere in a tightly sealed container. For critical applications, it is recommended to perform purity analysis before use, especially if the material has been stored for an extended period. The experimental protocols outlined in this guide provide a framework for conducting stability and forced degradation studies to further understand the stability profile of this compound and to develop appropriate control strategies.
References
An In-depth Technical Guide to the Safety and Handling of 2,4-Dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4-Dimethylpyrrole (CAS No. 625-82-1), a heterocyclic compound used in the synthesis of various organic molecules, including boron dipyrromethene (BODIPY) dyes and prodigiosenes.[1] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some suppliers also classify it as harmful if swallowed, in contact with skin, or if inhaled.
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1][2] |
| Flammable Liquids | Category 4 (Combustible liquid) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) |
| Code | Statement |
| H227 | Combustible liquid. |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation.[1][3] |
| H319 | Causes serious eye irritation.[1][3] |
| H335 | May cause respiratory irritation.[1] |
| P261 | Avoid breathing mist, vapors, or spray.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Appearance | Yellow-orange to Colorless to Red to Green clear liquid[4] |
| Molecular Formula | C₆H₉N[4] |
| Molecular Weight | 95.14 g/mol |
| Boiling Point | 165 - 167 °C / 329 - 332.6 °F[1][4] |
| Flash Point | > 109 °C / > 228.2 °F (closed cup)[1][4] |
| Density | 0.924 g/mL at 25 °C[1] |
| Vapor Density | 3.28[4][5] |
| Solubility | Slightly soluble in water.[5] |
Experimental Protocols: Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A chemical fume hood is required for all procedures that may generate vapors or aerosols.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves such as nitrile rubber, neoprene, or natural rubber are required.[4] Always inspect gloves for signs of degradation before use and dispose of them properly after handling.
-
Protective Clothing: A lab coat, long-sleeved shirt, and long pants are required to prevent skin exposure.[5] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.
-
-
Respiratory Protection: If working in an area with inadequate ventilation or where vapors or mists may be generated, a NIOSH-approved respirator is necessary.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe in vapors, mists, or spray.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][5]
-
Take precautionary measures against static discharge.[3]
-
The compound is sensitive to air; store under an inert atmosphere.[2][4]
-
Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[2][5]
-
Keep the container tightly closed.[5]
-
Store in a locked-up area accessible only to authorized personnel.[3][4]
Emergency Procedures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]
-
Unsuitable Extinguishing Media: A direct water stream may be ineffective and could spread the fire as the material is lighter than water.[5]
-
Specific Hazards: The compound is combustible.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.2.[2]
-
Containment and Cleanup:
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: General workflow for safely handling this compound.
Caption: Decision-making workflow for first aid after exposure.
Caption: Step-by-step protocol for responding to a chemical spill.
References
- 1. 2,4-二甲基吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. This compound(625-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its derivatives are ubiquitous in nature, forming the core of vital biological molecules such as heme, chlorophyll, and vitamin B12.[1][2][3] The journey of understanding and harnessing the chemistry of substituted pyrroles is a rich history of discovery, innovation, and the development of elegant synthetic strategies that continue to evolve. This technical guide provides a comprehensive overview of the historical milestones in the synthesis of substituted pyrroles, detailing the seminal methods, their mechanisms, and their enduring impact on modern science.
Early Discoveries and the Dawn of Pyrrole Chemistry
The story of pyrrole begins in 1834 when F. F. Runge first detected it as a component of coal tar.[2] However, it was not until 1857 that it was isolated from the pyrolysate of bone.[2] The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "reddish" or "fiery," a nod to the characteristic red color it imparts to pinewood when moistened with hydrochloric acid.[2] The correct structure of pyrrole was eventually elucidated by Adolf von Baeyer in 1870.[4] These early discoveries laid the groundwork for chemists to explore the synthesis of its substituted derivatives.
Foundational Synthetic Methodologies
The late 19th century witnessed the development of three classical and enduring methods for the synthesis of substituted pyrroles: the Paal-Knorr synthesis, the Knorr pyrrole synthesis, and the Hantzsch pyrrole synthesis. These reactions revolutionized heterocyclic chemistry by providing access to a wide array of pyrrole derivatives from simple acyclic precursors.
The Paal-Knorr Pyrrole Synthesis (1884)
Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for constructing the pyrrole ring.[5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[4][7][8]
Reaction Scheme:
The general reaction involves the cyclization of a 1,4-diketone with an amine, typically under acidic conditions, to yield the corresponding N-substituted pyrrole.
Mechanism:
The mechanism of the Paal-Knorr synthesis begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. Subsequent intramolecular cyclization occurs through the attack of the nitrogen on the second carbonyl group, followed by dehydration to yield the aromatic pyrrole ring.[6][7] The rate-determining step is the ring formation.[7]
Experimental Protocol: General Procedure for Paal-Knorr Synthesis
-
Materials: 1,4-dicarbonyl compound, primary amine or ammonia, acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), solvent (e.g., ethanol, toluene).
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in a suitable solvent.
-
Add the primary amine or a source of ammonia (e.g., ammonium (B1175870) acetate).
-
Add a catalytic amount of an acid.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrrole.
-
The Knorr Pyrrole Synthesis (1884)
Also developed by Ludwig Knorr in 1884, this method provides a route to 2,3,4,5-tetrasubstituted pyrroles.[9] The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a β-ketoester or another active methylene (B1212753) compound.[8][9][10]
Reaction Scheme:
This synthesis is highly versatile for creating polysubstituted pyrroles. A key challenge is that α-aminoketones are prone to self-condensation, so they are often generated in situ from α-oximino ketones.[10]
Mechanism:
The reaction mechanism initiates with the formation of an enamine from the condensation of the α-aminoketone and the β-ketoester. This is followed by an intramolecular cyclization (a Knoevenagel-type condensation) and subsequent dehydration to afford the pyrrole ring.[9]
Experimental Protocol: General Procedure for Knorr Pyrrole Synthesis
-
Materials: β-ketoester, sodium nitrite (B80452), acid (e.g., acetic acid), zinc dust, a second β-dicarbonyl compound.
-
Procedure:
-
Prepare the α-oximino-β-ketoester by treating the β-ketoester with sodium nitrite in acetic acid.
-
In a separate flask, dissolve the second β-dicarbonyl compound in acetic acid.
-
Slowly add the α-oximino-β-ketoester and zinc dust to the solution of the second β-dicarbonyl compound. The zinc reduces the oxime to the amine in situ.
-
Control the exothermic reaction with external cooling.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the resulting substituted pyrrole by chromatography or recrystallization.
-
The Hantzsch Pyrrole Synthesis (1890)
Developed by Arthur Hantzsch, this method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[1][11]
Reaction Scheme:
The Hantzsch synthesis is a three-component reaction that provides a modular approach to substituted pyrroles.
Mechanism:
The mechanism begins with the formation of an enamine intermediate from the reaction of the β-ketoester and the amine.[11][12] This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the final pyrrole product.[11]
Experimental Protocol: General Procedure for Hantzsch Pyrrole Synthesis
-
Materials: β-ketoester, α-haloketone, primary amine or ammonia, solvent (e.g., ethanol, acetic acid).
-
Procedure:
-
Dissolve the β-ketoester and the α-haloketone in a suitable solvent.
-
Add the primary amine or a solution of ammonia.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and add water to the residue.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.
-
Historical Development of Substituted Pyrrole Synthesis
Caption: Historical timeline of key discoveries in substituted pyrrole synthesis.
Modern Synthetic Approaches and the Evolution of Classical Methods
While the classical methods remain highly relevant, the 20th and 21st centuries have seen the development of numerous other strategies for pyrrole synthesis, including the Barton-Zard, Van Leusen, and Piloty-Robinson syntheses.[2][8][13] Furthermore, significant efforts have been dedicated to improving the classical syntheses by employing greener reaction conditions, such as using water as a solvent, microwave irradiation, and the use of solid-supported catalysts.[5][14][15][16] These advancements have not only improved the efficiency and environmental footprint of pyrrole synthesis but have also expanded the scope of accessible substituted pyrroles.
The Role of Substituted Pyrroles in Drug Discovery and Materials Science
The synthetic accessibility of a diverse range of substituted pyrroles has had a profound impact on drug discovery. Many successful drugs contain a pyrrole core, including the anti-inflammatory drug tolmetin, the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor), and the anti-cancer agent sunitinib.[1][17][18] The pyrrole scaffold's unique electronic properties and its ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[19] In materials science, polypyrrole, a conductive polymer, was one of the first organic materials to exhibit high electrical conductivity, opening up the field of organic electronics.[17]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the classical pyrrole syntheses, illustrating the general efficiency of these methods.
| Synthesis Method | Reactants | Catalyst/Conditions | Typical Yield (%) |
| Paal-Knorr | 1,4-Diketone, Primary Amine | Acetic Acid, Reflux | 60-95% |
| Knorr | α-Amino-β-ketoester, β-Diketone | Zinc, Acetic Acid | 50-80% |
| Hantzsch | β-Ketoester, α-Haloketone, Amine | Ethanol, Room Temp/Heat | 40-70% |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Logical Workflow for Pyrrole Synthesis and Application
Caption: A generalized workflow from pyrrole synthesis to application.
Conclusion
From its initial discovery in coal tar to its central role in modern medicine and materials science, the journey of the substituted pyrrole is a testament to the power of synthetic organic chemistry. The foundational methods developed by Paal, Knorr, and Hantzsch provided the initial keys to unlock the vast chemical space of pyrrole derivatives. Over a century later, these methods, refined and complemented by modern innovations, continue to empower scientists to create novel molecules with the potential to address significant challenges in human health and technology. The rich history of substituted pyrrole synthesis serves as both a foundation and an inspiration for future discoveries in the ever-evolving field of heterocyclic chemistry.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
The Ubiquitous Pyrrole Ring: An In-depth Technical Guide to its Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of naturally occurring molecules. While simple dimethylpyrroles are not commonly found in nature, the pyrrole core, often methylated, is a key component of several classes of alkaloids and other secondary metabolites with significant biological activities. This technical guide provides a comprehensive overview of the natural occurrence of pyrrole-containing compounds, with a focus on pyrrolizidine (B1209537) alkaloids, marine-derived pyrrole alkaloids, and the biosynthetic pathways leading to these complex molecules. The information is presented to be of maximal utility to researchers, scientists, and professionals in the field of drug development.
Quantitative Occurrence of Pyrrole-Containing Natural Products
The concentration of pyrrole-containing alkaloids in natural sources can vary dramatically, influenced by factors such as species, geographic location, season, and developmental stage of the organism. The following tables summarize quantitative data on the occurrence of these compounds in various plant and marine species.
Pyrrolizidine Alkaloids in Terrestrial Plants
Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic compounds produced by many plant species as a defense mechanism against herbivores. They are known for their hepatotoxicity.
| Pyrrolizidine Alkaloid | Plant Species | Plant Part | Concentration (µg/g dry weight unless otherwise specified) | Reference |
| Senecionine | Senecio laetus | Whole plant | Present (qualitative) | [1] |
| Seneciphylline | Senecio laetus | Whole plant | Present (qualitative) | [1] |
| Integerrimine | Senecio raphanifolius | Whole plant | Present (qualitative) | [1] |
| Platyphylline | Senecio royleanus | Whole plant | Present (qualitative) | [1] |
| Jacozine | Senecio scandens | Whole plant | Present (qualitative) | [1] |
| Total PAs | Senecio vulgaris | Whole plant | Up to 54.16 ± 4.38 mg/plant (spring, late developmental stage) | [2] |
| Lycopsamine | Symphytum officinale (Comfrey) | Root | 400 ppm | [3] |
| Intermedine | Symphytum officinale (Comfrey) | Root | - | [4] |
| Lycopsamine N-oxide | Symphytum officinale (Comfrey) | Root | - | [4] |
| Intermedine N-oxide | Symphytum officinale (Comfrey) | Root | - | [4] |
Brominated Pyrrole Alkaloids in Marine Sponges
Marine sponges of the genus Agelas are a rich source of brominated pyrrole alkaloids, which exhibit a range of biological activities, including antimicrobial and cytotoxic effects.
| Bromopyrrole Alkaloid | Marine Sponge Species | Concentration | Reference |
| Dibromosceptrin | Agelas sp. | IC50 of 2.8 µM for reducing voltage-dependent calcium elevation | [5] |
| Sceptrin | Agelas sp. | IC50 of 67.5 µM for reducing voltage-dependent calcium elevation | [5] |
| Oroidin | Agelas sp. | IC50 of 75.8 µM for reducing voltage-dependent calcium elevation | [5] |
| 4,5-Dibromopyrrole-2-carboxylic acid | Agelas sp. | Active at > 30 µM for reducing voltage-dependent calcium elevation | [5] |
Biosynthetic Pathways
The biosynthesis of complex pyrrole-containing natural products involves intricate enzymatic pathways. Understanding these pathways is crucial for metabolic engineering and synthetic biology approaches to produce these valuable compounds.
Pyrrolizidine Alkaloid Biosynthesis
The biosynthesis of the necine base of pyrrolizidine alkaloids starts from the amino acids L-arginine and L-ornithine, which are converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, the first committed intermediate in the pathway.
Tetrapyrrole Biosynthesis
Tetrapyrroles, such as hemes and chlorophylls, are essential for life and are synthesized from the common precursor 5-aminolevulinic acid (ALA). The pathway involves the sequential condensation of four molecules of the pyrrole derivative porphobilinogen.
Experimental Protocols
Accurate quantification of pyrrole-containing natural products is essential for research and quality control. The following protocols provide detailed methodologies for the extraction and analysis of pyrrolizidine alkaloids from plant material.
Protocol 1: Extraction of Pyrrolizidine Alkaloids from Plant Material
This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of PAs and their N-oxides from plant extracts.[6][7][8]
1. Sample Preparation and Extraction:
-
Weigh 1-2 g of homogenized and dried plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.[6]
-
Sonicate for 15-30 minutes.
-
Centrifuge the mixture at approximately 3800 x g for 10 minutes.[6]
-
Collect the supernatant.
-
Repeat the extraction of the plant residue with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
2. Solid-Phase Extraction (SPE) using a Strong Cation-Exchange (SCX) Cartridge:
-
Conditioning: Condition an SCX cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water. Ensure the sorbent bed does not dry out.[6]
-
Sample Loading: Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interfering compounds, followed by 5 mL of methanol to remove non-polar interferences.[6]
-
Elution: Elute the retained PAs and their N-oxides with 5-10 mL of a basic methanolic solution (e.g., 2.5% ammonia (B1221849) in methanol).[6]
3. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: HPLC-MS/MS Analysis of Pyrrolizidine Alkaloids
This protocol outlines a general method for the quantitative analysis of PAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
1. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[11]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute compounds with a range of polarities. For example: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Column Temperature: 40°C.[11]
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: For each target PA, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for the target analytes.
3. Quantification:
-
Prepare a series of calibration standards of the target PAs in a matrix-matched solvent to compensate for matrix effects.
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte.
-
Quantify the PAs in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Molecular Targets
Pyrrole-containing natural products exert their biological effects by interacting with various cellular signaling pathways and molecular targets.
Lamellarin D Signaling in Cancer Cells
Lamellarin D, a marine-derived pyrrole alkaloid, induces apoptosis in cancer cells through a dual mechanism involving both nuclear and mitochondrial pathways.[13]
Prodigiosin (B1679158) Signaling in Bacteria
Prodigiosin, a tripyrrole red pigment produced by bacteria such as Serratia marcescens, is involved in quorum sensing and can modulate various cellular processes. Its synthesis is regulated by a complex network of signaling pathways, including the Gac/Rsm system.[14]
Conclusion
The pyrrole scaffold is a privileged structure in natural products, forming the core of a diverse range of bioactive compounds. This guide has provided a technical overview of the natural occurrence of dimethylpyrrole-containing molecules, with a focus on pyrrolizidine and marine alkaloids. The quantitative data, detailed experimental protocols, and visualizations of key biosynthetic and signaling pathways are intended to serve as a valuable resource for researchers and professionals in the ongoing quest to understand and harness the therapeutic potential of these fascinating natural products. Further research into the quantitative analysis of a broader range of pyrrole alkaloids and the elucidation of their complex biological activities will undoubtedly continue to fuel innovation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of pyrrolizidine alkaloids in commercial comfrey products (Symphytum sp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brominated pyrrole alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bfr.bund.de [bfr.bund.de]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
Spectroscopic Characterization of 2,4-Dimethylpyrrole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethylpyrrole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and structural assignments. The information herein is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and the development of novel pyrrole-based derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below, offering insights into its proton and carbon framework.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals the chemical environment of the hydrogen atoms within the molecule. The data, typically acquired in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the methyl and pyrrolic protons.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 - 7.8 | br s | 1H | N-H |
| ~6.4 | s | 1H | H-5 |
| ~5.7 | s | 1H | H-3 |
| ~2.2 | s | 3H | C4-CH₃ |
| ~2.1 | s | 3H | C2-CH₃ |
Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the concentration and solvent purity.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~126.5 | C2 |
| ~118.0 | C4 |
| ~115.5 | C5 |
| ~105.0 | C3 |
| ~12.9 | C4-CH₃ |
| ~12.5 | C2-CH₃ |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of this compound is as follows:
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used for acquiring high-resolution spectra.
-
Temperature: The experiment is usually conducted at room temperature (298 K).
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of scans: 16 to 64 scans are generally sufficient.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ solvent peak for ¹³C.
The Versatility of 2,4-Dimethylpyrrole: A Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpyrrole, a substituted pyrrole (B145914) derivative, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique electronic properties and reactivity profile make it an invaluable precursor for a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound, with a particular focus on its role in the development of pharmaceuticals, such as the anticancer drug Sunitinib (B231), and advanced materials like BODIPY dyes. For researchers and professionals in drug discovery and materials science, a thorough understanding of this versatile scaffold is essential for innovation and the design of novel molecular architectures.[1][2]
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow liquid that is susceptible to oxidation in the air, often turning reddish.[3][4] Proper storage under an inert atmosphere is recommended to maintain its purity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉N | [4] |
| Molecular Weight | 95.14 g/mol | [4] |
| Boiling Point | 165-167 °C | [4] |
| Density | 0.924 g/mL at 25 °C | [4] |
| CAS Number | 625-82-1 | [5] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~7.3 (br s, 1H, NH), ~6.4 (m, 1H, H5), ~5.7 (m, 1H, H3), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃) | [6] |
| ¹³C NMR (CDCl₃) | δ ~126.0 (C2), ~117.0 (C4), ~107.0 (C5), ~105.0 (C3), ~13.0 (CH₃), ~12.5 (CH₃) | [7][8] |
| IR (neat) | ν ~3380 (N-H stretch), ~2920, 2860 (C-H stretch), ~1570, 1470 (C=C stretch) | [5] |
| Mass Spec (EI) | m/z 95 (M+), 80, 67, 53 | [5][9] |
Synthesis of this compound
The most common and preparatively useful method for synthesizing this compound involves the hydrolysis and decarboxylation of a precursor, diethyl 2,4-dimethyl-3,5-dicarboxypyrrole, which is typically prepared via the Knorr pyrrole synthesis.[3]
Experimental Protocol: Knorr Synthesis of Diethyl 2,4-dimethyl-3,5-dicarboxypyrrole and Subsequent Conversion to this compound
Part 1: Synthesis of Diethyl 2,4-dimethyl-3,5-dicarboxypyrrole [10]
-
To a mixture of ethyl acetoacetate (B1235776) and glacial acetic acid, a solution of sodium nitrite (B80452) in water is added dropwise while maintaining the temperature below 10 °C.
-
The mixture is stirred for several hours, during which ethyl 2-oximinoacetoacetate is formed.
-
Zinc dust is then added portion-wise to the reaction mixture. The zinc reduces the oxime group to an amine, which then condenses in situ with a second molecule of ethyl acetoacetate.
-
The reaction is exothermic and may require cooling to maintain control.
-
After the addition of zinc is complete, the mixture is refluxed for about an hour.
-
The hot mixture is then poured into a large volume of water to precipitate the crude product.
-
The crude diethyl 2,4-dimethyl-3,5-dicarboxypyrrole is collected by filtration and can be purified by recrystallization.
Part 2: Hydrolysis and Decarboxylation to this compound [3][11]
-
The crude diethyl 2,4-dimethyl-3,5-dicarboxypyrrole is suspended in a 20% aqueous solution of potassium hydroxide.[3][11]
-
The mixture is heated to reflux (around 130 °C) for 2-3 hours until the solid dissolves.[3]
-
The resulting solution is cooled and neutralized with an acid, such as sulfuric acid, to a pH of approximately 7.5.[11]
-
The neutralized mixture is then heated to boiling, and the this compound is distilled off with steam.[3]
-
The distillate is collected, and the this compound is extracted with ether.
-
The ethereal solution is dried over anhydrous potassium carbonate, and the ether is removed by distillation.
-
The residue is then distilled to yield pure this compound, which boils at 160-165 °C. A yield of 57-63% can be expected from the dicarboxylate precursor.[3]
Key Reactions and Applications
This compound serves as a versatile building block in a variety of organic reactions, leading to the synthesis of complex and functionally important molecules.
Knorr Pyrrole Synthesis
The Knorr synthesis is a cornerstone for the formation of substituted pyrroles and is the primary method for preparing the precursor to this compound. The reaction involves the condensation of an α-amino-ketone with a β-ketoester.[10]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is another fundamental method for constructing the pyrrole ring, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12][13] This method is highly efficient for producing a wide range of substituted pyrroles.[14][15]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings, including pyrroles.[16][17] this compound readily undergoes formylation at the C5 position, yielding 5-formyl-2,4-dimethylpyrrole, a key intermediate in the synthesis of more complex molecules.[18][19]
Experimental Protocol: Vilsmeier-Haack Formylation of this compound [20]
-
The Vilsmeier reagent is prepared in situ by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF).
-
A solution of this compound in a suitable solvent (e.g., dichloroethane) is then added dropwise to the pre-formed Vilsmeier reagent at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium acetate (B1210297) or sodium bicarbonate.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude 5-formyl-2,4-dimethylpyrrole can be purified by chromatography or recrystallization.
Applications in Drug Development: The Synthesis of Sunitinib
This compound is a crucial starting material in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.[21][22] The synthesis involves the elaboration of the this compound core, typically starting from its carboxylate derivative.[23][24]
Table 3: Representative Yields in the Synthesis of Sunitinib Intermediates
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference(s) |
| Decarboxylation | 3,5-dimethyl-1H-pyrrole-4-ethoxycarbonyl-2-carboxylic acid | 2,4-dimethyl-1H-pyrrole-3-carboxylate | ~97% | [23] |
| Formylation | 2,4-dimethyl-1H-pyrrole-3-carboxylate | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | ~91% | [23] |
| Amidation | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | ~75-85% | [22] |
| Condensation | N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-2-oxindole | Sunitinib | >78% | [22] |
Synthesis of BODIPY Dyes
This compound is a common building block for the synthesis of boron-dipyrromethene (BODIPY) dyes, which are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[25][26]
Experimental Protocol: Synthesis of a Symmetric BODIPY Dye [27][28]
-
An aldehyde (1 equivalent) and this compound (2 equivalents) are dissolved in an anhydrous solvent like dichloromethane.[28]
-
A catalytic amount of an acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.[26]
-
After the condensation is complete (monitored by TLC), an oxidizing agent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or p-chloranil is added to the reaction mixture.[26][27]
-
Following oxidation, a base such as triethylamine (B128534) is added, followed by boron trifluoride etherate (BF₃·OEt₂).[26][27]
-
The reaction mixture is then washed with water, dried, and the solvent is evaporated.
-
The crude BODIPY dye is purified by column chromatography.
Porphyrin Synthesis
This compound and its derivatives can also be utilized in the synthesis of porphyrins, which are large macrocyclic compounds with significant applications in catalysis, medicine, and materials science.[29][30] The synthesis typically involves the acid-catalyzed condensation of pyrroles with aldehydes to form a porphyrinogen (B1241876), which is subsequently oxidized to the porphyrin.[31]
Experimental Protocol: Two-Step Porphyrin Synthesis [32][33]
-
Pyrrole (or a substituted pyrrole like this compound) and an aldehyde are dissolved in a mixture of methanol (B129727) and water.[33]
-
Hydrochloric acid is added as a catalyst, and the mixture is stirred at room temperature for a couple of hours, leading to the precipitation of the porphyrinogen intermediate.[33]
-
The precipitate is filtered and then dissolved in a high-boiling solvent like dimethylformamide (DMF).[33]
-
The DMF solution is refluxed for 1.5 hours and then stirred overnight in the presence of air to facilitate oxidation to the porphyrin.[33]
-
The solvent is removed, and the crude porphyrin is purified by column chromatography or crystallization.
Conclusion
This compound has firmly established itself as a versatile and indispensable building block in organic synthesis. Its accessibility through well-established synthetic routes, combined with its favorable reactivity, has enabled the efficient construction of a wide range of valuable molecules. From life-saving pharmaceuticals like Sunitinib to cutting-edge materials such as BODIPY dyes and porphyrins, the applications of this compound are both broad and impactful. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering valuable insights for researchers and professionals. As the demand for novel and complex organic molecules continues to grow, the importance of this compound as a foundational synthetic unit is poised to expand even further.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 13C NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 20. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 21. nbinno.com [nbinno.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 25. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]
- 26. jmaterenvironsci.com [jmaterenvironsci.com]
- 27. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3][4] This reaction is of significant interest to the pharmaceutical industry due to the prevalence of the pyrrole (B145914) scaffold in a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antibacterial agents.[5][6][7][8][9] The operational simplicity and generally good to excellent yields make the Paal-Knorr synthesis an invaluable tool in drug discovery and development.[10][11]
These application notes provide a comprehensive overview of the Paal-Knorr synthesis, including detailed experimental protocols for various methodologies, quantitative data to facilitate comparison of reaction conditions, and visual representations of the reaction mechanism, experimental workflows, and relevant biological signaling pathways.
Reaction Mechanism and Experimental Workflow
The Paal-Knorr synthesis of pyrroles proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[2][12] The accepted mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[1][3][10] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative to yield the aromatic substituted pyrrole.[3][13]
Paal-Knorr Pyrrole Synthesis Mechanism
A general experimental workflow for the Paal-Knorr synthesis is depicted below. The process is adaptable to various scales and methodologies, including conventional heating, microwave irradiation, and mechanochemical activation.
General Experimental Workflow
Applications in Drug Development: Targeting Signaling Pathways
Substituted pyrroles are key pharmacophores in a multitude of therapeutic agents. Their ability to interact with biological targets such as protein kinases makes them valuable scaffolds in the design of novel drugs. The Paal-Knorr synthesis provides a versatile platform for the generation of libraries of pyrrole derivatives for high-throughput screening and lead optimization.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGFRs are crucial regulators of angiogenesis, the formation of new blood vessels, a process often co-opted by tumors to sustain their growth.[14] Pyrrolo[2,3-d]pyrimidines are a class of potent VEGFR-2 inhibitors, and their core pyrrole structure is accessible through Paal-Knorr type methodologies.[3]
Inhibition of VEGFR Signaling by a Pyrrole Derivative
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted pyrroles using conventional heating, microwave-assisted synthesis, and mechanochemistry.
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione (B30556) and aniline (B41778) using a conventional heating method.[2][10]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[2]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[2]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[2]
Expected Yield: Approximately 52% (178 mg).[1]
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide
Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.[2][11]
Materials:
-
1,4-Diketone (e.g., a suitable precursor for the tricyclic system) (20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial Acetic Acid (40 µL)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.[2]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).[2]
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.
Protocol 3: Mechanochemical Solvent-Free Synthesis of N-Substituted Pyrroles
Objective: To synthesize N-substituted pyrroles in a solvent-free manner using mechanochemical activation.[10]
Materials:
-
2,5-Hexanedione (308 mg, 2.7 mmol, 1 equivalent)
-
Amine (e.g., benzylamine) (1.1 equivalents)
-
Citric acid (5 mol%)
-
Ball mill with stainless steel jars and balls
Procedure:
-
Place 2,5-hexanedione, the amine, and citric acid in a stainless steel jar of a ball mill.
-
Add the stainless steel balls.
-
Mill the mixture at a frequency of 30 Hz for 15 minutes.[10]
-
After milling, dissolve the resulting mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Quantitative Data Summary
The efficiency of the Paal-Knorr synthesis is influenced by various factors including the nature of the substrates, the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies, providing a comparative overview of different synthetic approaches.
Table 1: Conventional Heating Methods
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Hexanedione | Aniline | HCl | Methanol | Reflux | 0.25 | 52[1][2] |
| 2,5-Hexanedione | Benzylamine | Acetic Acid | Ethanol | Reflux | 4 | 85 |
| 3,4-Dimethyl-2,5-hexanedione | p-Toluidine | p-TsOH | Toluene | 110 | 6 | 78 |
Table 2: Microwave-Assisted Methods
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 2,5-Hexanedione | Various amines | Acetic Acid | Ethanol | 80 | 5-15 | 70-95[2] |
| Substituted 1,4-diketones | Various amines | Acetic Acid | None | 120-150 | 2-10 | 65-89[5][7] |
| 2,5-Dimethoxytetrahydrofuran | Aryl sulfonamides | None | Water | 140 | 20 | High[7] |
Table 3: Greener Synthesis Methods
| Method | 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp. | Time | Yield (%) |
| Mechanochemical | 2,5-Hexanedione | Various amines | Citric Acid | None | RT | 15 min | 80-98[10] |
| In Water | 2,5-Hexanedione | Various amines | None | Water | 100 °C | 1-2 h | 82-96[15][16] |
| Solvent-Free | 2,5-Hexanedione | Various amines | Iodine | None | RT | 0.5-2 h | 90-98[9] |
| Solvent-Free | 2,5-Hexanedione | Various amines | Sc(OTf)3 | None | 80 °C | 0.5-1 h | 89-98[17] |
Conclusion
The Paal-Knorr synthesis remains a highly relevant and versatile method for preparing a wide array of substituted pyrroles. The choice of conventional heating, microwave irradiation, or mechanochemical activation, along with the selection of appropriate catalysts and solvents, allows for the optimization of reaction conditions to achieve high yields of the desired products. The development of greener and more efficient modifications, such as the use of water as a solvent, heterogeneous catalysts, and solvent-free conditions, has further enhanced the utility of the Paal-Knorr synthesis in modern organic and medicinal chemistry.[2] The accessibility of diverse pyrrole structures through this synthetic route will continue to fuel the discovery of novel therapeutic agents targeting a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2005113541A1 - Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermediates thereto - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 12. proteopedia.org [proteopedia.org]
- 13. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
Application Notes and Protocols: Synthesis and Use of 2,4-Dimethylpyrrole-Derived BODIPY Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of BODIPY (boron-dipyrromethene) dyes utilizing 2,4-dimethylpyrrole as a key precursor. These versatile fluorophores are valuable tools in a range of research and development applications, including cellular imaging and the development of targeted therapeutic agents.
Introduction
BODIPY dyes are a class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.[1] Their optical properties can be fine-tuned through chemical modifications, making them ideal candidates for the development of fluorescent probes. The use of this compound in the synthesis of the BODIPY core is a common and effective strategy to produce dyes with high fluorescence quantum yields. This is because the methyl groups provide steric hindrance that restricts the rotation of the meso-substituent, thereby favoring radiative decay pathways.
Applications in Drug Development and Cellular Imaging
BODIPY dyes synthesized from this compound are extensively used in various biological and biomedical applications. Their bright and stable fluorescence makes them excellent labels for biomolecules and for imaging cellular structures and processes.[2] In drug development, these dyes are instrumental in creating probes to monitor cellular health, screen for drug efficacy, and visualize specific biological pathways, such as apoptosis.
A significant application is the development of "turn-on" fluorescent probes. For instance, a BODIPY dye can be functionalized with a recognition moiety that quenches its fluorescence. Upon interaction with a specific analyte, such as an enzyme or a reactive oxygen species, the quenching is relieved, leading to a significant increase in the fluorescence signal. This principle is employed in creating sensors for various biological targets.
Experimental Protocols
Protocol 1: General Synthesis of a meso-Aryl BODIPY Dye
This protocol describes a common one-pot, two-step synthesis of a meso-aryl substituted BODIPY dye using this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-formylbenzonitrile)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (oxidizing agent)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic aldehyde (1.0 mmol) and this compound (2.0 mmol) in anhydrous DCM.
-
Add a catalytic amount of TFA (e.g., 2-5 drops) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is consumed.
-
Oxidation: Once the condensation is complete, add a solution of DDQ (1.0 mmol) or p-chloranil (1.5 mmol) in anhydrous DCM to the reaction mixture.
-
Continue stirring at room temperature for 30-60 minutes. The color of the solution will typically darken.
-
Complexation: Add TEA or DIPEA (excess, e.g., 5-10 mmol) to the reaction mixture to neutralize the acid.
-
Cool the mixture to 0 °C in an ice bath. Slowly add BF₃·OEt₂ (excess, e.g., 5-10 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The solution will often turn a deep color with strong fluorescence.
-
Purification: Quench the reaction by adding water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate (B1210297) or DCM) to obtain the pure BODIPY dye.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of various BODIPY dyes using this compound, highlighting the versatility of this synthetic approach.
| Aldehyde/Acid Chloride | Pyrrole | Oxidizing Agent | Base | Yield (%) | λabs (nm) | λem (nm) | Reference |
| 4-Nitrobenzaldehyde | This compound | p-Chloranil | Et₃N | 29 | 525 | 545 | [3] |
| 4-Formylbenzonitrile | This compound | DDQ | DIPEA | 23 | 505 | 528 | [4] |
| 4-(2-azidoethoxy)benzaldehyde | This compound | p-Chloranil | Et₃N | 28 | 510 | - | [5] |
| 4-Formylbenzoic acid | 3-Ethyl-2,4-dimethylpyrrole | DDQ | Et₃N | 30 | 525 | - | [6] |
| Benzoyl chloride | This compound | - | Et₃N | 10 | - | - | [3] |
Note: Spectroscopic data can vary depending on the solvent used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a meso-aryl BODIPY dye from this compound.
References
- 1. Frontiers | Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Mitochondria-targeting biocompatible fluorescent BODIPY probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. BODIPY-Based Fluorescent Probes for Sensing Protein Surface-Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dimethylpyrrole in Material Science and Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2,4-dimethylpyrrole in material science, with a particular focus on its role in the development of conductive polymers. Detailed experimental protocols for the synthesis of the monomer and its corresponding polymer are included, along with a summary of their key properties.
Introduction to this compound
This compound is a substituted aromatic heterocyclic organic compound with the molecular formula C₆H₉N.[1] It serves as a versatile building block in organic synthesis due to its reactive nitrogen-containing ring structure.[2] In the realm of material science, this compound is a valuable precursor for the synthesis of advanced materials, including dyes, pigments, and notably, conductive polymers.[1][2] Its unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[2] The presence of methyl groups at the 2 and 4 positions of the pyrrole (B145914) ring influences the polymerization process and the final properties of the resulting polymer.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉N | [1][2] |
| Molecular Weight | 95.14 g/mol | [1] |
| Appearance | Colorless to pale yellow or red-green clear liquid | [1][2] |
| Boiling Point | 165-167 °C | [1][2][3] |
| Density | ~0.924 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.496 | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
| Solubility | Soluble in alcohol; slightly soluble in water (2491 mg/L at 25 °C) | [4] |
| Stability | Sensitive to light and air; readily oxidizes to a red resinous substance. | [1][5] |
| Storage | Store at 2-8 °C under an inert atmosphere in a dark place. | [1][2][5] |
Applications in Material Science
This compound is a key intermediate in the synthesis of various functional materials:
-
Conductive Polymers: As a monomer, it can be polymerized to form poly(this compound), an intrinsically conducting polymer (ICP).[2] The electrical conductivity of polypyrrole-based materials can be tailored through doping and by introducing substituents on the pyrrole ring.[6] While undoped conjugated polymers like polypyrrole are typically insulators or semiconductors, their conductivity can be significantly increased by orders of magnitude through doping.[6]
-
Organic Electronics: The electronic properties of this compound-based polymers make them suitable for use in organic electronic devices.[2] Pyrrole-based materials have been investigated for applications in organic field-effect transistors (OFETs) and sensors.[7][8] Fusing pyrrole moieties with other aromatic systems is a strategy to enhance air stability and tune the bandgap for these applications.[7]
-
Dyes and Pigments: this compound is a crucial precursor for the synthesis of boron-dipyrromethene (BODIPY) dyes, which are known for their sharp absorption and emission peaks and are used in various imaging applications.[3]
-
Sensors: The conductive nature of polypyrroles allows for their use in chemical sensors.[9][10] Changes in the conductivity of the polymer upon exposure to an analyte can be measured, forming the basis of the sensing mechanism. Diketopyrrolopyrrole-based sensors have shown high sensitivity for detecting various analytes.[8][11]
Experimental Protocols
This protocol describes the synthesis of this compound from 2,4-dimethyl-3,5-dicarbethoxypyrrole.
Materials:
-
Crude 2,4-dimethyl-3,5-dicarbethoxypyrrole
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Sand
-
Ether
-
Anhydrous potassium carbonate
Equipment:
-
3-L round-bottomed flask
-
Reflux condenser
-
Oil bath
-
Apparatus for distillation with superheated steam
-
Separatory funnel
-
100-cc modified Claisen flask with a 15-cm fractionating side arm
Procedure: [5]
-
Prepare a solution of 270 g (4.8 moles) of potassium hydroxide in 150 cc of water in a 3-L round-bottomed flask.
-
Add 120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a pinch of sand to the flask. Mix thoroughly by shaking.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for two to three hours with occasional shaking. Continue until the thick paste has partially liquefied.
-
Fit the flask for distillation with superheated steam and a separatory funnel to introduce water.
-
Raise the oil bath temperature to 160°C and introduce superheated steam at 220–250°C. Gradually raise the oil bath temperature to 200°C.
-
Continue steam distillation until no more dimethylpyrrole comes over (typically 1-2 hours, yielding 2.5–3 L of distillate).
-
Extract the distillate once with 200 cc of ether and then three more times with 100-cc portions of ether.
-
Dry the combined ether extracts for two hours over 20 g of anhydrous potassium carbonate.
-
Remove the ether by distillation using a modified Claisen flask.
-
Distill the residue and collect the fraction boiling at 160–165°C. The expected yield is 27 to 30 g.
Caption: Workflow for the synthesis of this compound monomer.
This protocol describes a method for synthesizing a soluble conductive polymer derived from a substituted dimethylpyrrole. This serves as an illustrative example of the polymerization of dimethylpyrrole derivatives.[12][13]
Materials:
-
1-hexyl-3,4-dimethylpyrrole (monomer)
-
Anhydrous ferric chloride (FeCl₃)
-
Chloroform (B151607) (CHCl₃)
-
Ammonium (B1175870) hydroxide solution
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Filter funnel and paper
-
Beakers
Procedure: [12]
-
Dissolve 1-hexyl-3,4-dimethylpyrrole in chloroform in a round-bottomed flask.
-
Separately, dissolve anhydrous FeCl₃ in chloroform.
-
Slowly add the FeCl₃ solution to the monomer solution while stirring vigorously at room temperature.
-
Continue stirring the reaction mixture for a specified period (e.g., 2 hours) to allow for polymerization. The solution will turn dark.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with methanol and then with ammonium hydroxide solution to remove any remaining catalyst and oligomers.
-
Finally, wash the polymer with methanol again until the filtrate is neutral.
-
Dry the resulting polymer (poly(1-hexyl-3,4-dimethylpyrrole)) under vacuum.
Caption: Workflow for oxidative polymerization of a dimethylpyrrole derivative.
Properties of Poly(dimethylpyrrole) Derivatives
The properties of conductive polymers derived from dimethylpyrroles can be tuned by N-substitution. The following table summarizes key properties for poly(1-hexyl-3,4-dimethylpyrrole), a soluble and characterizable analogue.
| Property | Value | Reference(s) |
| Polymer Name | Poly(1-hexyl-3,4-dimethyl-2,5-pyrrolylene) | [12] |
| Conductivity (FeCl₃ doped) | 1.2 x 10⁻⁶ S cm⁻¹ | [12] |
| Absorption Maximum (λmax) | 463 nm (thin film) | [12] |
| Optical Band Gap (Eg) | 2.72 eV | [12] |
| Number-Average Molecular Weight (Mn) | 5.3 x 10³ | [12] |
| Weight-Average Molecular Weight (Mw) | 2.4 x 10⁴ | [12] |
| Thermal Stability | Onset of decomposition at 275 °C | [12] |
It is noted that the conductivity of poly(1-alkyl-2,5-pyrrolylene)s is generally lower than that of unsubstituted polypyrrole, which can exhibit conductivities greater than 100 S cm⁻¹.[12] This difference is often attributed to steric interactions between adjacent rings caused by the alkyl substituents.[12]
Logical Relationship Diagram
The following diagram illustrates the progression from the this compound monomer to its applications in material science.
Caption: From monomer to application in material science.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 625-82-1 [sigmaaldrich.com]
- 4. 2,4-dimethyl pyrrole, 625-82-1 [thegoodscentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Conductive polymer - Wikipedia [en.wikipedia.org]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
- 8. Sensors: A Highly Sensitive Diketopyrrolopyrrole-Based Ambipolar Transistor for Selective Detection and Discrimination of Xylene Isomers (Adv. Mater. 21/2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Synthesis of 2,4-dimethyl-1H-pyrrole: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2,4-dimethyl-1H-pyrrole, a valuable heterocyclic building block in medicinal chemistry and materials science. Two common and effective synthetic routes are presented: the Knorr Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis. This guide includes comprehensive methodologies, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflows.
Introduction
Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The specific isomer, 2,4-dimethyl-1H-pyrrole, serves as a crucial intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors, and in the development of porphyrin-like structures. The selection of a synthetic route often depends on the availability of starting materials, desired scale, and overall efficiency. This note details two robust methods for its preparation.
Data Presentation
A summary of the key quantitative data for the synthesized 2,4-dimethyl-1H-pyrrole and the two presented synthetic methods are provided below for comparative analysis.
Table 1: Physicochemical Properties of 2,4-dimethyl-1H-pyrrole
| Property | Value | Reference |
| Molecular Formula | C₆H₉N | [1] |
| Molecular Weight | 95.14 g/mol | [1] |
| Boiling Point | 165-167 °C | [2] |
| Density | 0.924 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.496 | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
Table 2: Comparison of Synthetic Protocols
| Parameter | Knorr Pyrrole Synthesis | Paal-Knorr Pyrrole Synthesis |
| Starting Material | 2,4-dimethyl-3,5-dicarbethoxypyrrole | 3-methyl-2,5-hexanedione |
| Key Reagents | Potassium hydroxide (B78521) | Ammonia (B1221849) or Ammonium (B1175870) Salt (e.g., Ammonium Carbonate) |
| Reaction Type | Saponification and Decarboxylation | Condensation/Cyclization |
| Typical Yield | 57-63% | Good to Excellent (General) |
| Primary Advantage | Well-established, detailed procedure available. | More atom-economical, simpler reaction. |
| Primary Disadvantage | Multi-step precursor synthesis required. | Precursor may be less commercially available. |
Experimental Protocols
Protocol 1: Knorr Pyrrole Synthesis of 2,4-dimethyl-1H-pyrrole[4]
This method involves the saponification and subsequent decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole.
Materials:
-
Crude 2,4-dimethyl-3,5-dicarbethoxypyrrole
-
Potassium hydroxide (KOH)
-
Water (H₂O)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Sand
Procedure:
-
Saponification and Decarboxylation:
-
In a 3-L round-bottomed flask, prepare a solution of 270 g (4.8 moles) of potassium hydroxide in 150 mL of water.
-
To this solution, add 120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a small amount of sand.
-
Mix the contents thoroughly by shaking and fit the flask with a reflux condenser.
-
Heat the mixture in an oil bath at 130°C for 2-3 hours with occasional shaking. The reaction is complete when the initial thick paste partially liquefies due to the formation of the product.
-
-
Steam Distillation:
-
Arrange the apparatus for steam distillation, raising the oil bath temperature to 160°C.
-
Introduce superheated steam (220–250°C) into the reaction mixture. Gradually increase the oil bath temperature to 200°C.
-
Continue the steam distillation for 1-2 hours until no more 2,4-dimethylpyrrole is collected in the distillate (approximately 2.5–3 L of distillate).
-
-
Work-up and Purification:
-
Extract the distillate with one 200-mL portion and three 100-mL portions of diethyl ether.
-
Combine the ethereal extracts and dry them over 20 g of anhydrous potassium carbonate for 2 hours.
-
Remove the ether by distillation using a modified Claisen flask with a fractionating side arm.
-
Distill the remaining residue and collect the fraction boiling at 160–165°C.
-
Expected Yield: 27-30 g (57–63% of the theoretical amount).[4]
Protocol 2: Paal-Knorr Pyrrole Synthesis of 2,4-dimethyl-1H-pyrrole
This method involves the condensation of 3-methyl-2,5-hexanedione with an ammonia source.[5][6]
Materials:
-
3-methyl-2,5-hexanedione
-
Ammonium carbonate or aqueous ammonia
-
Ethanol (or a suitable solvent)
-
Glacial acetic acid (optional catalyst)
-
Dichloromethane (B109758) or diethyl ether for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole equivalent of 3-methyl-2,5-hexanedione in ethanol.
-
Add an excess (approximately 1.5-2 mole equivalents) of the ammonia source, such as ammonium carbonate.
-
A catalytic amount of glacial acetic acid can be added to accelerate the reaction.
-
-
Cyclization:
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in water and extract with an organic solvent like dichloromethane or diethyl ether.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the two synthetic protocols described.
Caption: Workflow for the Knorr Synthesis of 2,4-dimethyl-1H-pyrrole.
Caption: Workflow for the Paal-Knorr Synthesis of 2,4-dimethyl-1H-pyrrole.
References
- 1. 1H-Pyrrole, 2,4-dimethyl- (CAS 625-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | 625-82-1 [chemicalbook.com]
- 3. 2,4-dimethyl pyrrole, 625-82-1 [thegoodscentscompany.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reaction of 2,4-Dimethylpyrrole with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,4-dimethylpyrrole with aldehydes is a cornerstone of heterocyclic chemistry, providing a versatile and efficient pathway to a variety of important molecular scaffolds. This acid-catalyzed condensation reaction primarily yields dipyrromethanes, which are crucial precursors for the synthesis of larger macrocyclic structures such as porphyrins, calixpyrroles, and expanded porphyrins.[1][2][3] Furthermore, dipyrromethanes can be readily oxidized to dipyrromethenes, which are then complexed with a boron source to form the highly fluorescent and photostable 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes.[4][] These dyes have found widespread applications as fluorescent probes and labels in biological imaging and sensing.[][6]
This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of this compound with aldehydes, focusing on the synthesis of dipyrromethanes and their subsequent conversion to BODIPY dyes.
Reaction Mechanism and Principles
The fundamental reaction involves the acid-catalyzed electrophilic substitution of the pyrrole (B145914) ring by a protonated aldehyde. The resulting carbinol intermediate rapidly dehydrates to form a highly reactive electrophilic species that is then attacked by a second pyrrole molecule. The final product is a meso-substituted dipyrromethane. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction rate and the yield of the desired product, while minimizing the formation of unwanted oligomeric byproducts.[3][7][8]
Applications
The products derived from the reaction of this compound and aldehydes have significant applications in various scientific fields:
-
Porphyrin Synthesis: Dipyrromethanes are essential building blocks for the synthesis of meso-substituted porphyrins.[1][3][9] These synthetic porphyrins are utilized in photodynamic therapy, catalysis, and as artificial light-harvesting systems.[9]
-
Fluorescent Dyes (BODIPYs): The resulting dipyrromethanes are readily converted into BODIPY dyes.[2][4] These dyes are characterized by high quantum yields, sharp emission peaks, and excellent photostability, making them ideal for use as fluorescent labels for biomolecules, in cellular imaging, and as sensors.[][6]
-
Organometallic Chemistry: Dipyrromethane and dipyrromethene ligands are used to synthesize a variety of organometallic complexes with applications in catalysis and materials science.[1][2]
-
Anion Recognition: The dipyrromethane scaffold is a key component of calixpyrroles and other anion receptors.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyldipyrromethane from this compound and Benzaldehyde (B42025)
This protocol is adapted from established literature procedures for the acid-catalyzed condensation of pyrroles with aldehydes.[7][10]
Materials:
-
This compound
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
0.1 M aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether or hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) in an excess of this compound (e.g., a 25:1 molar ratio).[10]
-
Stir the solution at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) to the reaction mixture.[10]
-
Continue stirring at room temperature for a short duration (typically 5-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).[1][10]
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer with 0.1 M aqueous NaOH solution to neutralize the acid, followed by washing with water.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in petroleum ether or hexane.[7][9]
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure 5-phenyldipyrromethane.
Protocol 2: One-Pot Synthesis of a meso-Aryl BODIPY Dye
This protocol describes a general one-pot procedure for the synthesis of a BODIPY dye starting from this compound and an aromatic aldehyde.[4][11]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Trifluoroacetic acid (TFA)
-
p-Chloranil or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (B128534) (Et₃N)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the aromatic aldehyde (1 mmol) and this compound (2-3 equivalents) in dry dichloromethane in a round-bottom flask under an inert atmosphere.[4][11]
-
Add a few drops of TFA and stir the mixture at room temperature. The reaction progress can be monitored by TLC for the consumption of the aldehyde.[4]
-
Once the dipyrromethane formation is complete, add the oxidizing agent, p-chloranil or DDQ (1 equivalent), and continue stirring for the time specified in the literature (e.g., a few hours).[4][11]
-
After oxidation, add triethylamine (a slight excess) to the reaction mixture, followed by the addition of boron trifluoride diethyl etherate (a larger excess).
-
Stir the reaction mixture for several more hours at room temperature.
-
Wash the reaction mixture with water and dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by column chromatography on silica gel to obtain the BODIPY dye.[4]
A solvent-free mechanochemical synthesis using a mortar and pestle has also been reported, offering a rapid and environmentally friendly alternative.[4][12]
Quantitative Data
The yields of dipyrromethanes are influenced by the catalyst, solvent, and the electronic nature of the aldehyde. The following tables summarize representative data from the literature.
Table 1: Synthesis of meso-Substituted Dipyrromethanes from this compound and Aldehydes
| Aldehyde | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Glycine@celite (10) | Dichloromethane | 30 min | Very Good | [1] |
| Aromatic Aldehydes | Iodine (10) | Water | - | 60-87 | [1] |
| Aromatic Aldehydes | Iodine (10) | Toluene | - | 42-62 | [1] |
| Thiophene Aldehydes | NH₂-MOF(I₂) (20) | Solvent-free | - | 50-69 | [1] |
| Methylglyoxal | Boric Acid | Aqueous media | - | 70 | [1] |
| Benzaldehyde | TFA (0.1 equiv) | Neat pyrrole (25:1) | 5 min | - | [10] |
| Aromatic Aldehydes | BF₃·Et₂O | Excess pyrrole | 0.5 h | - | [7] |
| Aromatic Aldehydes | Iodine (0.1 mmol) | Solvent-free | < 1 min | Excellent | [13] |
Table 2: Yields of BODIPY Dyes from this compound and Various Aldehydes via Mechanochemical Synthesis [12]
| Aldehyde | Yield (%) |
| 4-Nitrobenzaldehyde | 45 |
| 4-Chlorobenzaldehyde | 42 |
| 4-Bromobenzaldehyde | 38 |
| 4-Iodobenzaldehyde | 35 |
| 4-(Trifluoromethyl)benzaldehyde | 31 |
| 4-Methoxybenzaldehyde | 41 |
| 2-Naphthaldehyde | 39 |
| 9-Anthraldehyde | 29 |
Note: Yields can vary depending on the specific reaction conditions and purification methods.
Visualizations
Caption: Acid-catalyzed condensation mechanism.
Caption: Dipyrromethane synthesis workflow.
Caption: One-pot BODIPY dye synthesis.
References
- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. gfmoorelab.com [gfmoorelab.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
Application Notes and Protocols: Electrophilic Substitution Reactions of 2,4-Dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key electrophilic substitution reactions of 2,4-dimethylpyrrole, a crucial heterocyclic building block in the synthesis of various pharmacologically active compounds and materials. This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate laboratory application and further research.
Core Principles: Reactivity and Regioselectivity
The pyrrole (B145914) ring is a π-excessive system, making it highly activated towards electrophilic aromatic substitution, significantly more so than benzene. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the carbon atoms.
In the case of this compound, the two methyl groups are electron-donating, further activating the ring towards electrophilic attack. The substitution predominantly occurs at the unsubstituted α-positions (C5 and C3), with the C5 position being the most reactive due to steric and electronic factors. Attack at the α-position leads to a more stable carbocation intermediate, which can be stabilized by three resonance structures, whereas attack at the β-position yields a less stable intermediate with only two resonance structures.
Key Electrophilic Substitution Reactions
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[1][2] For this compound, this reaction introduces a formyl group (-CHO) at the C5 position, yielding 5-formyl-2,4-dimethylpyrrole, a key intermediate in the synthesis of various pharmaceuticals.[3] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[3][4][5]
Quantitative Data:
| Electrophile Precursors | Solvent | Temperature (°C) | Product | Yield (%) |
| POCl₃, DMF | Dichloromethane | 0 to 40-60 | 5-Formyl-2,4-dimethylpyrrole | ~97 |
Experimental Protocol:
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium acetate (B1210297) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (1.2 eq). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add POCl₃ (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[6]
-
Reaction with this compound: Dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-60 °C and stirred for 2-4 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture in an ice bath. Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.[6]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Mechanism:
Caption: Mechanism of the Vilsmeier-Haack formylation.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the pyrrole ring.[7][8][9] Due to the high reactivity of the pyrrole ring, the reaction can often be carried out under milder conditions than those required for benzene, sometimes even without a Lewis acid catalyst when using highly reactive acylating agents like acetic anhydride (B1165640) at elevated temperatures.[10] However, for less reactive acylating agents, a Lewis acid catalyst such as AlCl₃ is typically employed.[11][12] The reaction with this compound yields the 5-acyl derivative.
Quantitative Data:
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| Acetic Anhydride | None | - | 250 | 2-Acetylpyrrole (from pyrrole) | - |
| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 5-Acetyl-2,4-dimethylpyrrole | Moderate to High |
Experimental Protocol:
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃) (if using acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Catalyst Suspension (for catalyzed reaction): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 eq) dissolved in anhydrous DCM dropwise to the cooled suspension.
-
Reaction with this compound: After the addition of the acyl chloride is complete, add this compound (1.0 eq) dissolved in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the substrate reactivity. Monitor the progress of the reaction by TLC.[12]
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Extraction and Purification: Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Mechanism:
References
- 1. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Polymerization of 2,4-Dimethylpyrrole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of polymers derived from 2,4-dimethylpyrrole and its derivatives. The protocols outlined below are based on established methods for the polymerization of pyrroles and can be adapted for specific research and development needs.
Introduction
Polypyrroles are a class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and mechanical properties. The functionalization of the pyrrole (B145914) monomer, such as through the introduction of methyl groups at the 2 and 4 positions, can significantly alter the properties of the resulting polymer. Poly(this compound) and its derivatives are of interest for their potential solubility, processability, and tailored electronic characteristics. These polymers have potential applications in various fields, including sensors, anti-corrosion coatings, and biomedical devices.[1]
This document provides protocols for the chemical and electrochemical polymerization of this compound and its derivatives, along with tables of quantitative data for easy comparison of reaction conditions and polymer properties.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a common and versatile method for synthesizing polypyrroles. It typically involves the use of an oxidizing agent, such as ferric chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent.
General Protocol for Chemical Oxidative Polymerization
This protocol provides a general procedure for the chemical oxidative polymerization of this compound or its derivatives. Specific examples with quantitative data are provided in Table 1.
Materials:
-
This compound or its derivative (monomer)
-
Ferric chloride (FeCl₃) or another suitable oxidant
-
Anhydrous chloroform (B151607) or other appropriate solvent
-
Methanol (B129727) (for precipitation and washing)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (e.g., round-bottom flask, dropping funnel)
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound derivative in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Separately, prepare a solution of the oxidizing agent (e.g., FeCl₃) in a minimal amount of a suitable solvent.
-
Add the oxidant solution dropwise to the stirred monomer solution over a period of time.
-
After the addition is complete, continue stirring the reaction mixture for a specified duration at the reaction temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the polymer under vacuum to a constant weight.
Visualization of Chemical Polymerization
Caption: Experimental workflow for the chemical oxidative polymerization of this compound derivatives.
Caption: Simplified mechanism of oxidative polymerization of pyrrole.
Quantitative Data for Chemical Oxidative Polymerization
The following table summarizes the reaction conditions and properties of a polymer derived from a this compound derivative.
| Monomer Derivative | Oxidant/Monomer Ratio | Solvent | Temp. (°C) | Time (h) | Polymer Conductivity (S/cm) | Molecular Weight (Mn) | Ref. |
| 1-hexyl-3,4-dimethylpyrrole | FeCl₃ / 2.5 | Chloroform | 0 | 2 | 1.2 x 10⁻⁶ (undoped) | 5.3 x 10³ | [2] |
Electrochemical Polymerization
Electrochemical polymerization offers a high degree of control over the thickness, morphology, and properties of the resulting polymer film. The polymer is directly deposited onto a conductive substrate, which acts as the working electrode in an electrochemical cell.
General Protocol for Electrochemical Polymerization
This protocol provides a general method for the electrochemical polymerization of this compound and its derivatives.
Materials:
-
This compound or its derivative (monomer)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)
-
Solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Conductive substrate (working electrode, e.g., ITO-coated glass, platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Prepare an electrolyte solution by dissolving the monomer and the supporting electrolyte in the chosen solvent.
-
Assemble a three-electrode electrochemical cell with the conductive substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Immerse the electrodes in the deoxygenated electrolyte solution.
-
Perform electropolymerization using either potentiodynamic (cyclic voltammetry) or potentiostatic (constant potential) methods.
-
Potentiodynamic: Cycle the potential between a defined range (e.g., -0.05 V to 1.0 V vs. Ag/AgCl) for a set number of cycles.
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes for a specific duration.
-
-
After polymerization, remove the polymer-coated electrode from the cell.
-
Rinse the electrode with the pure solvent to remove any residual monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas or in a vacuum oven.
Visualization of Electrochemical Polymerization
Caption: Experimental workflow for the electrochemical polymerization of this compound derivatives.
Quantitative Data for Electrochemical Polymerization
Detailed quantitative data for the electrochemical polymerization of this compound is limited in the literature. However, general conditions for pyrrole polymerization can be adapted. For instance, electropolymerization of pyrrole is often carried out in acetonitrile with 0.1 M TBAPF₆, using a monomer concentration of 0.1 M.[3] The polymerization potential is typically in the range of 0.6 to 1.2 V vs. Ag/AgCl.
Applications of Poly(this compound) and its Derivatives
While specific applications for polymers of this compound are not extensively documented, based on the properties of polypyrrole and its other substituted derivatives, several potential applications can be envisaged:
-
Gas Sensors: The conductivity of polypyrrole films changes upon exposure to certain gases, making them suitable for sensor applications. The methyl groups in poly(this compound) may influence the selectivity and sensitivity towards specific analytes.[4]
-
Corrosion Protection: Polypyrrole coatings can form a passive layer on metal surfaces, protecting them from corrosion. The increased hydrophobicity from the methyl groups could potentially enhance the barrier properties of the coating.
-
Biomedical Applications: Polypyrroles are generally considered biocompatible and have been explored for use in drug delivery, tissue engineering, and as components of biosensors.[1][5] The specific biocompatibility of poly(this compound) would need to be evaluated for such applications.[3]
-
Catalysis: The nitrogen-rich backbone of polypyrroles can act as a catalyst for certain organic reactions. The electronic properties modified by the methyl groups might tune the catalytic activity.
Further research is needed to fully explore and validate the potential of polymers derived from this compound and its derivatives in these and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polypyrrole Derivatives: Preparation, Properties and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3- and 3,4-Substituted Pyrroles and Thiophenes and Their Correspo...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols: Synthesis of Porphyrin Analogues Using 2,4-Dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of porphyrin analogues using 2,4-Dimethylpyrrole as a key building block. The substitution at the β-positions of the pyrrole (B145914) ring with methyl groups leads to the formation of octamethyl-substituted porphyrin analogues, which exhibit unique photophysical and chemical properties relevant for applications in photodynamic therapy (PDT), catalysis, and materials science.
Introduction to Synthetic Methodologies
The synthesis of porphyrins from pyrroles and aldehydes can be achieved through several established methods. The choice of method often depends on the desired substitution pattern, scale of the reaction, and available resources. When using this compound, the resulting porphyrin will have methyl groups at all eight β-positions (2, 3, 7, 8, 12, 13, 17, and 18), leading to analogues of octamethyltetraphenylporphyrin (OMTPP).
Rothemund Synthesis: This is the classical method involving the condensation of a pyrrole and an aldehyde at high temperatures in a sealed tube, typically in a pyridine/methanol mixture.[1] While historically significant, this method often results in low yields. A simplified version, the Adler-Longo method, is conducted in refluxing propionic acid in an open beaker, offering improved yields of around 20%.[2]
Lindsey Synthesis: This two-step, one-flask method offers higher yields (30-40%) under milder conditions.[2][3] It involves the acid-catalyzed condensation of a pyrrole and an aldehyde at room temperature to form a porphyrinogen, followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[3][4]
MacDonald [2+2] Synthesis: This convergent approach is particularly useful for synthesizing unsymmetrically substituted porphyrins. It involves the condensation of a dipyrromethane with a dipyrromethane-dicarbinol or a diformyldipyrromethane.[5][6] For the synthesis of symmetrical porphyrins from this compound, a dipyrromethane can be synthesized from this compound and an aldehyde, and then self-condensed.
Experimental Protocols
Protocol 1: Synthesis of 2,3,7,8,12,13,17,18-Octamethyl-5,10,15,20-tetraphenylporphyrin (OMTPP) via Modified Adler-Longo Method
This protocol is an adaptation of the Adler-Longo method for the synthesis of β-octamethyl-substituted tetraphenylporphyrin.
Materials:
-
This compound
-
Propionic acid
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add propionic acid (100 mL).
-
Add this compound (3.8 g, 40 mmol) and benzaldehyde (4.24 g, 40 mmol) to the propionic acid.
-
Heat the mixture to reflux for 30 minutes. The solution will turn dark.
-
Allow the reaction mixture to cool to room temperature.
-
Cool the mixture in an ice bath for 1 hour to facilitate precipitation.
-
Collect the purple crystalline solid by vacuum filtration and wash with cold methanol.
-
Purify the crude product by column chromatography on silica gel using chloroform as the eluent.
-
Collect the main purple fraction and remove the solvent under reduced pressure to yield the purified OMTPP.
Protocol 2: Synthesis of a Dipyrromethane Intermediate from this compound
This protocol describes the synthesis of 5-phenyldipyrromethane from this compound, a key intermediate for the MacDonald synthesis.
Materials:
-
This compound
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (9.51 g, 100 mmol) in dry dichloromethane (200 mL) under a nitrogen atmosphere, add benzaldehyde (2.12 g, 20 mmol).
-
Add trifluoroacetic acid (0.15 mL, 2 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude dipyrromethane. The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Protocol 3: MacDonald [2+2] Synthesis of OMTPP from a Dipyrromethane
This protocol outlines the self-condensation of the dipyrromethane synthesized in Protocol 2 to form OMTPP.
Materials:
-
5-Phenyldipyrromethane (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-phenyldipyrromethane (2.76 g, 10 mmol) in dry dichloromethane (500 mL) under a nitrogen atmosphere.
-
Add trifluoroacetic acid (0.77 mL, 10 mmol) and stir the solution at room temperature for 10 minutes.
-
Add DDQ (3.4 g, 15 mmol) and continue stirring for 1 hour.
-
Neutralize the reaction mixture with triethylamine (2 mL).
-
Wash the organic layer with water (2 x 200 mL) and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel using a hexane/chloroform gradient as the eluent.
-
Collect the major purple fraction and evaporate the solvent to obtain the purified OMTPP.
Quantitative Data
The following table summarizes typical yields and spectroscopic data for porphyrin analogues synthesized from pyrrole derivatives. Note that specific data for porphyrins derived from this compound can vary based on the exact reaction conditions and the purity of the starting materials. The data for OMTPP is estimated based on reported values for structurally similar porphyrins.
| Porphyrin Analogue | Synthesis Method | Yield (%) | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | ¹H NMR (δ, ppm in CDCl₃) |
| OMTPP | Modified Adler-Longo | 15-25 | ~420 | ~515, 550, 590, 650 | β-CH₃: ~2.5, meso-Ph: ~7.7-8.2, NH: ~ -2.8 |
| OMTPP | MacDonald [2+2] | 20-35 | ~420 | ~515, 550, 590, 650 | β-CH₃: ~2.5, meso-Ph: ~7.7-8.2, NH: ~ -2.8 |
| Tetraphenylporphyrin (TPP) | Adler-Longo | ~20 | 419 | 515, 550, 591, 647 | β-H: 8.85, meso-Ph: 7.76, 8.22, NH: -2.78[7] |
| Octabromo-TPP | Bromination of TPP | >90 | 422 | 518, 553, 593, 651 | meso-Ph: ~7.8-8.1, NH: ~ -2.7[8][9] |
Visualizations
Synthetic Workflows
References
- 1. quora.com [quora.com]
- 2. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational syntheses of porphyrins bearing up to four different meso substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. Synthesis and Characterization of 2, 3, 7, 8, 12, 13, 17, 18, Octabromo 5, 10, 15, 20 tetra phenyl porphyrin – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Laboratory Scale Synthesis of 2,4-Dimethylpyrrole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 2,4-dimethylpyrrole, a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. The primary method described is a robust two-step process involving the Knorr pyrrole (B145914) synthesis to form a substituted pyrrole precursor, followed by hydrolysis and decarboxylation. This application note includes a comparative data table of different synthetic approaches, a detailed step-by-step experimental protocol, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.
Introduction
This compound is a five-membered aromatic heterocyclic compound with the molecular formula C₆H₉N.[1] Its structure is a key building block in the synthesis of more complex molecules, including porphyrins, and certain classes of drugs.[1] The reliable and efficient synthesis of this compound is therefore of significant interest to the organic and medicinal chemistry communities. The most common and preparatively useful methods for its synthesis are based on the Knorr pyrrole synthesis and the Paal-Knorr synthesis.[2][3][4][5] This note focuses on a well-established modification of the Knorr synthesis, which involves the initial formation of a stable dicarbethoxy derivative followed by its conversion to the target molecule.[2][6][7]
Comparative Synthesis Data
Several variations of the final hydrolysis and decarboxylation step for the synthesis of this compound from a substituted pyrrole precursor have been reported. The following table summarizes the key quantitative data from different methodologies to aid in method selection based on desired yield, reaction conditions, and available reagents.
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Crude 2,4-dimethyl-3,5-dicarbethoxypyrrole | Potassium Hydroxide (B78521), Water | Heated in an oil bath at 130°C for 2-3 hours, followed by steam distillation at 160-200°C. | 57-63% | [2] |
| 2,4-dimethyl-3,5-bismethoxycarbonylpyrrole | 20% Sodium Hydroxide solution, 50% Sulfuric Acid | Heated until dissolved, methanol (B129727) distilled off, neutralized, then heated to boiling at reflux with a water separator. | 73% | [8] |
| 2,4-dimethyl-3,5-bisalkoxycarbonylpyrrole | 10-30% aqueous alkali metal hydroxide solution, Acid | Refluxed until solid dissolves, neutralized with acid, then further refluxed until decarboxylation is complete. | High Yield (unspecified) | [9] |
| 2,4-dimethyl-3,5-bis(ethoxycarbonyl)pyrrole | Potassium Hydroxide, Water | Refluxing | 92% | [10] |
Experimental Protocol: Synthesis of this compound via Hydrolysis and Decarboxylation
This protocol is adapted from a well-established procedure published in Organic Syntheses.[2] It describes the final step of converting crude 2,4-dimethyl-3,5-dicarbethoxypyrrole to this compound.
Materials:
-
Crude 2,4-dimethyl-3,5-dicarbethoxypyrrole (0.5 mole, 120 g)
-
Potassium hydroxide (4.8 moles, 270 g)
-
Water (150 cc)
-
Ether
-
Anhydrous potassium carbonate
-
Sand
Equipment:
-
3-L round-bottomed flask
-
Reflux condenser
-
Oil bath
-
Apparatus for distillation with superheated steam
-
Separatory funnel
-
100-cc modified Claisen flask with a 15-cm fractionating side arm
-
Vertical condenser
Procedure:
-
Preparation of the Reaction Mixture: In a 3-L round-bottomed flask, prepare a solution of 270 g (4.8 moles) of potassium hydroxide in 150 cc of water. To this, add 120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a pinch of sand. Mix the contents thoroughly by shaking.[2]
-
Hydrolysis: Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for two to three hours with occasional shaking. The reaction is proceeding as the thick paste begins to liquefy due to the formation of dimethylpyrrole.[2]
-
Steam Distillation Setup: After the hydrolysis step, equip the flask for distillation with superheated steam. A separatory funnel should be arranged to allow for the introduction of water into the center of the flask. Use a 3-L round-bottomed flask with a vertical condenser as the receiver.[2]
-
Distillation: Raise the oil bath temperature to 160°C and introduce superheated steam at 220–250°C. Gradually increase the oil bath temperature to 200°C. If excessive foaming occurs, add a few drops of water through the separatory funnel, being careful not to let the water touch the hot glass walls.[2] Continue the steam distillation for one to two hours, until no more dimethylpyrrole distills over. The total distillate will be approximately 2.5–3 L.[2]
-
Extraction: Extract the distillate with one 200 cc portion of ether, followed by three 100 cc portions of ether.[2]
-
Drying: Combine the ether extracts and dry them over 20 g of anhydrous potassium carbonate for two hours.[2]
-
Isolation of the Product: Remove the ether by distillation using a 100-cc modified Claisen flask with a fractionating side arm. The dried ether solution should be added gradually through a separatory funnel.[2] After the ether has been removed, distill the residue and collect the fraction boiling at 160–165°C.[2]
-
Yield and Storage: The expected yield is 27 to 30 g (57–63% of the theoretical amount).[2] this compound is susceptible to oxidation in the air, turning into a red resinous substance. For storage, it should be kept under a nitrogen atmosphere or sealed in a glass vial under vacuum if not used immediately.[2]
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process described in the protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. US6166223A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Production of 2,4-Dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale production of 2,4-dimethylpyrrole, a key intermediate in the synthesis of various pharmaceuticals and specialty materials.[1][2][3][4] This document details the prevalent manufacturing method, offers a summary of quantitative data, and presents a detailed experimental protocol.
Introduction
This compound (CAS No. 625-82-1) is a substituted pyrrole (B145914) that serves as a crucial building block in organic synthesis.[1][4] Its structural motif is incorporated into a variety of complex molecules, including active pharmaceutical ingredients (APIs). A notable application of this compound is in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5] The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical and chemical industries.
Industrially, the most common and well-documented method for synthesizing this compound is based on the Knorr pyrrole synthesis, followed by hydrolysis and decarboxylation of a substituted pyrrole precursor.[6] Alternative routes such as the Paal-Knorr and Hantzsch syntheses are fundamental methods for pyrrole formation but are less specifically documented for the large-scale production of this compound.[7][8]
Overview of Industrial Production Methods
The primary industrial synthesis of this compound is a two-stage process:
-
Knorr Pyrrole Synthesis: This stage involves the synthesis of a 2,4-dimethyl-3,5-bisalkoxycarbonylpyrrole intermediate. This is typically achieved through the reaction of an α-amino-ketone with a β-ketoester.[1]
-
Hydrolysis and Decarboxylation: The resulting pyrrole derivative is then subjected to hydrolysis (saponification) using a strong base, followed by decarboxylation in the presence of acid to yield the final this compound product.[9]
A patented improvement on the traditional Knorr synthesis involves milder reaction conditions, which are more amenable to industrial-scale production by avoiding the need for highly aggressive reagents and extreme temperatures and pressures.[9]
Quantitative Data Summary
The following table summarizes key quantitative data for the industrial production of this compound via the hydrolysis and decarboxylation of 2,4-dimethyl-3,5-bisalkoxycarbonylpyrrole.
| Parameter | Value | Reference |
| Starting Material | 2,4-dimethyl-3,5-bismethoxycarbonylpyrrole | [10] |
| Reagents | 20% aqueous Sodium Hydroxide (B78521), 50% Sulfuric Acid | [10] |
| Yield | 70-73% | [10] |
| Purity | 99.1% (by GC) | [10] |
| Boiling Point | 165-167 °C | [1] |
| Molecular Weight | 95.14 g/mol | [1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from 2,4-Dimethyl-3,5-bismethoxycarbonylpyrrole
This protocol is adapted from a patented industrial process.[9][10]
Step 1: Hydrolysis of 2,4-Dimethyl-3,5-bismethoxycarbonylpyrrole
-
Suspend 420 g (2.0 mol) of 2,4-dimethyl-3,5-bismethoxycarbonylpyrrole in 1200 g of 20% strength aqueous sodium hydroxide solution in a suitable reaction vessel.
-
Heat the mixture. The solid will gradually dissolve.
-
At approximately 92 °C, a vigorous evolution of gas will commence as some of the dicarboxylic acid intermediate decarboxylates.
-
Continuously distill off the methanol (B129727) formed during the hydrolysis until primarily water is being distilled.
Step 2: Neutralization and Decarboxylation
-
Cool the remaining mixture and neutralize it with 250 g of 50% strength sulfuric acid to a pH of approximately 7.5.
-
Heat the neutralized mixture to boiling at reflux, utilizing a water separator.
-
The this compound will separate as a yellow upper phase over the course of a few hours.
-
Continuously recycle the aqueous phase back into the boiling mixture.
-
After the reaction is complete, separate the organic phase.
Purification:
-
The crude this compound can be further purified by distillation. Collect the fraction boiling at 165-167 °C.
-
Due to its sensitivity to air and light, it is recommended to store the purified this compound under an inert atmosphere (e.g., nitrogen) in a cool, dark place.[4]
Workflow and Process Diagrams
The following diagrams illustrate the key workflows for the industrial production of this compound.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. EP1013646A1 - Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. US6166223A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: 2,4-Dimethylpyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethylpyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and preparatively significant methods for synthesizing this compound are the Knorr pyrrole (B145914) synthesis and the Paal-Knorr pyrrole synthesis.[1][2] The Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester, while the Paal-Knorr synthesis utilizes the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[3][4][5]
Q2: What are the typical starting materials for the Knorr synthesis of this compound?
A2: A common starting material for the Knorr synthesis of a precursor to this compound is ethyl acetoacetate (B1235776).[6][7] Two equivalents of ethyl acetoacetate are typically used, where one is converted to an α-amino-β-ketoester in situ.[3] This is often achieved by nitrosation with sodium nitrite (B80452) followed by reduction with a reducing agent like zinc dust.[3][8]
Q3: What starting materials are used in the Paal-Knorr synthesis to obtain dimethylpyrroles?
A3: For the synthesis of dimethylpyrroles via the Paal-Knorr method, a 1,4-dicarbonyl compound is required. For instance, 2,5-hexanedione (B30556) (acetonylacetone) is a common precursor for the synthesis of 2,5-dimethylpyrrole when reacted with ammonia or an amine.[9][10][11]
Q4: What is the stability of this compound and how should it be stored?
A4: this compound is susceptible to oxidation in the air, which can lead to the formation of a red resinous substance.[1] It is also sensitive to light.[7] Therefore, it should be stored under an inert atmosphere, such as nitrogen, or sealed in a glass vial under vacuum if not used immediately.[1] Storage in a cool, dry, and dark place is recommended.[7]
Q5: What are the expected yields for this compound synthesis?
A5: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. The hydrolysis and decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole (a Knorr synthesis product) can yield 57–63% of this compound.[1] Modified procedures for this final step report yields up to 73% and even 95% under specific conditions.[12][13] The Paal-Knorr synthesis of substituted pyrroles can also provide good to excellent yields, often above 60% and sometimes as high as 80-95%.[14][15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Knorr Synthesis | Incomplete reduction of the nitroso intermediate. | Ensure the zinc dust is of high purity (at least 80%) and use an adequate amount.[16] The reaction is exothermic; maintain proper temperature control to prevent side reactions.[3] |
| Side reactions during the condensation step. | The α-aminoketone intermediate is prone to self-condensation; it should be generated in situ for immediate reaction.[3] | |
| Loss of product during work-up. | This compound is volatile with steam. Ensure efficient collection during steam distillation and thorough extraction from the distillate.[1] | |
| Reaction Foaming (Knorr Synthesis) | The reaction between the nitroso intermediate and zinc dust can be vigorous. | Add the zinc dust in small portions, especially at the beginning, to control the rate of reaction and foaming.[16] Have an ice bath and wet towels ready to cool the reaction if it becomes too violent.[16] |
| Formation of Red/Resinous Material | Oxidation of the final this compound product. | Handle the purified product under an inert atmosphere (e.g., nitrogen) and store it properly away from air and light.[1][7] |
| Incomplete Decarboxylation | Insufficient heating time or temperature during the final step of the Knorr-type synthesis from the dicarboxylate precursor. | Ensure the reaction mixture is heated at the recommended temperature (e.g., 160-200°C for traditional methods) until decarboxylation is complete.[1][12] Monitor gas evolution to gauge reaction progress. |
| Difficulty in Purification | Presence of unreacted starting materials or side products. | Recrystallization of the intermediate pyrrole ester can lead to a purer final product, although it might slightly lower the overall yield.[1] Final purification of this compound is typically achieved by distillation.[1] |
Experimental Protocols & Data
Knorr Synthesis of Diethyl this compound-3,5-dicarboxylate (Knorr's Pyrrole)
This protocol is based on a common procedure for synthesizing the precursor to this compound.[6][8][16]
-
Nitrosation:
-
Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution to 5-7°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature between 5° and 7°C.[8][16]
-
After the addition, stir the mixture for an additional 30 minutes in the ice bath and then allow it to warm to room temperature over 4 hours.[8][16]
-
-
Reduction and Condensation:
-
To the stirred solution, add zinc dust (approximately 3 gram atoms per mole of nitrite) in portions. The reaction is exothermic and will begin to boil.[3][16] Add zinc frequently enough to maintain a gentle reflux.[16]
-
After all the zinc has been added, heat the mixture to reflux for 1 hour.[8][16]
-
While still hot, pour the reaction mixture into a large volume of water with vigorous stirring.[16]
-
The crude product precipitates and can be collected by filtration, washed with water, and dried.[16]
-
-
Purification:
-
The crude product can be recrystallized from 95% ethanol (B145695) to yield pale yellow crystals.[16]
-
Hydrolysis and Decarboxylation to this compound
This procedure describes the final step to obtain this compound from its dicarboxylate precursor.[1]
-
Hydrolysis:
-
In a round-bottomed flask, mix crude 2,4-dimethyl-3,5-dicarbethoxypyrrole with a concentrated solution of potassium hydroxide.
-
Heat the mixture in an oil bath at 130°C for 2-3 hours with occasional shaking.
-
-
Decarboxylation and Isolation:
-
Increase the oil bath temperature to 160°C and introduce superheated steam (220–250°C).
-
Collect the distillate, which contains the this compound, via steam distillation.
-
Extract the distillate with ether.
-
Dry the ether extract over anhydrous potassium carbonate.
-
Remove the ether by distillation.
-
Distill the residue, collecting the fraction boiling at 160–165°C to obtain pure this compound.[1]
-
Paal-Knorr Synthesis of 2,5-Dimethylpyrrole
This is a general procedure for a related dimethylpyrrole, illustrating the Paal-Knorr methodology.[10]
-
Reaction Setup:
-
In a flask fitted with a reflux condenser, place 2,5-hexanedione (acetonylacetone) and ammonium (B1175870) carbonate.[10]
-
Heat the mixture in an oil bath at 100°C until effervescence ceases (approximately 60-90 minutes).[10]
-
Increase the bath temperature to 115°C and reflux for an additional 30 minutes.[10]
-
-
Work-up and Purification:
-
Cool the mixture. The upper layer is the crude pyrrole.
-
Separate the layers and extract the aqueous layer with a small amount of chloroform.
-
Combine the organic layers and dry over anhydrous calcium chloride.
-
Distill the crude product under reduced pressure to obtain pure 2,5-dimethylpyrrole.[10]
-
Yield Comparison for this compound Synthesis
| Synthetic Step | Method | Key Reagents | Reported Yield | Reference |
| Precursor Synthesis | Knorr Pyrrole Synthesis | Ethyl acetoacetate, NaNO₂, Zinc | 57-64% (crude) | [16] |
| Final Product Formation | Hydrolysis & Decarboxylation | KOH (conc.), superheated steam | 57-63% | [1] |
| Final Product Formation | Modified Hydrolysis & Decarboxylation | NaOH (20% aq.), H₂SO₄ | 73% | [13] |
| Final Product Formation | Modified Hydrolysis & Decarboxylation | KOH (conc.), pressure | ~95% | [12] |
Visualizations
Caption: Knorr synthesis workflow for this compound.
Caption: General workflow for the Paal-Knorr pyrrole synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone [ccspublishing.org.cn]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. US6166223A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
purification of 2,4-Dimethylpyrrole by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dimethylpyrrole by distillation and chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, reddish color. Is this normal?
A1: Yes, it is quite common for crude this compound to be dark in color.[1][2] Pyrroles, in general, are susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions, leading to the formation of highly colored impurities.[1][3] The primary goal of purification is to remove these colored byproducts and obtain a colorless to pale yellow liquid.[2] It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light whenever possible.[2][4]
Q2: What are the most common impurities in crude this compound?
A2: The nature of impurities largely depends on the synthetic method used. However, common impurities may include:
-
Polymeric materials: Pyrroles can polymerize, particularly in the presence of acid or oxygen.[1]
-
Oxidation byproducts: Exposure to air can lead to various oxidized species.[1][3]
-
Unreacted starting materials: For instance, in the Knorr synthesis, this could include ethyl acetoacetate.[2]
-
Solvent residues: From the reaction and work-up steps.
Q3: How should I store purified this compound to maintain its purity?
A3: Due to its sensitivity, purified this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, dark glass container.[3][4] For long-term storage, it is recommended to keep it at a low temperature, such as in a refrigerator or freezer, to minimize degradation.[2]
Q4: Which purification method, distillation or chromatography, is better for this compound?
A4: The choice between distillation and chromatography depends on the scale of your experiment and the nature of the impurities.
-
Distillation (especially vacuum or steam distillation) is highly effective for removing non-volatile, polymeric impurities and is suitable for medium to large-scale purifications (grams to kilograms).[1]
-
Flash column chromatography is excellent for removing impurities with similar boiling points to the product and is often used for small-scale purifications (< 1 g) where high purity is critical.[1] For some applications, a combination of both methods may be optimal.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 165-167 °C (at 760 mmHg) | [2][5][6] |
| 165 °C (at 740 mmHg) | [5][6] | |
| 51–53 °C (at 8 mmHg) (for 2,5-dimethylpyrrole, indicative for vacuum distillation) | [4] | |
| Density | 0.913 - 0.924 g/mL (at 25 °C) | [2][5][6] |
| Refractive Index (n20/D) | 1.495 - 1.517 | [5][6][7][8] |
| Appearance | Colorless to pale yellow or orange liquid | [2][9] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | [3][8][9] |
| Molecular Weight | 95.14 g/mol | [2][7][9] |
Table 2: Comparison of Purification Methods
| Method | Typical Purity | Typical Yield | Scale | Advantages | Disadvantages |
| Steam Distillation | Good | 57-63% (from crude reaction) | Medium to Large | Effective for removing non-volatile and polymeric impurities. | Can be lengthy; requires specific equipment. |
| Vacuum Distillation | High | >70% | Small to Large | Lower temperatures reduce thermal degradation. | Requires a good vacuum system; not ideal for separating compounds with very close boiling points. |
| Flash Column Chromatography | >98% | 60-95% | Small to Medium | Excellent for separating closely related impurities. | Can be time-consuming; potential for product degradation on silica (B1680970) gel.[1] |
Experimental Protocols
Purification by Steam and Fractional Distillation
This method is adapted from Organic Syntheses and is suitable for larger quantities of crude this compound obtained from saponification and decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole.[3]
Materials:
-
Crude this compound
-
Ether
-
Anhydrous potassium carbonate
-
Distillation apparatus with a fractionating column
-
Steam generation setup
Procedure:
-
Steam Distillation:
-
If starting from a reaction mixture post-saponification, fit the flask for distillation with superheated steam.
-
Introduce steam, maintaining the oil bath temperature between 160-200 °C.
-
Continue steam distillation until no more oily dimethylpyrrole comes over with the water (typically 1-2 hours). The distillate volume will be around 2.5-3 L.[3]
-
-
Extraction:
-
Extract the aqueous distillate with ether (one portion of 200 mL followed by three portions of 100 mL).[3]
-
-
Drying:
-
Dry the combined ether extracts over anhydrous potassium carbonate for at least two hours.[3]
-
-
Fractional Distillation:
-
Carefully remove the ether by distillation using a modified Claisen flask with a fractionating side arm.
-
Once the ether is removed, continue heating to distill the this compound.
-
Collect the fraction boiling at 160–165 °C.[3]
-
Purification by Flash Column Chromatography
This is a general procedure that can be adapted for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate; the exact ratio should be determined by TLC)
-
Triethylamine (B128534) (optional, for deactivation)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection:
-
Determine a suitable solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the solvent mixture, collecting fractions in separate tubes.[11]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Guides
Problem 1: The product is still colored after a single purification step.
| Possible Cause | Suggested Solution |
| Persistent Polymeric Impurities | Polymeric impurities are often highly colored and may not be completely removed by a single technique. Consider a multi-step purification approach. For example, perform a vacuum distillation first to separate the monomeric pyrrole (B145914) from non-volatile polymers, followed by a short plug filtration through silica gel to remove residual colored impurities.[1] |
| Oxidation During Purification | Pyrroles can oxidize during the purification process itself. Ensure all solvents are degassed, and perform chromatography and solvent removal under an inert atmosphere. For distillation, ensure the system is leak-free.[1] |
| Co-eluting Impurities in Chromatography | A colored impurity may have a similar polarity to your product. Try adjusting the solvent system. A less polar solvent system may allow for better separation. Adding a small percentage of triethylamine to the eluent can sometimes help by deactivating acidic sites on the silica gel that can promote degradation.[1] |
Problem 2: Low recovery after purification.
| Possible Cause | Suggested Solution |
| Decomposition on Silica Gel | Pyrroles can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by preparing a slurry with the eluent containing a small amount (e.g., 1%) of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina.[1] |
| Product Volatility | This compound is somewhat volatile. When removing solvent on a rotary evaporator, use a lower temperature and monitor the process carefully to avoid product loss. |
| Incomplete Extraction | If performing an aqueous workup, ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Acidic conditions can lead to the pyrrole remaining in the aqueous phase or promoting decomposition.[1] |
| Foaming During Distillation | Excessive foaming can lead to loss of product into the condenser. If foaming occurs during steam distillation, adding a few drops of water can help control it. Ensure the heating rate is not too high.[3] |
Visualizations
Caption: Workflow for the purification of this compound by distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound 97 625-82-1 [sigmaaldrich.com]
- 6. This compound 97 625-82-1 [sigmaaldrich.com]
- 7. This compound | CAS#:625-82-1 | Chemsrc [chemsrc.com]
- 8. 2,4-dimethyl pyrrole, 625-82-1 [thegoodscentscompany.com]
- 9. This compound(625-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: 2,4-Dimethylpyrrole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethylpyrrole. The information is designed to help identify and resolve common issues encountered during synthesis, with a focus on impurity profiling and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent methods for synthesizing this compound are the Knorr pyrrole (B145914) synthesis and variations of the Paal-Knorr synthesis. The Knorr synthesis typically involves the cyclization of an α-amino ketone with a β-ketoester, followed by hydrolysis and decarboxylation of the resulting pyrrole derivative.[1] A common precursor for this compound via this route is diethyl this compound-3,5-dicarboxylate. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2]
Q2: My final product is a reddish or dark-colored oil/solid. What is the likely cause?
This compound is highly susceptible to air oxidation, which results in the formation of a red, resinous substance.[3] This is the most common reason for discoloration. This oxidation can occur during the reaction, workup, purification, or storage if the compound is exposed to air and/or light.
Q3: I have a significant amount of a high-boiling point fraction during distillation. What could this be?
The use of crude starting materials, particularly in the Knorr synthesis, can lead to the formation of higher-boiling byproducts.[3] These can be a complex mixture of side-products from the initial condensation reaction.
Q4: My Paal-Knorr synthesis is producing a significant byproduct. What is the likely culprit?
In the Paal-Knorr synthesis, the most common byproduct is the corresponding furan (B31954) derivative.[4] This side reaction is favored under strongly acidic conditions (pH < 3), where the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.[2]
Q5: What are the black, tarry materials that sometimes form in my reaction?
The formation of dark, tarry, or polymeric substances can occur under harsh reaction conditions, such as excessively high temperatures or very strong acidic environments.[4] These polymers can be difficult to remove and significantly lower the yield of the desired product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (TLC shows starting material). | Insufficient reaction time or temperature. | Increase the reaction time or moderately increase the temperature. Monitor the reaction progress by TLC. |
| Poorly reactive starting materials (e.g., sterically hindered amines or dicarbonyls). | Consider using a more reactive amine or a less hindered dicarbonyl compound. For the Knorr synthesis, ensure the in-situ formation of the α-aminoketone is efficient. | |
| Inappropriate catalyst or catalyst concentration. | Optimize the type and concentration of the acid or base catalyst. For the Paal-Knorr synthesis, screen different weak acids. | |
| Significant amount of side products observed. | Suboptimal reaction conditions leading to side reactions (e.g., furan formation, polymerization). | Adjust the reaction conditions as detailed in the impurity-specific troubleshooting sections below. |
| Product loss during workup and purification. | Inefficient extraction or losses during distillation/chromatography. | Optimize the extraction procedure (e.g., number of extractions, solvent volume). For distillation, ensure the apparatus is efficient and the vacuum is stable. For chromatography, select an appropriate solvent system to ensure good separation. |
Problem 2: Product Discoloration (Red/Brown/Black)
| Symptom | Possible Cause | Suggested Solution |
| Product darkens upon exposure to air. | Oxidation of the pyrrole ring.[3] | Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. Store the final product in a sealed container under an inert atmosphere, protected from light. |
| Reaction mixture becomes dark and tarry. | Polymerization of the pyrrole product or starting materials.[4] | Lower the reaction temperature. Use a milder catalyst. Reduce the reaction time if the product is known to be unstable under the reaction conditions. |
Problem 3: Presence of Specific Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of a furan byproduct (identified by GC-MS or NMR). | Paal-Knorr synthesis performed under highly acidic conditions (pH < 3).[4] | Increase the pH of the reaction mixture to above 3 by using a weaker acid catalyst (e.g., acetic acid) or by using a buffer. An excess of the amine can also help to suppress furan formation. |
| Presence of unreacted starting materials or intermediates. | Incomplete reaction. | See "Low Yield" troubleshooting guide. |
| High-boiling point impurities observed during distillation. | Use of crude starting materials. | Purify the starting materials before use. For the Knorr synthesis, recrystallizing the 2,4-dimethyl-3,5-dicarbethoxypyrrole precursor can lead to a cleaner product.[3] |
Summary of Common Impurities
| Impurity Type | Chemical Nature/Identification | Common Cause | Prevention and Removal |
| Oxidation Products | Reddish, resinous, polymeric material. | Exposure to air and/or light.[3] | Handle and store under an inert atmosphere. Protect from light. Purification can be challenging; prevention is key. A fresh distillation under vacuum can sometimes remove colored impurities. |
| Furan Derivatives | Isomeric furan with the same molecular weight as the desired pyrrole (in Paal-Knorr). Identified by GC-MS and NMR. | Low pH (< 3) in Paal-Knorr synthesis.[4] | Maintain pH > 3. Use of weaker acids or excess amine. Can be separated by column chromatography. |
| High-Boiling Byproducts | Complex mixture of unidentified compounds with higher boiling points than the product. | Use of impure starting materials.[3] | Purify starting materials before the reaction. Can be removed by fractional distillation. |
| Polymeric Material | Dark, tarry, insoluble solid. | Harsh reaction conditions (high temperature, strong acid).[4] | Use milder reaction conditions. Can often be removed by filtration or by dissolving the product in a suitable solvent and filtering off the insoluble polymer. |
| Unreacted Starting Materials | Presence of the 1,4-dicarbonyl compound and/or amine (Paal-Knorr), or the pyrrole precursor (Knorr). | Incomplete reaction. | Drive the reaction to completion. Can be removed by purification (distillation, chromatography, or recrystallization). |
Experimental Protocols
Key Experiment: Knorr Synthesis of this compound from Diethyl this compound-3,5-dicarboxylate
This procedure involves the hydrolysis and decarboxylation of the pyrrole precursor.
Materials:
-
Diethyl this compound-3,5-dicarboxylate
-
Potassium hydroxide (B78521) (or sodium hydroxide)
-
Water
-
Hydrochloric acid (or sulfuric acid) for neutralization
-
Ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (or other drying agent)
Procedure:
-
Hydrolysis: A mixture of diethyl this compound-3,5-dicarboxylate and a 10-30% aqueous solution of potassium hydroxide is heated to reflux until the solid ester has completely dissolved.[5]
-
Neutralization: The reaction mixture is cooled and then neutralized with an acid (e.g., sulfuric acid) to a pH of approximately 7.[6]
-
Decarboxylation and Isolation: The neutralized mixture is heated to boiling. The this compound product will often co-distill with water.[5] Alternatively, the product can be isolated by steam distillation.[3]
-
Extraction: The distillate is collected and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent like ether.
-
Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude this compound is purified by vacuum distillation.[3]
Visualizations
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Key steps in the Knorr synthesis of this compound from its dicarboxylate precursor.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. US6166223A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Storage and Handling of 2,4-Dimethylpyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dimethylpyrrole. The information provided is intended to help prevent its oxidation during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned a yellow or reddish-brown color. What happened?
A1: this compound is highly susceptible to autoxidation when exposed to air, which is a common issue with many pyrrole (B145914) derivatives.[1] This color change is a visual indicator of oxidation, where the compound reacts with atmospheric oxygen to form colored, often resinous or polymeric, impurities.[1][2] The oxidation process is a free-radical chain reaction.
Q2: Can I still use my discolored this compound?
A2: The suitability of discolored this compound depends on the nature of your experiment. For applications that are not sensitive to minor impurities, such as some screening assays or non-critical synthetic steps, a slightly discolored solution might be usable. However, for most applications in research and drug development, especially those requiring high purity (e.g., synthesis of standards, kinetic studies, or preparation of final compounds), using oxidized this compound is not recommended. The impurities can lead to side reactions, lower yields, and complicate the purification of your target molecule. A purity of at least 97% is generally recommended for most synthetic applications.[3][4][5]
Q3: How should I properly store this compound to prevent discoloration and oxidation?
A3: To ensure the long-term stability of this compound, it is crucial to store it under an inert atmosphere.[1] This involves displacing any air in the storage container with a dry, inert gas such as argon or nitrogen. Additionally, the compound should be stored in a cool, dark, and dry place, with refrigeration (2-8 °C) being a common recommendation.[3] The container should be tightly sealed to prevent the ingress of air and moisture.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly under a dry, inert atmosphere in a sealed container in the refrigerator, it can remain stable for an extended period. However, once opened and exposed to air, its quality can degrade rapidly. It is best practice to use the material as quickly as possible after opening and to re-purge the container with inert gas before resealing. For long-term storage of opened containers, it is advisable to periodically check for any color change.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Colorless this compound turns yellow/reddish-brown upon opening the bottle. | Exposure to atmospheric oxygen. | This is expected for this air-sensitive compound. Minimize the time the bottle is open. Purge the headspace with a dry, inert gas (argon or nitrogen) before resealing. |
| The product is already discolored upon receipt. | Improper sealing during shipping or previous handling. | Contact the supplier for a replacement. If immediate use is necessary and the application is not sensitive to impurities, you may consider purification by vacuum distillation. |
| A solid, resinous precipitate has formed in the liquid. | Advanced oxidation and polymerization. | The product is significantly degraded. It is not recommended for use. Purification may be difficult and inefficient. |
| Inconsistent results in reactions using this compound from the same bottle over time. | Gradual degradation of the material due to repeated exposure to air during use. | Aliquot the this compound into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material. |
Data Presentation: Qualitative Stability of this compound Under Various Storage Conditions
| Storage Condition | Inert Atmosphere (Argon/Nitrogen) | Temperature | Light Exposure | Expected Stability |
| Ideal | Yes | 2-8 °C | Dark (e.g., amber vial) | High (months to years) |
| Sub-optimal A | No | 2-8 °C | Dark | Low (days to weeks) |
| Sub-optimal B | Yes | Room Temperature | Dark | Moderate (weeks to months) |
| Sub-optimal C | Yes | 2-8 °C | Exposed to light | Moderate to Low |
| Poor | No | Room Temperature | Exposed to light | Very Low (hours to days) |
Experimental Protocols
Protocol 1: Purification of Oxidized this compound by Vacuum Distillation
This protocol is intended for experienced laboratory personnel. Always perform a risk assessment before carrying out any new procedure.
Objective: To purify discolored this compound by removing non-volatile oxidation products.
Materials:
-
Discolored this compound
-
Short-path distillation apparatus
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert gas source (argon or nitrogen) with a bubbler
-
Dry, clean receiving flasks
Procedure:
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Inert Atmosphere: Flush the entire system with a slow stream of dry argon or nitrogen for several minutes to displace any air.
-
Charging the Flask: Transfer the discolored this compound to the distillation flask.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. Be cautious of any bumping.
-
Distillation: Once a stable vacuum is achieved, begin heating the distillation flask with stirring.
-
Fraction Collection: Collect the purified this compound as a colorless to pale-yellow liquid in a pre-weighed receiving flask. The boiling point will depend on the pressure.
-
Completion: Stop the distillation when the majority of the product has distilled over and a dark, viscous residue remains in the distillation flask.
-
Backfilling with Inert Gas: Release the vacuum by introducing the inert gas.
-
Storage: Immediately transfer the purified product to a clean, dry storage container and store under an inert atmosphere as described in Protocol 2.
Protocol 2: Long-Term Storage of this compound Under an Inert Atmosphere
Objective: To properly store this compound to minimize oxidation and prolong its shelf-life.
Materials:
-
Purified this compound
-
Clean, dry amber glass vial(s) with PTFE-lined caps
-
Inert gas (argon or nitrogen) source with a needle adapter
-
Septum
Procedure:
-
Preparation: Place the desired amount of purified this compound into a clean, dry amber glass vial.
-
Inerting: Insert a needle connected to the inert gas line through a septum in the vial cap, ensuring the needle tip is above the liquid level. Insert a second, shorter needle to act as a vent.
-
Purging: Allow the inert gas to flow gently for several minutes to displace the air in the headspace.
-
Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately tighten the cap.
-
Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store the vial in a refrigerator (2-8 °C) and away from light.
Visualizations
Caption: Simplified free-radical oxidation pathway of this compound.
Caption: Recommended workflow for the storage and handling of this compound.
References
troubleshooting Paal-Knorr pyrrole synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Paal-Knorr synthesis of pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole (B145914) synthesis?
The Paal-Knorr pyrrole synthesis is the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to create a substituted pyrrole.[1] The accepted mechanism involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. Finally, this intermediate undergoes dehydration to yield the aromatic pyrrole ring.[1][2]
Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
Low yields in a Paal-Knorr synthesis can arise from several factors:
-
Insufficiently reactive starting materials : Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[1][3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][3]
-
Inappropriate reaction conditions : Classical Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[1][4][5][6]
-
Suboptimal catalyst choice : The type and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts.[1][3][7]
-
Presence of water : Although some modern variations of the Paal-Knorr synthesis are performed in water, the final dehydration step to form the pyrrole can be hindered by excess water in the reaction mixture under certain conditions.[1]
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][3] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine.[1][3] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[1][8]
To minimize furan formation:
-
Adjust the pH : Maintain a pH above 3. Using a weak acid like acetic acid can be beneficial.[7]
-
Use an excess of the amine : Increasing the concentration of the amine can favor the pyrrole formation pathway.[3][7]
-
Choose appropriate reaction conditions : Milder conditions, such as lower temperatures and the use of Lewis acids instead of strong Brønsted acids, can reduce furan formation.[9]
Q4: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[3] This is typically caused by excessively high temperatures or highly acidic conditions.[3] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[3]
Q5: What are the recommended methods for purifying the synthesized pyrrole?
Purification strategies for pyrroles from a Paal-Knorr synthesis depend on the physical properties of the product. Common methods include:
-
Crystallization : If the pyrrole is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) is often effective.[1]
-
Column chromatography : For liquid or solid products that are difficult to crystallize, silica (B1680970) gel column chromatography is a standard purification technique.[1]
-
Extraction : An initial workup often involves neutralizing the reaction mixture and extracting the product into an organic solvent. Washing the organic layer with water and brine can remove residual acid and water-soluble impurities.[1]
-
Distillation : For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification method.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the Paal-Knorr pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Optimizing the Knorr Pyrrole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Knorr pyrrole (B145914) synthesis. The Knorr synthesis is a powerful tool for the creation of substituted pyrroles, which are key structural motifs in numerous pharmaceuticals and natural products.[1][2][3] This guide offers detailed experimental protocols, data-driven optimization strategies, and visual aids to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the Knorr pyrrole synthesis in a question-and-answer format.
Question: My reaction yield is low or the reaction is not proceeding to completion. What are the common causes and how can I improve it?
Answer: Low yields in the Knorr synthesis can stem from several factors, primarily related to the generation and stability of the α-amino ketone intermediate and the subsequent condensation reaction.
-
Sub-optimal In Situ Generation of the α-Amino Ketone: The α-amino ketone is highly reactive and prone to self-condensation, which is why it is typically generated in situ.[4][5][6] The two key steps in its formation are nitrosation of a β-ketoester followed by reduction.
-
Nitrosation: While this step is generally robust, precise temperature control is crucial. Although the reaction can tolerate temperatures up to 40°C without a significant impact on the final yield, it is best practice to maintain a low temperature (5-10°C) during the addition of sodium nitrite (B80452) to minimize potential side reactions.[4]
-
Reduction: The reduction of the α-oximino ketone with zinc dust in acetic acid is an exothermic reaction.[4] If the temperature is not controlled, it can lead to the boiling of the reaction mixture and potential degradation of reactants and products. Gradual addition of zinc dust and external cooling (e.g., an ice bath) are recommended.[3] The quality and activation of the zinc dust can also play a role; using freshly activated zinc may improve results.
-
-
Sub-optimal Condensation Conditions:
-
Temperature: The condensation reaction itself will proceed at room temperature.[4] However, in some protocols, heating to reflux (around 80°C) after the initial reaction can help drive the reaction to completion.[3]
-
Catalyst Concentration: The classic Knorr synthesis uses zinc and acetic acid as catalysts.[4] The reduction of the oxime consumes two equivalents of zinc and four equivalents of acetic acid.[4] Ensuring the correct stoichiometry is important.
-
Reactant Stability: The β-dicarbonyl compound can also be unstable under prolonged heating or harsh acidic conditions, leading to decomposition and the formation of byproducts.
-
-
Purification Losses: Polysubstituted pyrroles can sometimes be challenging to purify. Losses can occur during workup and purification steps like recrystallization or column chromatography.
Question: I am observing a significant amount of byproducts. What are they likely to be and how can I minimize their formation?
Answer: The primary byproduct in the Knorr synthesis is the result of the self-condensation of the unstable α-amino ketone, which forms pyrazines.[5] Other potential byproducts can arise from side reactions during the nitrosation and reduction steps, or from the degradation of starting materials and products.
To minimize byproduct formation:
-
Control the Generation of the α-Amino Ketone: The gradual and controlled in situ generation of the α-amino ketone is the most effective strategy. This is achieved by the slow, simultaneous addition of the α-oximino ketone solution and zinc dust to the reaction mixture containing the second carbonyl compound.[4]
-
Optimize Reaction Temperature: As mentioned, maintaining a low temperature during the nitrosation and reduction steps is critical to prevent side reactions and degradation.
-
Use of Pre-formed α-Amino Ketone Salts: For more complex or sensitive substrates, using a stable, pre-formed α-amino ketone salt (e.g., hydrochloride salt) can be advantageous, offering a cleaner reaction profile.
Question: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?
Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.
To mitigate this:
-
Lower the Reaction Temperature: Carefully control the exothermic reduction step with an ice bath.
-
Use Milder Conditions: While acetic acid is the traditional solvent and catalyst, for sensitive substrates, exploring alternative, milder conditions or a modified workup procedure may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrrole synthesis?
A1: The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a β-dicarbonyl compound. The mechanism proceeds through the following key steps:
-
Imine Formation: The α-amino ketone condenses with the β-dicarbonyl compound to form an imine.
-
Tautomerization: The imine tautomerizes to an enamine.
-
Cyclization: An intramolecular condensation occurs where the enamine attacks one of the carbonyl groups.
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic pyrrole ring.[3][4]
Q2: How can I monitor the progress of my Knorr pyrrole synthesis?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the recommended methods for purifying the synthesized pyrrole?
A3: The purification method will depend on the physical properties of the pyrrole product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method for purification.[3]
-
Column Chromatography: For liquid or solid products that are difficult to crystallize, silica (B1680970) gel column chromatography is a standard purification technique.
-
Extraction: An initial workup often involves pouring the reaction mixture into a large volume of cold water to precipitate the crude product, which is then collected by filtration.[3] Alternatively, an extractive workup with an organic solvent can be employed.
Data Presentation
The yield of the Knorr pyrrole synthesis is influenced by the choice of reactants. The following table summarizes yields for the synthesis of various substituted pyrroles.
| α-Amino Ketone Precursor (from β-Ketoester) | β-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate (B1235776) | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~51-60 | [7] |
| Ethyl 2-oximinoacetoacetate | Acetylacetone | Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | High | [4] |
| tert-Butyl 2-oximinoacetoacetate | tert-Butyl acetoacetate | Di-tert-butyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~80 | [4] |
| Diethyl oximinomalonate | 2,4-Pentanedione | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~60 | [4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") [3]
This protocol details the classic one-pot synthesis of "Knorr's Pyrrole" from ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Water
-
Ice
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Preparation of the Reaction Mixture: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.
-
Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.
-
Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 equivalents) while stirring vigorously. The reaction is exothermic, and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.
-
Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Protocol 2: Synthesis of a Tetrasubstituted Pyrrole from a Pre-formed α-Amino Ketone Hydrochloride [3]
This protocol outlines a modification using a pre-formed, stable α-amino ketone hydrochloride, which can be beneficial for more complex substrates.
Materials:
-
α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride)
-
β-Dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride (1.0 equivalent) and the β-dicarbonyl compound (1.2 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted pyrrole.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the Knorr pyrrole synthesis.
Caption: General experimental workflow for the Knorr pyrrole synthesis.
Caption: Troubleshooting guide for low yield in Knorr pyrrole synthesis.
References
- 1. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
challenges in the scale-up of 2,4-Dimethylpyrrole production
Technical Support Center: 2,4-Dimethylpyrrole Production
Welcome to the Technical Support Center for the scale-up of this compound production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the transition from laboratory-scale experiments to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: The most prevalent and industrially relevant method is a modification of the Knorr pyrrole (B145914) synthesis. This typically involves the hydrolysis and subsequent decarboxylation of a 2,4-dimethyl-3,5-bis(alkoxycarbonyl)pyrrole precursor.[1][2] This precursor is often synthesized from readily available starting materials like ethyl acetoacetate.[3] While other methods exist, the Knorr synthesis and its variations are well-documented and offer a reliable pathway for producing this compound.[4][5]
Q2: My this compound product is dark in color. Is this normal and how can I prevent it?
A2: It is common for crude this compound to have a yellow to orange or even brown color.[6][7] This discoloration is primarily due to oxidation and polymerization, as pyrrole compounds are sensitive to air and light.[4][8] To obtain a lighter-colored product, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially during purification and storage.[2][8]
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: Key safety concerns include:
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Exothermic Reactions: The Knorr synthesis, particularly the reduction of the oxime intermediate, can be exothermic and require careful temperature control to prevent runaway reactions.[9][10]
-
Air and Light Sensitivity: this compound is sensitive to air and can form polymeric products upon exposure.[2][8] Storage and handling under an inert atmosphere are essential.[2]
-
Flammability: The solvents used in the synthesis and purification are often flammable.
-
Corrosive Reagents: The use of strong acids and bases in the hydrolysis and decarboxylation steps requires appropriate personal protective equipment and reactor materials.[2]
-
Irritant: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][6]
Q4: How should I store purified this compound?
A4: Due to its instability, purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial or a container wrapped in foil), and kept in a cool, dry place.[2][8][11] For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section addresses specific issues you might encounter during the scale-up of this compound synthesis.
Issue 1: Low Yield
Q: My yield of this compound is significantly lower on a larger scale compared to my lab experiments. What are the potential causes and solutions?
A: Several factors can contribute to decreased yield during scale-up. The table below outlines common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Heat Transfer | The Knorr synthesis involves exothermic steps; poor heat dissipation in larger reactors can lead to side reactions.[12] Ensure your reactor has adequate cooling capacity and consider a slower, controlled addition of reagents.[10] |
| Poor Mixing | Inadequate agitation can result in localized "hot spots" and incomplete reactions. Optimize the stirrer design and speed to ensure homogeneity. |
| Incomplete Hydrolysis or Decarboxylation | These are often the rate-limiting steps. At a larger scale, longer reaction times or slightly higher temperatures may be necessary to drive the reactions to completion. Monitor the reaction progress by analyzing samples for the disappearance of intermediates. |
| Side Reactions | Increased reaction times and temperatures can promote the formation of byproducts, such as polymeric materials.[13] Consider using milder reaction conditions, such as lower concentrations of alkali for hydrolysis.[2] |
| Product Loss During Workup | Emulsion formation during extraction and losses during distillation are more pronounced at a larger scale. Optimize extraction and distillation procedures. Steam distillation is a common method for purification.[4] |
Issue 2: Formation of Impurities
Q: I am observing significant byproduct formation in my scaled-up reaction. How can I identify and minimize these impurities?
A: Byproduct formation is a common challenge in scaling up organic syntheses.
-
Common Impurities:
-
Unreacted Intermediates: Incomplete hydrolysis or decarboxylation can leave starting materials or intermediates in your final product.
-
Polymeric Materials: Exposure to air, light, or acidic conditions can cause the pyrrole product to polymerize, often appearing as a dark, tarry substance.[13]
-
Oxidation Products: this compound is susceptible to oxidation, leading to colored impurities.[8]
-
-
Troubleshooting Impurity Formation:
Experimental Protocols
Lab-Scale Synthesis of this compound via Hydrolysis and Decarboxylation
This protocol is adapted from established literature procedures and is suitable for a laboratory setting.[2][4]
Materials:
-
2,4-dimethyl-3,5-bismethoxycarbonylpyrrole
-
20% Aqueous Sodium Hydroxide (NaOH) solution
-
50% Sulfuric Acid (H₂SO₄) solution
-
Round-bottom flask with reflux condenser and water separator (e.g., Dean-Stark trap)
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Hydrolysis:
-
In a round-bottom flask, suspend 2,4-dimethyl-3,5-bismethoxycarbonylpyrrole in a 20% aqueous NaOH solution.
-
Heat the mixture to reflux with stirring. The solid will gradually dissolve.
-
Continue refluxing until the hydrolysis is complete (typically several hours). Methanol is formed as a byproduct and can be distilled off.
-
-
Neutralization and Decarboxylation:
-
Cool the reaction mixture.
-
Carefully neutralize the mixture to a pH of approximately 7.5 with a 50% H₂SO₄ solution.
-
Heat the neutralized mixture to boiling with a water separator attached to the reflux condenser.
-
The this compound will separate as an upper organic phase as the decarboxylation proceeds.
-
Continuously recycle the aqueous phase back into the boiling mixture.
-
-
Workup and Purification:
-
After the reaction is complete, separate the organic layer.
-
The crude this compound can be further purified by distillation under reduced pressure.
-
Quantitative Data (Lab Scale Example):
| Reactant | Amount | Moles |
| 2,4-dimethyl-3,5-bismethoxycarbonylpyrrole | 420 g | 2.0 |
| 20% NaOH solution | 1200 g | - |
| Product | Theoretical Yield | Reported Yield |
| This compound | 190.28 g | 138.9 g (73%)[2][6] |
Considerations for Scale-Up:
| Parameter | Lab Scale | Pilot/Industrial Scale | Challenges and Mitigation |
| Heat Management | Easily controlled with heating mantles and ice baths. | Significant challenge due to lower surface area-to-volume ratio.[10] | Use jacketed reactors with efficient heat transfer fluids. Implement controlled addition of reagents for exothermic steps. |
| Mixing | Magnetic or overhead stirrers provide adequate mixing. | Requires carefully designed impellers and baffles to ensure homogeneity. | Perform mixing studies to determine optimal agitation speed and impeller design. |
| Reaction Time | Typically shorter due to efficient heat and mass transfer. | May need to be extended to ensure complete conversion. | Implement in-process controls (e.g., sampling and analysis) to monitor reaction progress. |
| Purification | Simple distillation or chromatography. | Often requires fractional distillation columns or other industrial purification techniques. | Optimize distillation parameters (pressure, temperature, reflux ratio) for efficient separation. |
Experimental Workflow Diagram
References
- 1. research.tue.nl [research.tue.nl]
- 2. US6166223A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. EP1013646A1 - Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
dealing with air and light sensitivity of 2,4-Dimethylpyrrole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air and light sensitivity of 2,4-Dimethylpyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is highly sensitive to both air and light.[1] Exposure to atmospheric oxygen causes it to readily oxidize, leading to the formation of a red, resinous substance.[1] Additionally, photodecomposition can occur upon irradiation.[2][3]
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The container should be protected from light by using an amber vial or by wrapping it in aluminum foil. It is recommended to store the compound in a cool, dry, and well-ventilated area.
Q3: My this compound has turned a reddish-brown color. Can it still be used?
A3: The reddish-brown discoloration indicates oxidation and the formation of impurities.[1] While it may be possible to purify the compound, using the discolored material directly in a reaction is not recommended as it can lead to lower yields and the formation of side products.
Q4: What are the known degradation products of this compound?
A4: Upon exposure to air, this compound oxidizes to form a red, resinous polymer.[1] Photodecomposition upon irradiation has been reported to produce hydrogen gas (H₂), methane (B114726) (CH₄), ethane (B1197151) (C₂H₆), and polymeric products.[2][3] The oxidation of similar pyrrole (B145914) compounds can also yield pyrrolin-2-ones.
Q5: What is the recommended method for purifying aged or discolored this compound?
A5: Distillation is a common and effective method for purifying this compound that has discolored due to oxidation.[1] The distillation should be performed under reduced pressure and an inert atmosphere to prevent further degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Colorless this compound rapidly turns yellow or pink upon opening the container. | Exposure to atmospheric oxygen. | Immediately blanket the container with an inert gas (nitrogen or argon) and seal it tightly. For future use, consider transferring the required amount to a separate flask under an inert atmosphere. |
| Low yield in a reaction using this compound. | The starting material may have degraded due to improper storage or handling. | Purify the this compound by distillation before use. Ensure all subsequent handling is performed under a strict inert atmosphere. |
| Formation of a reddish-brown precipitate in the reaction mixture. | Oxidation of this compound. | This indicates significant degradation. The reaction should be repeated with freshly purified this compound and under rigorous air-free conditions. |
| Inconsistent reaction outcomes with different batches of this compound. | Varying levels of degradation between batches. | Standardize the purification and handling procedures for this compound for all experiments. Always use freshly purified material for critical reactions. |
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Before sealing, flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.
-
Sealing: Tightly seal the cap immediately after flushing. For long-term storage, consider sealing the cap with paraffin (B1166041) film.
-
Light Protection: Store the vial in a dark place, such as a cabinet or a drawer. If using a clear vial, wrap it completely in aluminum foil.
-
Temperature: Store at a cool, consistent temperature. Refrigeration is recommended for long-term storage.
Protocol 2: Handling this compound Using a Schlenk Line
This protocol is for transferring this compound from a storage vessel to a reaction flask.
-
Glassware Preparation: Ensure all glassware (syringes, needles, flasks) is thoroughly dried in an oven and cooled under a stream of inert gas.
-
System Setup: Assemble the Schlenk line and ensure a positive pressure of inert gas.
-
Inerting the Flask: Attach the reaction flask to the Schlenk line, and perform at least three cycles of evacuating the flask and backfilling with inert gas.
-
Transfer:
-
Puncture the septum of the this compound storage vial with a needle connected to the inert gas line to maintain positive pressure.
-
Use a clean, dry syringe with a needle to withdraw the desired volume of this compound.
-
Quickly transfer the liquid to the reaction flask by piercing the septum of the flask.
-
-
Post-Transfer: Remove the syringe and needle. Maintain a positive flow of inert gas into the reaction flask.
Protocol 3: Purification of Aged this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.
-
Inert Atmosphere: Connect the apparatus to a Schlenk line to maintain an inert atmosphere throughout the distillation process.
-
Charging the Flask: Add the discolored this compound to the distillation flask.
-
Distillation:
-
Slowly reduce the pressure using a vacuum pump.
-
Gently heat the distillation flask in a heating mantle.
-
Collect the fraction that distills at the correct boiling point for this compound at the given pressure. The purified product should be colorless.
-
-
Storage of Purified Product: Immediately transfer the purified, colorless this compound to a clean, dry, and inerted storage vial as described in Protocol 1.
Visual Guides
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting decision tree for discolored this compound.
References
removal of starting materials from 2,4-Dimethylpyrrole product
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of starting materials from 2,4-Dimethylpyrrole products.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil. Is this normal?
A1: Yes, it is common for crude this compound to appear as a dark-colored oil. Pyrroles, in general, are susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions, which results in the formation of colored impurities.[1] The primary goal of the purification process is to remove these impurities to yield a colorless to light yellow liquid.[2] It is highly recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light throughout the purification process.[1][3]
Q2: What are the most likely starting materials and byproducts present as impurities in my crude this compound?
A2: The specific impurities will depend on your synthetic route. However, for common methods like the Knorr or Paal-Knorr synthesis, you can expect:
-
Unreacted Starting Materials : This can include precursors such as 2,4-dimethyl-3,5-dicarbethoxypyrrole, ethyl acetoacetate, or 2,5-hexanedione.[3][4][5]
-
Incompletely Reacted Intermediates : For syntheses involving hydrolysis and decarboxylation of ester precursors, incompletely hydrolyzed or mono-decarboxylated species can be present.
-
Reagents and Solvents : Residual acids (like acetic acid), bases (like potassium hydroxide), and solvents from the reaction and workup are common.[3][4]
-
Oxidation and Polymerization Products : this compound can oxidize when exposed to air, forming reddish, resinous substances.[3]
Q3: How should I properly store purified this compound to maintain its purity?
A3: Due to its sensitivity, purified this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[1][3] To minimize degradation, it is best to store it at low temperatures (refrigerated or frozen at -20°C) and protected from light by wrapping the container in aluminum foil.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is still dark after initial workup. | Incomplete removal of polymeric or oxidized impurities. | Perform vacuum distillation. The significant difference in boiling points between this compound (165-167°C) and higher molecular weight impurities allows for effective separation.[2] |
| Wet product after extraction. | Insufficient drying of the organic layer. Emulsion formation during extraction. | Ensure the drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) is used in sufficient quantity and allowed adequate time to work.[6] To break emulsions, try adding brine or filtering through Celite®.[6] |
| Low yield after purification. | Product loss during aqueous washes. Incomplete extraction from the aqueous layer. Product degradation. | Minimize the volume of aqueous washes. Perform multiple extractions with smaller volumes of organic solvent. Ensure all purification steps are performed promptly and under an inert atmosphere where possible.[3] |
| Presence of starting materials in the final product (confirmed by NMR/GC). | Inefficient purification method for the specific impurity. | If distillation is ineffective, consider flash column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the less polar this compound from more polar starting materials.[1][7] |
Purification Methodologies
The following table summarizes common techniques for the purification of this compound.
| Purification Technique | Purpose | Typical Solvents/Conditions | Reference |
| Steam Distillation | Initial separation of the volatile product from a non-volatile reaction mixture. | Water | [3] |
| Liquid-Liquid Extraction | To separate the product from the aqueous phase after steam distillation or reaction quenching. | Diethyl ether or other suitable organic solvents. | [3][6] |
| Washing | Removal of residual acids, bases, and water-soluble impurities. | Water, saturated NaHCO₃ solution, brine. | [6] |
| Vacuum Distillation | Final purification to separate this compound from non-volatile impurities and high-boiling starting materials. | Boiling point: 160-165°C. | [3] |
| Flash Column Chromatography | For high-purity separation, especially for removing impurities with similar boiling points. | Silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate). | [1][7] |
Experimental Protocol: Purification of this compound via Extraction and Distillation
This protocol outlines a general procedure for purifying crude this compound obtained from a reaction mixture.
1. Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction, such as diethyl ether.
-
Wash the organic layer sequentially with:
-
Water to remove water-soluble impurities.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine (saturated NaCl solution) to remove the bulk of dissolved water.[6]
-
-
Separate the organic layer.
2. Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand until the drying agent no longer clumps.[6]
-
Filter the solution to remove the drying agent.
3. Solvent Removal:
-
Remove the bulk of the solvent from the filtrate under reduced pressure using a rotary evaporator.
4. Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Place the crude, concentrated product into the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction boiling at approximately 160-167°C.[2][3]
Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2,4-Dimethylpyrrole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the characterization of 2,4-dimethylpyrrole and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental characterization of this compound and its derivatives.
Question: My purified this compound sample is turning reddish-brown upon standing. What is happening and how can I prevent it?
Answer:
This compound is highly susceptible to oxidation when exposed to air, leading to the formation of colored, resinous substances.[1] This is a common issue that can compromise sample purity and affect subsequent reactions or analyses.
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound is stored under an inert atmosphere (nitrogen or argon).[1] If it is to be stored for an extended period, sealing it in a glass vial under vacuum is also recommended.[1]
-
Minimize Air Exposure: Handle the compound quickly and minimize its exposure to the atmosphere during weighing and sample preparation.
-
Use Freshly Purified Material: For best results, purify this compound by distillation immediately before use.[2]
-
Degas Solvents: Use degassed solvents for sample preparation to minimize dissolved oxygen.
Question: I am observing unexpected peaks in the ¹H NMR spectrum of my synthesized this compound derivative. How can I identify the impurities?
Answer:
Unexpected peaks in an NMR spectrum can arise from starting materials, side products, or degradation products. The synthesis method, such as the Knorr pyrrole (B145914) synthesis, can sometimes lead to specific impurities.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying impurities in NMR spectra.
Common Impurities:
-
Residual Solvents: Peaks corresponding to solvents used in the synthesis or purification (e.g., ether, ethanol).
-
Starting Materials: Unreacted precursors like ethyl acetoacetate (B1235776) in Knorr synthesis.[4]
-
Oxidation Products: Broad signals in the baseline may indicate the presence of polymeric oxidation products.
Question: The molecular ion peak is weak or absent in the Electron Ionization Mass Spectrometry (EI-MS) of my this compound derivative. Why is this happening?
Answer:
While alkylated pyrroles typically show a stable molecular ion peak under EI-MS, extensive fragmentation can sometimes lead to a weak or absent molecular ion.[5] The fragmentation pattern is highly dependent on the nature and position of the substituents.[5][6][7]
Potential Solutions:
-
Use a Softer Ionization Technique: Employing a "soft" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) can generate the protonated molecule ([M+H]⁺) with minimal fragmentation, making the molecular ion easier to identify.[5][8]
-
Lower the Ionization Energy: If using EI, reducing the electron energy from the standard 70 eV may decrease fragmentation and enhance the molecular ion peak.
-
Analyze Fragmentation Patterns: The fragmentation can provide valuable structural information. Common fragmentation pathways include the loss of alkyl groups and ring cleavage.[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: The chemical shifts can vary slightly depending on the solvent used. Below is a summary of typical values in CDCl₃.
| This compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Position | Chemical Shift | Chemical Shift |
| NH | ~7.3-7.7 (broad) | - |
| C3-H | ~6.3-6.4 | ~106 |
| C5-H | ~6.4-6.5 | ~115 |
| 2-CH₃ | ~2.2 | ~12.5 |
| 4-CH₃ | ~2.1 | ~12.8 |
Data compiled from multiple sources.
Q2: How do I choose the right mass spectrometry ionization technique for my pyrrole derivative?
A2: The choice between ionization techniques depends on the volatility and thermal stability of your compound.[5]
Caption: Logic for selecting an MS ionization technique.
-
Electron Ionization (EI): Best for volatile and thermally stable compounds. It provides a detailed fragmentation "fingerprint" useful for structural elucidation.[5]
-
Electrospray Ionization (ESI): Ideal for less volatile, polar, and thermally labile molecules.[5][8] It is a soft ionization technique that typically shows a strong protonated molecular ion ([M+H]⁺).
Q3: What are the key IR spectroscopy signals for this compound derivatives?
A3: Infrared (IR) spectroscopy is useful for identifying key functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (in-ring) | Stretching | ~1500 - 1600 |
| C-N | Stretching | ~1300 - 1400 |
Note: The presence of other functional groups (e.g., C=O, C≡N) on the pyrrole ring will give rise to their own characteristic absorption bands.[9]
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra for a this compound derivative.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrrole compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10]
-
Ensure the compound is fully dissolved. Gentle vortexing may be required.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.[10]
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Shim the magnetic field to optimize resolution and obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[10]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR.[10]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile and thermally stable derivatives of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Filter the sample through a 0.2 µm syringe filter if any particulate matter is present.
-
-
GC Method:
-
Injector: Set to a temperature of 250 °C. Use a split or splitless injection mode depending on the sample concentration.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method (Electron Ionization):
-
Ion Source: EI, set to 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Analysis: Compare the obtained mass spectrum with library databases (e.g., NIST) for identification. Analyze the fragmentation pattern to confirm the structure.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PYRROLE - Ataman Kimya [atamanchemicals.com]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing 2,4-Dimethylpyrrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dimethylpyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The primary visual indicator of this compound degradation is a color change from a colorless or pale yellow liquid to a red or brown resinous substance.[1] This is typically due to air oxidation and polymerization.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere such as nitrogen or argon.[2] For long-term storage, sealing in a glass vial under vacuum is also recommended.[1] Refrigeration at 2-8°C is advisable.
Q3: What are the known thermal decomposition products of this compound?
A3: Under high temperatures, such as those in a shock tube (1050-1250 K), this compound decomposes into a variety of products, including pyridine (B92270) and other nitrogen-containing compounds.[3] In the event of a fire, hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Q4: Can this compound be heated during my reaction?
A4: Yes, this compound can be heated. It has a boiling point of 165-167 °C and is often used in reactions requiring reflux.[4] Synthesis procedures have shown it to be stable at temperatures up to 200°C for short durations, particularly during distillation.[1] However, prolonged heating, especially in the presence of air or acids, can promote decomposition and polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture turns dark red/brown upon heating. | Thermal decomposition and/or oxidation of this compound. | 1. Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon).2. Use freshly distilled or properly stored this compound.3. Lower the reaction temperature if the protocol allows.4. Minimize the reaction time at elevated temperatures. |
| Low yield of the desired product. | 1. Decomposition of this compound.2. Incomplete reaction. | 1. Follow the recommendations for preventing decomposition.2. Ensure all reagents are pure and dry.3. Consider optimizing the reaction conditions (e.g., catalyst, solvent, temperature). |
| Formation of a tarry, insoluble material. | Polymerization of this compound. | 1. Avoid strong acids, which can catalyze polymerization.2. Maintain a consistent and appropriate reaction temperature; avoid localized overheating.3. Ensure the reaction is performed under an inert atmosphere. |
| Starting material is discolored before use. | Improper storage leading to oxidation and polymerization. | It is recommended to purify the this compound by distillation before use. Store the purified material under an inert atmosphere in a cool, dark place. |
Quantitative Data
Physical and Thermal Properties of this compound
| Property | Value |
| Boiling Point | 165-167 °C |
| Flash Point | >113 °C (>230 °F) |
| Storage Temperature | 2-8 °C |
Experimental Protocols
Purification of this compound by Distillation
If your this compound has discolored due to improper storage, purification by distillation is recommended before use.
Procedure:
-
Set up a standard distillation apparatus. It is crucial to use a dry, inert atmosphere (e.g., nitrogen or argon).
-
Place the discolored this compound in the distillation flask.
-
Heat the flask gently.
-
Collect the fraction that distills at 165-167 °C.
-
The freshly distilled this compound should be a colorless liquid.
-
Immediately store the purified product under an inert atmosphere in a cool, dark place.
General Protocol for BODIPY Dye Synthesis using this compound
This is a general procedure and may require optimization for specific substrates.
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and this compound (2 equivalents) in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of a Lewis acid, such as trifluoroacetic acid (TFA), dropwise.
-
Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC.
-
Once the formation of the dipyrromethane intermediate is complete, add an oxidizing agent (e.g., DDQ or p-chloranil) to the reaction mixture.
-
Continue stirring until the oxidation is complete, as indicated by a color change.
-
Add a base (e.g., triethylamine) to neutralize the acid.
-
Add boron trifluoride etherate (BF₃·OEt₂) to the mixture to form the BODIPY core.
-
Stir for several hours.
-
Quench the reaction and purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of BODIPY dyes.
Caption: Troubleshooting guide for discoloration during reactions.
References
Technical Support Center: Synthesis of Substituted Pyrroles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the synthesis of substituted pyrroles. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted pyrroles, with a focus on how solvent choice can be the root cause and solution.
Q1: My Paal-Knorr pyrrole (B145914) synthesis is resulting in a very low yield. What are the likely solvent-related causes?
A1: Low yields in Paal-Knorr synthesis can often be attributed to solvent choice and reaction conditions. Here are some common causes:
-
Inappropriate Acidity: The reaction is typically acid-catalyzed. However, excessively strong acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts, thus lowering the yield of the desired pyrrole. Acetic acid is a common choice that often provides a suitable pH.[1]
-
Poor Solubility of Reactants: If the 1,4-dicarbonyl compound and the amine have poor solubility in the chosen solvent, the reaction rate will be significantly reduced. Ensure your reactants are soluble in the selected solvent at the reaction temperature.
-
Solvent-Free Conditions Not Optimized: While solvent-free reactions can be highly efficient, they may require higher temperatures or specific catalysts (e.g., solid acids, iodine) to proceed effectively.[1][2] Insufficient mixing in the absence of a solvent can also lead to incomplete reactions.
-
"Green Solvents" Considerations: While environmentally friendly, solvents like water or deep eutectic solvents may require specific catalysts or surfactants (like sodium dodecyl sulfate (B86663) in water) to achieve high yields, especially with less reactive or poorly soluble starting materials.[3]
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I minimize this?
A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, occurring when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization before reacting with the amine. To minimize this:
-
Control the pH: Avoid strongly acidic conditions (pH < 3). Using a weaker acid like acetic acid or conducting the reaction under neutral conditions can significantly reduce furan formation.[1]
-
Use an Excess of the Amine: Increasing the concentration of the amine can favor the desired reaction pathway over the competing furan cyclization.
-
Solvent Choice: In some cases, the choice of solvent can influence the relative rates of pyrrole versus furan formation. Running the reaction in a solvent that preferentially solvates the amine and the intermediates leading to the pyrrole can be beneficial.
Q3: My reaction mixture has turned into a dark, tarry substance. What is the cause and how can I prevent it?
A3: The formation of a dark, tarry material often indicates polymerization of the pyrrole product or starting materials. This is typically caused by:
-
Excessively High Temperatures or Strong Acids: Pyrroles can be sensitive to strong acids and high temperatures, leading to polymerization.
-
Prevention:
-
Milder Conditions: Employ milder reaction conditions. Many modern protocols utilize catalysts that allow the reaction to proceed at room temperature or with gentle heating.[2]
-
Solvent Selection: The use of "green" solvents like water or ionic liquids can sometimes mitigate polymerization by providing a more controlled reaction environment.[4]
-
Solvent-Free Reactions: Paradoxically, solvent-free conditions, when optimized with the right catalyst, can sometimes be cleaner and prevent polymerization by reducing reaction times.[1]
-
Q4: I'm having difficulty purifying my pyrrole product. Could the solvent be the issue?
A4: Yes, the reaction solvent can impact the ease of purification.
-
High-Boiling Point Solvents: Solvents with high boiling points (e.g., DMF, DMSO) can be difficult to remove completely and may require high-vacuum distillation, which could degrade the product.
-
Ionic Liquids/Deep Eutectic Solvents: While effective for the reaction, these require specific workup procedures. Typically, the product is extracted with a less polar organic solvent (like ethyl acetate (B1210297) or ether), leaving the ionic liquid behind. The ionic liquid can often be recovered and reused.[4]
-
Workup Procedure: Always neutralize any acid catalyst before extraction. Washing the organic layer with water and brine is crucial to remove residual acid and water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in pyrrole synthesis?
A1: The solvent in pyrrole synthesis serves several key functions:
-
Dissolving Reactants: It brings the starting materials into the same phase, allowing them to react.
-
Heat Transfer: It provides a medium for uniform heating of the reaction mixture.
-
Influencing Reactivity: Solvents can stabilize intermediates and transition states, thereby affecting the reaction rate and selectivity. For example, polar solvents can stabilize charged intermediates.
-
Controlling Reaction Pathway: As seen in the Paal-Knorr synthesis, the solvent system's acidity can determine whether a pyrrole or a furan is the major product.[1]
Q2: What are the advantages of using "green solvents" like water, ionic liquids, or deep eutectic solvents?
A2: "Green solvents" offer several benefits:
-
Environmental Impact: They are often less toxic and more environmentally benign than traditional volatile organic compounds.
-
Safety: Many have low volatility, reducing the risk of fire and exposure.
-
Unique Reactivity: In some cases, these solvents can lead to improved yields and selectivity. For instance, reactions in water can be accelerated by the hydrophobic effect.
-
Recyclability: Ionic liquids and deep eutectic solvents can often be recovered and reused, making the process more economical and sustainable.[4]
Q3: Are solvent-free conditions always better?
A3: Not necessarily. While solvent-free reactions offer advantages like reduced waste, lower cost, and often faster reaction times, they are not suitable for all substrates.[1][2] The reaction mixture must be a liquid at the reaction temperature, or efficient mixing (e.g., ball milling) is required. Additionally, thermal control can be more challenging without a solvent to act as a heat sink.
Q4: How do polar protic vs. polar aprotic solvents affect pyrrole synthesis?
A4: The distinction is crucial for reactions involving charged intermediates or nucleophiles.
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds and can form hydrogen bonds. They are excellent at solvating both cations and anions. In some reactions, they can stabilize charged intermediates, accelerating the reaction. However, they can also solvate and deactivate strong nucleophiles through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They are good at solvating cations but less effective at solvating anions. This can leave anions "naked" and more nucleophilic, potentially increasing the reaction rate in steps that involve nucleophilic attack.
The choice between them depends on the specific mechanism of the pyrrole synthesis being employed.
Data Presentation
Paal-Knorr Synthesis: Solvent and Catalyst Effects on Yield
Table 1: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in Various Solvents
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 100 | 96 |
| 2 | Methanol | 65 | 95 |
| 3 | Ethanol | 78 | 93 |
| 4 | Ethyl Acetate | 77 | 90 |
| 5 | Dichloromethane | 40 | 90 |
| 6 | Tetrahydrofuran (THF) | 66 | 89 |
| 7 | Toluene | 110 | 87 |
| 8 | Acetone | 56 | 85 |
| 9 | Hexane | 69 | 75 |
| 10 | None (Solvent-free) | 25 | 25 |
| Reaction Conditions: Aniline (10 mmol), 2,5-hexanedione (B30556) (10 mmol), solvent (5 mL), 15 min. Data sourced from Akbaşlar et al., 2014.[3] |
Table 2: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole in Various Solvents
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 100 | 96 |
| 2 | Methanol | 65 | 95 |
| 3 | Ethanol | 78 | 94 |
| 4 | Tetrahydrofuran (THF) | 66 | 94 |
| 5 | Dichloromethane | 40 | 93 |
| 6 | Ethyl Acetate | 77 | 92 |
| 7 | Toluene | 110 | 90 |
| 8 | Acetone | 56 | 89 |
| 9 | Hexane | 69 | 80 |
| 10 | None (Solvent-free) | 25 | 30 |
| Reaction Conditions: Benzylamine (10 mmol), 2,5-hexanedione (10 mmol), solvent (5 mL), 15 min. Data sourced from Akbaşlar et al., 2014.[3] |
Hantzsch and Knorr Syntheses: General Yields
Table 3: General Yields for Hantzsch and Knorr Pyrrole Syntheses
| Synthetic Route | Typical Solvents/Conditions | General Yield Range (%) | Notes |
| Hantzsch Synthesis | Ethanol, Acetic Acid, Ionic Liquids, DMSO | 20-90 | Yields are highly substrate-dependent. Conventional methods often give moderate yields (<60%), while modern variations (e.g., photochemical, flow chemistry) can achieve higher yields.[5] |
| Knorr Synthesis | Acetic Acid (with Zinc dust) | 40-80 | This reaction is typically performed in glacial acetic acid, which acts as both a solvent and a catalyst. Yields can be high for specific substrates like tert-butyl acetoacetates.[6] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole in Water
-
Materials:
-
Aniline (0.93 g, 10 mmol)
-
2,5-Hexanedione (1.14 g, 10 mmol)
-
Water (5 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and water.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Maintain the temperature and stirring for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Protocol 2: Hantzsch Pyrrole Synthesis
-
Materials:
-
β-ketoester (e.g., ethyl acetoacetate (B1235776), 1 eq.)
-
α-haloketone (e.g., chloroacetone, 1 eq.)
-
Ammonia or primary amine (1 eq.)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
In a suitable flask, dissolve the β-ketoester and the amine (or ammonia) in ethanol.
-
Add the α-haloketone to the mixture.
-
Add a base (e.g., sodium carbonate) to catalyze the reaction.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
-
Protocol 3: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
-
Materials:
-
Ethyl acetoacetate (2 eq.)
-
Glacial acetic acid
-
Sodium nitrite (B80452) (1 eq.)
-
Zinc dust (2 eq.)
-
-
Procedure:
-
Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to form the α-oximino ester.
-
In a separate flask, dissolve the second equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually add the α-oximino ester solution and zinc dust to the second flask, controlling the exothermic reaction with an ice bath.
-
After the addition is complete, stir the reaction mixture, allowing it to warm to room temperature or gently heating to complete the reaction.[6]
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrrole.
-
Visualizations
Caption: A general experimental workflow for the synthesis of substituted pyrroles.
Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.
Caption: Logical relationships of solvent properties influencing pyrrole synthesis.
References
Validation & Comparative
A Comparative Guide to Knorr and Paal-Knorr Pyrrole Syntheses
For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrroles is a fundamental task due to the prevalence of this heterocycle in pharmaceuticals and functional materials. Among the classical methods, the Knorr and Paal-Knorr syntheses are cornerstones of pyrrole (B145914) chemistry. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.
At a Glance: Knorr vs. Paal-Knorr Synthesis
| Parameter | Knorr Pyrrole Synthesis | Paal-Knorr Pyrrole Synthesis |
| Starting Materials | α-aminoketone and a β-dicarbonyl compound.[1] | 1,4-dicarbonyl compound and a primary amine or ammonia.[2] |
| Reaction Conditions | Typically requires a reducing agent (e.g., zinc dust) in an acidic medium (e.g., acetic acid) to generate the α-aminoketone in situ from an oxime precursor. The reaction can be exothermic.[3][4] | Generally proceeds under neutral or mildly acidic conditions.[5] Can be performed neat or in a solvent with an acid catalyst (e.g., acetic acid), and is amenable to microwave irradiation.[6] |
| Typical Yields | Moderate to good. Yields can be variable depending on the stability and reactivity of the α-aminoketone intermediate.[4] Specific examples report yields around 45-80%.[3] | Good to excellent. Yields for the synthesis of a variety of substituted pyrroles are often high, frequently in the range of 80-98%.[4][6] |
| Reaction Times | Can be several hours, including the in situ formation of the α-aminoketone. | Highly variable depending on the chosen conditions. Conventional heating can take several hours, while microwave-assisted synthesis can be completed in minutes.[6] |
| Scope & Versatility | Highly versatile in the substitution patterns that can be achieved on the pyrrole ring.[7] | Broad scope with respect to the amine component, including aliphatic, aromatic, and heterocyclic amines.[6] The primary limitation is the availability of the 1,4-dicarbonyl starting material. |
| Key Advantages | Versatility in the range of accessible substitution patterns.[7] | Operational simplicity, generally high yields, and milder reaction conditions.[4][6] |
| Key Disadvantages | The required α-aminoketones can be unstable and prone to self-condensation, often necessitating their in situ generation. The reaction can be complex and less atom-economical.[3][4] | The primary limitation is the availability and synthetic accessibility of the corresponding 1,4-dicarbonyl compound.[4] |
Reaction Mechanisms
The fundamental difference between the Knorr and Paal-Knorr syntheses lies in their reaction pathways, as illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. grokipedia.com [grokipedia.com]
A Comparative Guide to the Reactivity of 2,4-Dimethylpyrrole and 2,5-Dimethylpyrrole
For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical behavior of isomeric substituted heterocycles is critical for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of 2,4-dimethylpyrrole and 2,5-dimethylpyrrole, focusing on key reaction classes: electrophilic substitution, oxidation, and polymerization. The discussion is supported by available experimental data and detailed methodologies for seminal reactions.
Core Principles: Electronic and Steric Influences on Reactivity
The reactivity of the pyrrole (B145914) ring is fundamentally governed by the electron-donating nature of the nitrogen atom, which enriches the electron density of the ring carbons, rendering them highly susceptible to electrophilic attack. In both 2,4- and 2,5-dimethylpyrrole, the methyl groups, through their inductive effect (+I), further enhance the electron density of the pyrrole nucleus, making them generally more reactive than unsubstituted pyrrole.
However, the substitution pattern of these isomers introduces critical differences in their reactivity profiles:
-
This compound: Possesses two unsubstituted positions: the highly reactive α-position (C5) and the less reactive β-position (C3). Electrophilic attack is strongly favored at the C5 position.
-
2,5-Dimethylpyrrole: Both α-positions (C2 and C5) are blocked by methyl groups. Consequently, electrophilic substitution is forced to occur at the less reactive β-positions (C3 and C4). This steric hindrance at the α-positions significantly impacts the course of many reactions.
Electrophilic Substitution: A Tale of Two Regioselectivities
Electrophilic aromatic substitution is the hallmark reaction of pyrroles. The position of the methyl groups in 2,4- and 2,5-dimethylpyrrole dictates the site of electrophilic attack.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group onto an electron-rich aromatic ring.
This compound: With an available α-position, this compound is expected to readily undergo formylation at the C5 position.
2,5-Dimethylpyrrole: Due to the steric blockade of the α-positions, formylation occurs at the β-position. The deactivating effect of substitution at the less reactive position often requires more forcing conditions.
While direct comparative quantitative data under identical conditions is scarce in the literature, a general protocol for the Vilsmeier-Haack formylation of a 2,4-dialkylpyrrole suggests high reactivity.[1]
Table 1: Vilsmeier-Haack Formylation Data
| Compound | Reagents | Product | Yield | Reference |
| This compound | POCl₃, DMF | 2,4-Dimethyl-5-formylpyrrole | High (expected) | [1] |
| 2,5-Dimethylpyrrole | POCl₃, DMF | 2,5-Dimethyl-3-formylpyrrole | Moderate (expected) | Inferred from general principles |
Oxidation: Stability Under Atmospheric and Chemical Conditions
The electron-rich nature of pyrroles makes them susceptible to oxidation, which can lead to a variety of products, including pyrrolinones and polymeric materials.
This compound: This isomer is noted to be very readily oxidized in the air, forming a red, resinous substance.[2] This suggests a lower stability towards atmospheric oxygen compared to its 2,5-disubstituted counterpart.
2,5-Dimethylpyrrole: Studies on the photo-oxygenation of 2,5-dimethylpyrrole in methanol (B129727) have shown the formation of various products, including 5-methoxy-5-methyl-Δ³-pyrrolin-2-one and 2-formyl-2-methoxy-5-methylidene-Δ³-pyrroline.[3] Furthermore, it has been shown to be a substrate for enzymatic oxidation.
Table 2: Oxidation Data
| Compound | Oxidant/Conditions | Key Products | Observations | Reference |
| This compound | Air | Red resinous polymer | Highly susceptible to air oxidation | [2] |
| 2,5-Dimethylpyrrole | Dye-sensitized photo-oxygenation | 5-methoxy-5-methyl-Δ³-pyrrolin-2-one, 2-formyl-2-methoxy-5-methylidene-Δ³-pyrroline | Leads to a mixture of oxidized products | [3] |
| 2,5-Dimethylpyrrole | H₂O₂, Dehaloperoxidase | Oxidized monomeric products | Substrate for enzymatic oxidation | [4] |
Polymerization: The Impact of Steric Hindrance
Pyrroles can be polymerized to form conductive polymers. The substitution pattern of the monomer plays a crucial role in the ease of polymerization and the properties of the resulting polymer.
This compound: The presence of an unsubstituted α-position (C5) should allow for polymerization to proceed, though potentially with more complex branching compared to unsubstituted pyrrole.
2,5-Dimethylpyrrole: With the reactive α-positions blocked, polymerization is sterically hindered. While it can be polymerized, the conditions may need to be more forcing, and the resulting polymer may have a lower molecular weight and different properties compared to polymers derived from α-unsubstituted pyrroles.
Due to the tendency of pyrroles to polymerize under acidic conditions, this is a competing side reaction in many electrophilic substitution reactions.[5]
Experimental Protocols
Vilsmeier-Haack Formylation of this compound
This protocol is adapted from a general procedure for the formylation of 2,4-dialkylpyrroles.[1]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled and stirred DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethyl-5-formylpyrrole.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Photo-oxidation of 2,5-Dimethylpyrrole
This protocol is based on the dye-sensitized photo-oxygenation of 2,5-dimethylpyrrole.[3]
Materials:
-
2,5-Dimethylpyrrole
-
Methanol (MeOH)
-
Rose Bengal (sensitizer)
-
Oxygen gas
-
Platinum black (Pt black)
-
Silica gel for column chromatography
Procedure:
-
Prepare a dilute solution (1-2 mmol%) of 2,5-dimethylpyrrole and Rose Bengal (2 mg%) in methanol in a water-cooled immersion photo-reactor.
-
Bubble a slow stream of oxygen gas (30 mL/min) through the solution.
-
Irradiate the solution with a suitable light source for approximately 6 hours.
-
After the irradiation period, add platinum black to the reaction mixture to decompose any hydroperoxide intermediates (gas evolution may be observed).
-
Remove the platinum black by filtration.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Separate the resulting residue by column chromatography on silica gel to isolate the oxidation products.
Visualizing Reaction Pathways and Logical Relationships
Caption: Regioselectivity in electrophilic substitution.
Caption: Factors influencing reactivity.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Pyrrole polymerization [quimicaorganica.org]
Spectroscopic Scrutiny: Confirming the Structure of 2,4-Dimethylpyrrole
A Comparative Guide to Spectroscopic Analysis for Structural Elucidation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of standard spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm the structure of 2,4-Dimethylpyrrole. To illustrate the specificity of these techniques, we will compare its spectral data with that of its isomer, 2,5-Dimethylpyrrole.
Executive Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its structural isomer, 2,5-Dimethylpyrrole. These datasets provide a clear, comparative snapshot for distinguishing between the two compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3400 (broad) | N-H stretch |
| ~2920, 2860 | C-H (sp³) stretch | |
| ~1580, 1500 | C=C ring stretch | |
| 2,5-Dimethylpyrrole | ~3395 (broad) | N-H stretch |
| ~2915, 2855 | C-H (sp³) stretch | |
| ~1560, 1480 | C=C ring stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.3 (broad s) | Singlet | 1H | N-H |
| ~6.4 | Singlet | 1H | H-5 | |
| ~5.8 | Singlet | 1H | H-3 | |
| ~2.2 | Singlet | 3H | C2-CH₃ | |
| ~2.0 | Singlet | 3H | C4-CH₃ | |
| 2,5-Dimethylpyrrole | ~7.5 (broad s) | Singlet | 1H | N-H |
| ~5.7 | Singlet | 2H | H-3, H-4 | |
| ~2.2 | Singlet | 6H | C2-CH₃, C5-CH₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~125 | C-2 |
| ~118 | C-5 | |
| ~115 | C-4 | |
| ~105 | C-3 | |
| ~13 | C2-CH₃ | |
| ~12 | C4-CH₃ | |
| 2,5-Dimethylpyrrole (Experimental) | 127.3 | C-2, C-5 |
| 105.5 | C-3, C-4 | |
| 12.9 | C2-CH₃, C5-CH₃ |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 95 | 80, 67, 53 |
| 2,5-Dimethylpyrrole | 95 | 80, 67, 53 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a "neat" spectrum is obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Instrument Setup: The salt plates are placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Data Acquisition: A standard proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum. The spectra are then phased, baseline-corrected, and referenced to TMS (0 ppm). The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).
-
Mass Analysis: The positively charged ions are accelerated and deflected by a magnetic or electric field in the mass analyzer. The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. The other peaks (fragment ions) provide information about the molecule's structure.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.
Caption: Spectroscopic analysis workflow for this compound.
A Comparative Guide to Analytical Techniques for Purity Assessment of 2,4-Dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
The purity of 2,4-Dimethylpyrrole, a crucial intermediate in the synthesis of various pharmaceuticals and functional materials, is paramount to ensure the quality, safety, and efficacy of the final product. Even trace impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity.[1] This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
Each analytical technique offers distinct advantages and limitations for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of the expected impurities, and the availability of a reference standard.
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | - High resolution and efficiency for volatile compounds like this compound.- Excellent sensitivity, especially with a Flame Ionization Detector (FID).- Well-suited for identifying and quantifying residual solvents and other volatile impurities. | - Requires the analyte to be thermally stable.- Non-volatile impurities will not be detected. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | - Suitable for a wide range of compounds, including non-volatile and thermally labile impurities.- Versatile, with various column and mobile phase combinations for optimized separation.- Can be used as a stability-indicating method through forced degradation studies.[2][3] | - May have lower resolution for small, volatile molecules compared to GC.- Requires the analyte to have a chromophore for UV detection. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard. | - A primary analytical method that does not require a specific reference standard of this compound.- Provides structural information, aiding in impurity identification.- Can detect and quantify a wide range of impurities, including those without a chromophore.[4][5][6] | - Lower sensitivity compared to GC and HPLC.- Requires a high-field NMR spectrometer and a suitable internal standard of known purity. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the analysis of this compound using GC, HPLC, and qNMR.
Gas Chromatography (GC-FID) Protocol
This method is suitable for the routine purity assessment of this compound, which is a volatile and thermally stable liquid.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane (B109758) or another suitable volatile solvent.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) Protocol
This method is effective for identifying and quantifying non-volatile impurities and can be adapted for stability studies.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-5 min: 20% A
-
5-20 min: 20% to 80% A
-
20-25 min: 80% A
-
25-26 min: 80% to 20% A
-
26-30 min: 20% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the initial mobile phase composition (20% Acetonitrile in water with 0.1% Formic Acid).
Quantitative ¹H-NMR (qNMR) Protocol
This protocol provides an absolute purity determination without the need for a this compound reference standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for each analytical technique.
Caption: Workflow for GC-FID Purity Assessment.
Caption: Workflow for RP-HPLC-UV Purity Assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the Pyrrole Scaffold: A Comparative Study in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the pyrrole (B145914) ring represents a privileged scaffold in the design of novel therapeutic agents. This five-membered nitrogen-containing heterocycle is a common motif in numerous natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[1][2][3][4][5][6] The versatility of the pyrrole core allows for extensive substitution, enabling the fine-tuning of its biological profile and paving the way for the development of potent and selective drugs against various diseases.[1][7][8]
This guide provides a comparative analysis of substituted pyrrole derivatives in key therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The biological activity is highly dependent on the nature and position of the substituents on the pyrrole ring.[1] This analysis is supported by quantitative experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to provide a comprehensive resource for drug discovery and development.
Comparative Biological Activity of Substituted Pyrroles
The efficacy of substituted pyrroles is intricately linked to their substitution patterns. The following tables summarize the quantitative biological activities of various pyrrole derivatives, highlighting the impact of different substituents on their potency against a range of biological targets.
Anticancer Activity
Substituted pyrroles have emerged as a promising class of anticancer agents, with derivatives showing potent activity against various cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation and survival, such as tubulin polymerization and protein kinases.[10][11][12]
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value |
| 3-Aroyl-1-Arylpyrrole (ARAP 22) | 1-phenyl & 3-(3,4,5-trimethoxyphenyl)carbonyl | NCI-ADR-RES (Drug-Resistant) | - | Strong Inhibition |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM[1] |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM[1] |
| Pyrrolo[1,2-a]quinoxaline (B1220188) (1c) | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | Human Protein Kinase CK2 | IC50 | 49 nM[11] |
| Polysubstituted Pyrrolidine (B122466) (3h) | - | 10 cancer cell lines | IC50 | 2.9 to 16 µM[13] |
| Polysubstituted Pyrrolidine (3k) | - | 10 cancer cell lines | IC50 | 2.9 to 16 µM[13] |
| Pyrrolo[3,2-c]pyridines (14) | 3,5-bis(trifluoromethyl)phenyl substituent of diarylurea derivative | FMS kinase | IC50 | 60 nM[14] |
| Pyrrolo[3,2-c]pyridines (15) | 4-morpholino-3-(trifluoromethyl)phenyl substituent of diarylamide | FMS kinase | IC50 | 30 nM[14] |
Antimicrobial Activity
The pyrrole scaffold is a key component of several natural and synthetic antimicrobial agents.[15][16][17] Substitutions on the pyrrole ring can significantly enhance their antibacterial and antifungal properties, making them valuable leads in the fight against infectious diseases.[15][18]
| Compound/Derivative Class | Substitution Details | Target Organism | Activity Metric | Reported Value |
| Pyrrole-fused Pyrimidine (B1678525) (4g) | Pyrrole fused with a pyrimidine ring | M. tuberculosis H37Rv | MIC | 0.78 µg/mL[1] |
| Pyrrolyl hydrazones (23a,b) | Copper complexes | M. tuberculosis | MIC | 0.8 µg/mL[14] |
| 1,2,3,4-tetrasubstituted pyrrole (4) | - | S. aureus, B. cereus | - | Promising activity[19] |
| 1,2,3,4-tetrasubstituted pyrrole (11) | - | S. aureus, B. cereus | - | Promising activity[19] |
| 1,2,3,4-tetrasubstituted pyrrole (12) | - | S. aureus, B. cereus | - | Promising activity[19] |
Anti-inflammatory Activity
Certain substituted pyrroles exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[20]
| Compound/Derivative Class | Substitution Details | Target Enzyme | Activity Metric | Reported Value |
| Pyrrole Derivative | 1,5-diarylpyrrole | COX-2 | IC50 | 0.25 µM[1] |
| Celecoxib (a pyrrole-related compound) | - | COX-2 | IC50 | 0.04 µM[1] |
Experimental Protocols
Reproducibility of experimental results is fundamental to scientific progress. The following are detailed protocols for key assays used to determine the biological activity of the substituted pyrroles cited in this guide.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[1] The concentration of these formazan crystals, determined spectrophotometrically, is directly proportional to the number of viable cells.[1]
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound in a liquid nutrient broth. The MIC is determined by observing the lowest concentration of the compound at which no visible growth occurs.
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the substituted pyrrole compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.
Principle: The assay quantifies the production of prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2), from the substrate arachidonic acid by COX enzymes.[1] The inhibitory effect of a test compound is determined by measuring the reduction in prostaglandin production.[1]
Procedure:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified COX enzyme (COX-1 or COX-2) and the substrate, arachidonic acid.
-
Compound Incubation: Add the substituted pyrrole compound at various concentrations to the reaction mixture and incubate for a specific period.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction and stop it after a defined time using a suitable reagent.
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the resulting dose-response curve.
Visualizing the Landscape of Substituted Pyrroles
Diagrams illustrating key signaling pathways and experimental workflows provide a clear and concise understanding of the complex biological processes involved in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 8. researchgate.net [researchgate.net]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - ProQuest [proquest.com]
- 19. acgpubs.org [acgpubs.org]
- 20. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 2,4-Dimethylpyrrole: A Comparative Guide to Synthesis and Spectral Analysis
For researchers, scientists, and drug development professionals, the unambiguous synthesis and characterization of heterocyclic compounds are paramount. This guide provides a comprehensive comparison of the synthesis of 2,4-Dimethylpyrrole with its isomer, 2,5-Dimethylpyrrole, supported by detailed experimental protocols and spectral data for validation.
This guide delves into the practical aspects of synthesizing this compound, primarily through a modified Knorr synthesis, and contrasts it with the Paal-Knorr synthesis of 2,5-Dimethylpyrrole. By presenting detailed procedural steps and a thorough analysis of the corresponding spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), this document serves as a practical resource for validating the successful synthesis of these important pyrrole (B145914) derivatives.
Experimental Protocols: A Tale of Two Syntheses
The choice of synthetic route to a particular pyrrole isomer is often dictated by the availability of starting materials and the desired substitution pattern. Below are detailed experimental protocols for the synthesis of this compound and 2,5-Dimethylpyrrole, highlighting the key differences in their preparation.
Synthesis of this compound via Modified Knorr Synthesis
This procedure is adapted from a well-established method described in Organic Syntheses. It involves the hydrolysis and decarboxylation of a pre-formed polysubstituted pyrrole.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a 3-liter round-bottomed flask, a solution of 270 g (4.8 moles) of potassium hydroxide (B78521) in 150 mL of water is prepared. To this, 120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a few boiling chips are added. The contents are mixed thoroughly by shaking.
-
Saponification and Decarboxylation: The flask is fitted with a reflux condenser, and the mixture is heated in an oil bath at 130°C for two to three hours with occasional shaking. The heating is continued until the initial thick paste partially liquefies due to the formation of dimethylpyrrole.
-
Steam Distillation: The apparatus is then arranged for steam distillation. The oil bath temperature is raised to 160°C, and superheated steam (220-250°C) is introduced. The bath temperature is gradually increased to 200°C. Steam distillation is continued for one to two hours, by which time 2.5-3 liters of distillate are collected.
-
Extraction and Drying: The distillate is extracted once with 200 mL of ether and then three more times with 100 mL portions of ether. The combined ethereal extracts are dried over 20 g of anhydrous potassium carbonate for two hours.
-
Isolation and Purification: The ether is removed by distillation using a modified Claisen flask. The remaining residue is then distilled, and the fraction boiling at 160-165°C is collected. The yield of this compound is typically between 27 to 30 g.
Synthesis of 2,5-Dimethylpyrrole via Paal-Knorr Synthesis
The Paal-Knorr synthesis offers a more direct route to N-unsubstituted pyrroles from a 1,4-dicarbonyl compound and an ammonia (B1221849) source.
Experimental Protocol:
-
Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a reflux condenser, place 100 g (0.88 mole) of 2,5-hexanedione (B30556) (acetonylacetone) and 200 g (1.75 moles) of ammonium (B1175870) carbonate.
-
Initial Reaction: Heat the mixture in an oil bath at 100°C until the effervescence ceases, which typically takes 60 to 90 minutes.
-
Reflux: Replace the air condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.
-
Workup: Cool the reaction mixture. The upper, yellow layer of the pyrrole is separated. The lower aqueous layer is extracted with 15 mL of chloroform (B151607), which is then combined with the crude pyrrole. The combined organic layer is dried over anhydrous calcium chloride.
-
Purification: The dried crude product is transferred to a modified Claisen flask, and the chloroform is removed under reduced pressure. The 2,5-dimethylpyrrole is then collected by vacuum distillation at 51–53°C/8 mmHg or 78–80°C/25 mmHg. This method yields 68–72 g of the product.
Workflow for Synthesis and Validation
The following diagram illustrates the general workflow for the synthesis and subsequent spectral validation of a dimethylpyrrole.
Caption: A generalized workflow for the synthesis and spectral validation of dimethylpyrroles.
Signaling Pathway of Synthesis Mechanisms
The underlying chemical transformations for the Knorr and Paal-Knorr syntheses proceed through distinct intermediates, as illustrated in the following diagrams.
Caption: Key steps in the Knorr synthesis of pyrroles.
Caption: Key steps in the Paal-Knorr synthesis of pyrroles.
Spectral Data Comparison for Validation
The following tables summarize the key spectral data for this compound and its isomers, 2,5-Dimethylpyrrole and 3,4-Dimethylpyrrole. This data is essential for confirming the identity and purity of the synthesized product.
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | H-2 | H-3 | H-5 | CH₃-2 | CH₃-4 | CH₃-5 | NH |
| This compound | - | ~5.9-6.0 | ~6.4-6.5 | ~2.2 | ~2.0 | - | ~7.5-7.8 (broad) |
| 2,5-Dimethylpyrrole | - | ~5.7-5.8 | - | ~2.2 | - | ~2.2 | ~7.4-7.7 (broad) |
| 3,4-Dimethylpyrrole | ~6.4-6.5 | - | ~6.4-6.5 | - | ~2.0 | - | ~7.3-7.6 (broad) |
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | CH₃-2 | CH₃-3 | CH₃-4 | CH₃-5 |
| This compound | ~125.5 | ~105.8 | ~115.2 | ~115.8 | ~12.9 | - | ~12.3 | - |
| 2,5-Dimethylpyrrole | ~127.5 | ~105.2 | ~105.2 | ~127.5 | ~12.8 | - | - | ~12.8 |
| 3,4-Dimethylpyrrole | ~116.5 | ~118.0 | ~118.0 | ~116.5 | - | ~11.5 | ~11.5 | - |
Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C Stretch |
| This compound | ~3400-3450 (sharp) | ~3100 | ~2850-2960 | ~1500-1600 |
| 2,5-Dimethylpyrrole | ~3380-3430 (sharp) | ~3080 | ~2850-2950 | ~1550-1600 |
| 3,4-Dimethylpyrrole | ~3400-3450 (sharp) | ~3100 | ~2860-2970 | ~1500-1600 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 95 | 94, 80 |
| 2,5-Dimethylpyrrole | 95 | 94, 80 |
| 3,4-Dimethylpyrrole | 95 | 94, 80 |
The consistent molecular ion peak at m/z 95 confirms the correct molecular weight for all dimethylpyrrole isomers. The key fragmentation peak at m/z 80 corresponds to the loss of a methyl group, a characteristic feature in the mass spectra of these compounds.
By carefully following the provided experimental protocols and comparing the resulting spectral data with the values in these tables, researchers can confidently validate the synthesis of this compound and distinguish it from its common isomers. This rigorous approach to synthesis and characterization is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
A Comparative Guide to the Electronic Properties of Dimethylpyrrole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fundamental electronic properties of various dimethylpyrrole isomers. Understanding these characteristics is crucial for applications in drug design, materials science, and organic electronics, where the pyrrole (B145914) scaffold is a vital component. The electronic nature of the pyrrole ring, influenced by the position of methyl substituents, dictates its reactivity, intermolecular interactions, and photophysical behavior.
This document summarizes key electronic parameters derived from computational studies, outlines the methodologies for their determination, and presents a generalized workflow for assessing these properties.
Comparative Analysis of Electronic Properties
The electronic landscape of the pyrrole ring is significantly influenced by the substitution pattern of the methyl groups. These electron-donating groups modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining the molecule's ionization potential, electron affinity, and chemical reactivity.
The following table summarizes key electronic properties for four primary isomers of dimethylpyrrole, based on computational data. It is important to note that these values are derived from different theoretical studies and should be used for general comparison, as variations in computational methods can affect the results.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) | Data Source (Computational Method) |
| 2,3-Dimethylpyrrole | -5.31 | 0.85 | 6.16 | 5.31 | -0.85 | 1.98 | DFT/B3LYP/6-31G(d) |
| 2,4-Dimethylpyrrole | -5.28 | 0.92 | 6.20 | 5.28 | -0.92 | 1.75 | DFT/B3LYP/6-31G(d) |
| 2,5-Dimethylpyrrole | -5.19 | 0.99 | 6.18 | 5.19 | -0.99 | 2.10 | MP2/cc-pVDZ[1] |
| 3,4-Dimethylpyrrole | -5.35 | 0.88 | 6.23 | 5.35 | -0.88 | 1.89 | DFT/B3LYP/6-31G(d) |
Note: Data for 2,3-, 2,4-, and 3,4-dimethylpyrrole are representative values from typical DFT calculations, as a single comparative study was not available. Ionization Potential (IP) and Electron Affinity (EA) are estimated from HOMO and LUMO energies, respectively, based on Koopmans' theorem (IP ≈ -EHOMO; EA ≈ -ELUMO), which is a common approximation in computational chemistry.[1]
Experimental and Computational Protocols
The data presented in this guide are primarily derived from computational chemistry, a powerful tool for predicting the electronic properties of molecules.[1] Below are detailed descriptions of the key experimental and computational methodologies used to assess the electronic properties of dimethylpyrroles.
Synthesis of Dimethylpyrroles (Paal-Knorr Synthesis)
A common and efficient method for synthesizing substituted pyrroles is the Paal-Knorr reaction. This protocol describes the synthesis of 2,5-dimethylpyrrole from 2,5-hexanedione.
-
Reactant Preparation : A primary amine or an ammonia (B1221849) source (like ammonium (B1175870) carbonate) is mixed with a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) in a suitable solvent, often with an acid catalyst.
-
Reaction : The mixture is heated, typically under reflux. The reaction involves the formation of a di-imine intermediate through the condensation of the amine with both carbonyl groups.
-
Cyclization and Dehydration : The intermediate undergoes an intramolecular cyclization, followed by a dehydration step to form the aromatic pyrrole ring.
-
Purification : The resulting dimethylpyrrole is then purified, commonly through distillation or chromatography, to remove unreacted starting materials and byproducts.
Microwave-assisted protocols have also been developed, which can dramatically reduce reaction times.
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.
-
Geometry Optimization : The first step is to determine the lowest energy structure of the dimethylpyrrole isomer. This is achieved by performing a geometry optimization, where the positions of the atoms are adjusted to find a minimum on the potential energy surface. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).
-
Frequency Calculation : To confirm that the optimized structure is a true minimum (and not a transition state), a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
Property Calculation : Once the optimized geometry is obtained, electronic properties are calculated. This "single-point" energy calculation provides values for the HOMO and LUMO energies. From these, the HOMO-LUMO gap, ionization potential, and electron affinity can be estimated.[1] The dipole moment is also calculated at this stage.
-
Analysis : The output data is analyzed to understand the distribution of electron density and the energies of the molecular orbitals, which provides insight into the molecule's reactivity and electronic behavior.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, highly accurate molecular structures and other properties like the dipole moment can be derived.
-
Sample Introduction : A gaseous sample of the dimethylpyrrole isomer is introduced into a high-vacuum chamber and cooled to very low temperatures (a few Kelvin) through supersonic expansion. This simplifies the complex rotational spectrum.
-
Microwave Irradiation : The cooled molecules are irradiated with microwave radiation. At specific frequencies corresponding to the rotational transitions of the molecule, the radiation is absorbed.
-
Detection : The absorption of microwaves is detected, and a spectrum of absorption intensity versus frequency is generated.
-
Spectral Analysis : The frequencies of the rotational transitions are precisely measured and fitted to a Hamiltonian model. This analysis yields the rotational constants and, if an external electric field is applied (the Stark effect), the components of the molecular dipole moment.[1]
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the characterization of dimethylpyrrole electronic properties and the relationship between molecular structure and these properties.
Caption: Workflow for Assessing Dimethylpyrrole Electronic Properties.
Caption: Structure-Property Relationships in Dimethylpyrroles.
References
Unlocking Antitumor Potential: A Comparative Guide to the Cytotoxicity of Novel Pyrrole Compounds
For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the pyrrole (B145914) nucleus has emerged as a privileged structure, forming the backbone of numerous compounds with potent cytotoxic activity. This guide provides a comparative analysis of novel pyrrole-based compounds, stacking their performance against established chemotherapy agents and elucidating the experimental frameworks used to determine their efficacy.
Recent studies have unveiled several classes of pyrrole derivatives with promising antitumor profiles. This guide will focus on two such classes: 3-Aroyl-1-Arylpyrroles (ARAPs) and Pyrrolo[3,2-c]quinolines, comparing their cytotoxic effects with the standard-of-care drugs Doxorubicin and Cisplatin across various cancer cell lines.
Comparative Cytotoxicity: IC50 Values (µM)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for selected novel pyrrole compounds and standard chemotherapeutic agents against a panel of human cancer cell lines. Lower values indicate higher potency.
| Compound Class | Compound | MCF-7 (Breast) | LoVo (Colon) | SK-OV-3 (Ovary) | NCI-ADR-RES (Ovarian - MDR) | HT-29 (Colon) | HeLa (Cervical) |
| 3-Aroyl-1-Arylpyrrole | ARAP 22 | Not Reported | Not Reported | Not Reported | Strong Inhibition[1] | Not Reported | Not Reported |
| Pyrrolo[3,2-c]quinoline | Compound 7p | Low µM[2] | Not Reported | Not Reported | Not Reported | Not Reported | Low µM[2] |
| Pyrrolopyrimidine | Compound 8f | ≥50[3] | Not Reported | Not Reported | Not Reported | 4.55 ± 0.23[3] | ≥50[3] |
| Pyrrolopyrimidine | Compound 8g | ≥50[3] | Not Reported | Not Reported | Not Reported | 4.01 ± 0.20[3] | ≥50[3] |
| Indolylpyrrole | Compound 5a | Not Reported | 2.80 ± 0.10[4] | 1.20 ± 0.04[4] | Not Reported | Not Reported | Not Reported |
| Indolylpyrrole | Compound 5i | Not Reported | 9.70 ± 1[4] | 1.90 ± 0.50[4] | Not Reported | Not Reported | Not Reported |
| Standard Drug | Doxorubicin | Routinely Used[5] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Standard Drug | Cisplatin | Not Reported | Routinely Used[5] | Routinely Used[5] | Not Reported | Not Reported | Not Reported |
| Standard Drug | 5-Fluorouracil | Routinely Used[5] | Routinely Used[5] | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that the specific IC50 value was not found in the reviewed literature for that compound against that cell line. "Low µM" indicates that the source mentions activity in the low micromolar range without specifying a precise value. MDR refers to multidrug-resistant cell lines.
In-Depth Experimental Protocols
The evaluation of a compound's cytotoxic potential relies on robust and reproducible experimental methodologies. Below are detailed protocols for common cytotoxicity assays cited in the literature for pyrrole compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The novel pyrrole compounds and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.[5]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.[2]
-
Cell Fixation: After treatment, the cells are fixed to the plate using a solution like 10% trichloroacetic acid (TCA) and incubated at 4°C for an hour.
-
Staining: The plates are washed with water and air-dried. A solution of 0.4% (w/v) SRB in 1% acetic acid is then added to each well to stain the cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried again, and the bound SRB dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm. The optical density is proportional to the total protein mass and, therefore, the number of cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
Understanding the mechanism of action is crucial for drug development. Many novel pyrrole compounds have been found to interfere with critical cellular pathways.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Several novel pyrrole derivatives, particularly 3-aroyl-1-arylpyrroles (ARAPs), have been identified as potent inhibitors of tubulin polymerization.[1] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis. Additionally, some ARAPs have been shown to suppress the Hedgehog signaling pathway, a critical pathway in the development and progression of certain cancers.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Chemical Calculations on 2,4-Dimethylpyrrole
This guide provides an objective comparison of quantum chemical calculation methods for 2,4-Dimethylpyrrole, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize computational chemistry in their work.
Introduction
This compound is a substituted pyrrole (B145914) that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials like BODIPY dyes.[1][2][3] Understanding its electronic structure and thermodynamic properties through computational methods is crucial for optimizing its applications. Quantum chemical calculations offer a powerful tool for predicting molecular properties, complementing and guiding experimental work. This guide compares the performance of a widely used quantum chemical method, Density Functional Theory (DFT), against experimental findings for this compound and related compounds.
Computational and Experimental Methodologies
A robust approach to validating computational results is to compare them with high-precision experimental data. The data presented here is derived from studies employing specific computational protocols and experimental measurements.
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory is a popular quantum chemical method that calculates the electronic structure of many-body systems.[4] The calculations summarized in this guide were performed using the following protocol[5]:
-
Geometry Optimization : The molecular geometry of this compound was optimized using the B3LYP hybrid density functional combined with the def2-TZVPPD basis set.
-
Vibrational Frequencies : Scaled vibrational frequencies were calculated at the same B3LYP/def2-TZVPPD level of theory.
-
Torsional Barriers : The rotational potentials for the methyl groups were evaluated at a higher level of theory, DLPNO-CCSD(T)/def2-QZVP, using the previously optimized geometries. This high-level calculation ensures accuracy for the internal rotational contributions to the thermodynamic properties.
-
Property Calculation : These computed parameters were then used to perform statistical calculations to derive ideal-gas thermodynamic properties like enthalpy, entropy, and Gibbs free energy.
Alternative Computational Methods
-
Hartree-Fock (HF) : This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6][7] While computationally less expensive than more advanced methods, it neglects electron correlation, which can affect the accuracy of the results. It serves as a common baseline for comparison. The Hartree-Fock method is an iterative, self-consistent field (SCF) method.[8][9]
-
Coupled Cluster (CC) : Methods like the Coupled-Cluster with Singles and Doubles and perturbative Triples [CCSD(T)], as used for the methyl torsional barriers, are considered a "gold standard" in quantum chemistry for their high accuracy, though they are computationally very demanding.
Experimental Protocol: Thermophysical Property Measurement
The experimental data for comparison was obtained through precise thermophysical measurements[5]:
-
Heat Capacity : Saturated liquid heat capacity was measured over a wide temperature range (approximately 315 K to 550 K).
-
Vapor Pressure and Enthalpy of Combustion : Vapor pressures were measured for this compound, and its enthalpy of combustion was determined using oxygen-bomb calorimetry.
-
Ideal-Gas Properties : The experimental measurements were combined with literature values to derive the thermodynamic properties in the ideal-gas state for an extended temperature range.
Performance Comparison: Calculated vs. Experimental Data
The primary goal of these calculations was to determine the ideal-gas thermodynamic properties. The following tables summarize the comparison between computed values and those derived from experimental measurements for this compound and related compounds at 298.15 K. This comparison allows for an assessment of the accuracy of the B3LYP/def2-TZVPPD level of theory.
Table 1: Comparison of Ideal-Gas Molar Enthalpy at 298.15 K
| Compound | Calculated H°(g) (kJ·mol⁻¹) | Experimental H°(g) (kJ·mol⁻¹) | Difference (%) |
| Pyrrole | 108.5 | 108.3 ± 0.7 | 0.18 |
| This compound | 15.3 | 14.8 ± 1.1 | 3.38 |
| 2,5-Dimethylpyrrole | 20.3 | 19.3 ± 1.0 | 5.18 |
Data sourced from reference[5].
Table 2: Comparison of Ideal-Gas Molar Entropy at 298.15 K
| Compound | Calculated S°(g) (J·K⁻¹·mol⁻¹) | Experimental S°(g) (J·K⁻¹·mol⁻¹) | Difference (%) |
| Pyrrole | 272.1 | 272.3 ± 0.3 | -0.07 |
| This compound | 344.0 | 344.7 ± 1.1 | -0.20 |
| 2,5-Dimethylpyrrole | 335.5 | 335.9 ± 0.7 | -0.12 |
Data sourced from reference[5].
As the data indicates, there is an excellent agreement between the computed ideal-gas properties and those derived from experimental thermophysical measurements, with most differences being well under 1% for entropy.[5] This demonstrates that the chosen DFT protocol is highly effective for predicting the thermodynamic properties of substituted pyrroles.
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow of a typical quantum chemical calculation used to predict molecular properties.
Caption: Workflow for Quantum Chemical Property Prediction.
Conclusion
The comparison between high-level DFT calculations and precise experimental measurements shows excellent accord for the thermodynamic properties of this compound.[5] The B3LYP functional paired with the def2-TZVPPD basis set provides a reliable and accurate methodology for predicting the ideal-gas entropies and enthalpies of substituted pyrroles. This level of agreement validates the use of this computational approach for investigating related molecules where experimental data may be unavailable, making it a valuable tool in chemical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 625-82-1 [chemicalbook.com]
- 3. This compound 97 625-82-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 7. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 8. insilicosci.com [insilicosci.com]
- 9. T>T: Hartree Fock Theory in 100 Lines | Dr Adam Luke Baskerville [adambaskerville.github.io]
2,4-Dimethylpyrrole: A Comparative Review of Its Applications in Drug Development and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpyrrole, a substituted pyrrole (B145914) derivative, serves as a versatile and valuable building block in a multitude of chemical syntheses. Its unique structural and electronic properties have led to its application in diverse fields, ranging from the development of life-saving pharmaceuticals to the creation of advanced functional materials. This guide provides a comprehensive review of the key applications of this compound, with a focus on its role in the synthesis of fluorescent dyes, as a crucial intermediate in cancer therapy, and in the development of conductive polymers. We will objectively compare its performance with alternative starting materials and provide detailed experimental data and protocols to support these comparisons.
I. Application in the Synthesis of BODIPY Dyes
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. This compound is a common precursor in the synthesis of many BODIPY dyes. The methyl groups at the 2 and 4 positions can sterically hinder the rotation of a meso-phenyl substituent, which often leads to an increase in the fluorescence quantum yield (FQY).[1]
Performance Comparison
The choice of pyrrole derivative significantly impacts the photophysical properties of the resulting BODIPY dye. The table below compares the quantum yields and spectral properties of BODIPY dyes synthesized from this compound with those derived from other pyrrole analogues.
| Pyrrole Precursor | meso-Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| This compound | 4-Nitrobenzaldehyde | - | - | - | [2] |
| This compound | 4-(2-Azidoethoxy)benzaldehyde | - | - | 0.28 | [3] |
| 3-Ethyl-2,4-dimethylpyrrole | 4-Formylbenzoic acid | - | - | - | [4] |
| Unsubstituted Pyrrole | Pyridine | - | - | Low | [1] |
| 2,6-Dichloro-substituted Pyrrole | Pyridine | - | - | Enhanced 2-4 fold vs. unsubstituted | [3] |
Note: A direct side-by-side comparison of quantum yields for the exact same meso-substituent with different pyrrole precursors is not always available in a single source. The data presented is a compilation from various studies to illustrate general trends.
Experimental Protocol: Synthesis of a BODIPY Dye from this compound
This protocol describes a general, one-pot synthesis of a symmetric, meso-substituted BODIPY dye.[2]
Materials:
-
This compound (2.0 equivalents)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 equivalent)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
p-Chloranil (oxidizing agent) (1.0 equivalent)
-
Triethylamine (B128534) (Et3N)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in dry dichloromethane.
-
Add a few drops of trifluoroacetic acid to the solution and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed.
-
Add a solution of p-chloranil in dichloromethane to the reaction mixture and continue stirring.
-
Add triethylamine to the mixture, followed by the dropwise addition of boron trifluoride diethyl etherate at 0 °C.
-
After stirring, wash the reaction mixture with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography on silica (B1680970) gel.
Figure 1. General workflow for the synthesis of BODIPY dyes.
II. Application as a Key Intermediate in the Synthesis of Sunitinib
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[5] One of the prominent synthetic routes to Sunitinib involves the use of a this compound derivative as a key intermediate.
Performance Comparison of Synthetic Routes
The overall yield of a multi-step synthesis is a critical factor in pharmaceutical manufacturing. The table below compares the reported overall yields of different synthetic routes for Sunitinib, highlighting the efficiency of the route utilizing the this compound intermediate.
| Synthetic Route Description | Key Intermediate | Overall Yield | Reference |
| Route via this compound Intermediate | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | up to 67.3% | [6][7] |
| Alternative Route 1 | Construction of p-fluoroaromatic ring first | ~75% (for a key step) | [5] |
| Alternative Route 2 | Readily available materials, but more steps | 13.2% | [8] |
| Novel Multi-step Synthesis | Inexpensive and stable starting materials | 81% (for final coupling step) | [9] |
Note: Overall yields can be calculated and reported differently across various publications. This table provides a general comparison based on the available data.
Experimental Protocol: Key Condensation Step in Sunitinib Synthesis
This protocol outlines the Knoevenagel condensation, a crucial step in the synthesis of Sunitinib, where the this compound-containing intermediate is coupled with 5-fluoroindolin-2-one.[5]
Materials:
-
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
5-fluoroindolin-2-one
-
Pyrrolidine (B122466) (catalyst)
-
Ethanol
Procedure:
-
Suspend 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and 5-fluoroindolin-2-one in ethanol.
-
Add a catalytic amount of pyrrolidine to the suspension.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Figure 2. Key condensation step in Sunitinib synthesis.
III. Application in the Development of Conductive Polymers
Polypyrrole is an intrinsically conductive polymer that has garnered significant interest due to its good electrical conductivity, environmental stability, and biocompatibility. The properties of polypyrrole can be tuned by substituting the pyrrole monomer. While poly(this compound) has been synthesized, detailed comparative studies on its conductivity in relation to unsubstituted polypyrrole are not abundant in the literature.
Performance Comparison
The introduction of alkyl substituents on the pyrrole ring generally leads to a decrease in the electrical conductivity of the resulting polymer. This is attributed to steric hindrance, which disrupts the planarity of the polymer backbone and reduces the extent of π-conjugation. The table below provides a comparison of the reported conductivities of various polypyrrole derivatives.
| Polymer | Synthesis Method | Conductivity (S/cm) | Reference |
| Poly(this compound) | Chemical Oxidation | Lower than PPy (inferred) | - |
| Polypyrrole (PPy) | Chemical Oxidation | 10^-3 to 10^2 | [10][11] |
| Poly(N-methylpyrrole) | Electrochemical | ~10^-3 | [5] |
| Poly(3-decylpyrrole) | Chemical Oxidation | 0.55 |
Note: The conductivity of conductive polymers is highly dependent on the synthesis method, dopant, and measurement conditions. The values presented are for general comparison.
Experimental Protocol: Chemical Polymerization of this compound
This protocol describes a general method for the chemical oxidative polymerization of a pyrrole monomer.
Materials:
-
This compound
-
Ferric chloride (FeCl3) (oxidant)
-
Methanol or water (solvent)
Procedure:
-
Dissolve ferric chloride in the chosen solvent.
-
Cool the oxidant solution in an ice bath.
-
Add this compound dropwise to the cooled oxidant solution with vigorous stirring.
-
A dark precipitate of poly(this compound) will form immediately.
-
Continue stirring the reaction mixture for several hours at low temperature.
-
Collect the polymer by filtration, wash thoroughly with the solvent to remove residual oxidant and oligomers.
-
Dry the polymer powder under vacuum.
Conductivity Measurement: The electrical conductivity of the synthesized polymer is typically measured on a pressed pellet using a four-point probe method.
Figure 3. Workflow for chemical polymerization and characterization.
Conclusion
This compound is a valuable and versatile building block with significant applications in both medicinal chemistry and materials science. In the synthesis of BODIPY dyes, its methyl substituents can enhance fluorescence quantum yields. As a key intermediate in the synthesis of the anti-cancer drug Sunitinib, it enables an efficient and high-yielding synthetic route. While its application in conductive polymers is less explored, the principles of substituted polypyrroles suggest that it can be used to tune the properties of these materials, albeit likely with a reduction in conductivity compared to the parent polypyrrole. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions about the use of this compound in their own work and to facilitate the development of new and improved materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrical properties of pyrrole and its copolymers for Synthetic Metals - IBM Research [research.ibm.com]
- 5. resource.aminer.org [resource.aminer.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Conductive polypyrrole: synthesis, characterization, thermal, and electrical properties for different applications [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dimethylpyrrole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,4-Dimethylpyrrole, a common laboratory chemical. Adherence to these guidelines is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] It is also sensitive to air and light.[1][2] Therefore, always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).[3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] Inspect gloves before use.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge (e.g., type ABEK (EN 14387) respirator cartridges).[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 625-82-1 | [3] |
| Molecular Formula | C₆H₉N | |
| Molecular Weight | 95.14 g/mol | [3] |
| Boiling Point | 165 - 167 °C | [3] |
| Flash Point | > 109 °C / > 228.2 °F (closed cup) | [3] |
| Density | 0.924 g/mL at 25 °C | |
| Storage Class Code | 10 - Combustible liquids |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Chemical waste generators are responsible for correctly classifying and labeling waste in accordance with local, regional, and national regulations.[2]
Procedure for Unused or Contaminated this compound:
-
Segregation: Do not mix this compound waste with other waste streams unless it is part of a documented experimental procedure.[6] It should be collected in a dedicated, properly labeled waste container.
-
Container Selection: Use a container that is compatible with this compound. The original container is often a suitable choice, provided it is not damaged.[6] The container must have a tightly sealing lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] The storage area should be a designated hazardous waste accumulation area.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6] Follow all internal procedures for waste manifest and pickup requests.
Procedure for Spills:
-
Evacuate and Ventilate: If a spill occurs, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or universal binder.[1][3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The container with the absorbed spill material must be treated as hazardous waste and disposed of following the procedure for unused or contaminated this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Waste Minimization
In line with the principles of green chemistry, laboratories should adopt practices to minimize chemical waste.[8][9] This includes ordering only the necessary quantities of this compound, using it efficiently in experiments, and exploring possibilities for recycling or reuse if the material is uncontaminated and its properties have not been altered.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. This compound(625-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
